2-Chloro-4-Nitroimidazole
Description
The exact mass of the compound 2-Chloro-4-nitro-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJZBRDIZUHTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206150 | |
| Record name | 2-Chloro-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57531-37-0 | |
| Record name | 2-Chloro-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57531-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloro-4-nitroimidazole, a key intermediate in the pharmaceutical industry, notably in the production of the anti-tuberculosis drug Delamanid.[1] The document details various synthetic routes, reaction mechanisms, and experimental protocols, supported by quantitative data and process visualizations.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent methods include the direct nitration of 2-chloroimidazole, dehalogenation of substituted nitroimidazoles, and multi-step syntheses starting from acyclic precursors. Each pathway offers different advantages concerning yield, purity, safety, and scalability.
Pathway 1: Direct Nitration of 2-Chloroimidazole
A common and direct method for the synthesis of this compound is the nitration of 2-chloroimidazole. This electrophilic substitution reaction typically employs a mixture of nitric acid and sulfuric acid.[2][3] The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), which then attacks the imidazole ring.
Another approach to this pathway involves the use of nitronium tetrafluoroborate in nitromethane.[4]
Reaction Mechanism:
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion. The imidazole ring, activated by the lone pair of electrons on the nitrogen atoms, acts as a nucleophile and attacks the nitronium ion. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product.
Pathway 2: Dehalogenation of Dihalo-nitroimidazoles
This pathway involves the selective removal of a halogen atom, typically iodine, from a dihalogenated nitroimidazole precursor.[2][5] A common starting material for this route is 2-chloro-5-iodo-4-nitroimidazole. The deiodination is achieved through catalytic hydrogenation.[2][5]
Reaction Mechanism:
The reaction proceeds via catalytic hydrogenation. The palladium on carbon catalyst facilitates the addition of hydrogen across the carbon-iodine bond, leading to the cleavage of the bond and the removal of the iodine atom. Triethylamine is added to neutralize the resulting hydroiodic acid.
Pathway 3: Multi-step Synthesis from Acyclic Precursors
A more complex but controlled synthesis starts from acyclic precursors and builds the imidazole ring.[3] This method avoids the handling of potentially explosive nitroimidazole rearrangement products. The synthesis proceeds through the formation of 2-aminoimidazole sulfate, followed by a Sandmeyer-type reaction for chlorination, and finally nitration.
Reaction Steps:
-
Formation of 2-aminoimidazole sulfate: Reaction of aminoacetaldehyde acetal with S-methylisothiouronium sulfate.
-
Diazotization: The 2-aminoimidazole sulfate is treated with sodium nitrite to form a diazonium salt.
-
Chlorination: The diazonium salt is then reacted with cuprous chloride to introduce the chlorine atom at the 2-position, yielding 2-chloroimidazole.
-
Nitration: The final step is the nitration of 2-chloroimidazole to give the desired product.
Pathway 4: Chlorination of N-Protected 4-Nitroimidazoles
This pathway involves the protection of the nitrogen atom of 4-nitroimidazole, followed by chlorination at the 2-position and subsequent deprotection.[1] This method allows for selective chlorination.
Reaction Steps:
-
N-Protection: 4-nitroimidazole is protected, for example, with an ethoxymethyl group.
-
Chlorination: The N-protected 4-nitroimidazole is chlorinated using an agent like trichloroisocyanuric acid in the presence of an activator such as thiourea.
-
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Quantitative Data Summary
| Pathway | Starting Material | Key Reagents | Yield (%) | Purity (%) | Melting Point (°C) | Reference(s) |
| Direct Nitration | 2-Chloroimidazole | Fuming Nitric Acid, Fuming Sulfuric Acid | 87.3 | 99.4 (HPLC) | 218.6 - 219.5 | [2] |
| Deiodination | 2-Chloro-5-iodo-4-nitroimidazole | Triethylamine, 10% Pd/C, H₂ | 84.1 | - | - | [2][5] |
| Deiodination (High Pressure) | 2-Chloro-5-iodo-4-nitroimidazole | Triethylamine, 10% Pd/C, H₂ (4 kg/cm ²) | 83.4 | - | - | [2][5] |
| Chlorination of N-Protected 4-Nitroimidazole | N-ethoxymethyl-4-nitroimidazole | Trichloroisocyanuric acid, Thiourea, then HCl | 31-35 | 99 (HPLC) | - | [1] |
| Deprotection of Bromo-Nitroimidazole | 1-methoxymethyl-2-bromo-4-nitroimidazole | Concentrated HCl | 72.9 | - | - | [6] |
Detailed Experimental Protocols
Protocol 1: Direct Nitration of 2-Chloroimidazole[2]
-
To a three-necked flask, add 4 g of 98% sulfuric acid and 2.04 g of 2-chloroimidazole (0.02 mol).
-
Stir the mixture at room temperature for approximately 5 hours.
-
Heat the mixture to 45-55 °C.
-
Slowly add a mixed acid solution composed of 1.9 g of 95% fuming nitric acid (0.03 mol) and 5 g of 20% fuming sulfuric acid.
-
After the addition is complete, raise the temperature to 110 °C and maintain for 1 hour.
-
Pour the reaction mixture into ice water.
-
Adjust the pH to 3-4 with aqueous ammonia.
-
Filter the precipitate and dry the cake to obtain a white powdery solid of this compound.
Protocol 2: Deiodination of 2-Chloro-5-iodo-4-nitroimidazole[2][5]
-
Dissolve 273 mg (1.0 mmol) of 2-chloro-5-iodo-4-nitroimidazole in 5 mL of anhydrous ethanol.
-
Sequentially add 420 µL (3.0 mmol) of triethylamine and 27 mg of 10% palladium-carbon catalyst to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3 hours.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to afford the colorless solid product.
Conclusion
The synthesis of this compound can be accomplished through various routes, each with its own set of advantages and challenges. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The direct nitration of 2-chloroimidazole offers a high-yield, one-pot synthesis, while multi-step routes provide greater control over the reaction and can avoid hazardous intermediates. The dehalogenation pathway is also an effective method, particularly when the dihalo-nitroimidazole precursor is readily available. This guide provides a foundational understanding for researchers and professionals working on the synthesis of this important pharmaceutical intermediate.
References
- 1. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN103396369A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 57531-37-0 [chemicalbook.com]
- 6. US20090082575A1 - Process for production of this compound - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-Nitroimidazole
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological context of this compound (CAS No: 57531-37-0). This halogenated nitroimidazole derivative is a critical intermediate in the synthesis of pharmaceuticals, particularly as a building block for antiprotozoal and antitubercular drugs, and has been investigated for its role as a radiosensitizer for hypoxic tumor cells.[1][2]
Core Physicochemical Properties
This compound is a small heterocyclic molecule whose properties are influenced by the electron-withdrawing nature of the nitro group and the chloro substituent on the imidazole ring. These features are critical to its reactivity and biological activity.
General and Physical Properties
The compound typically appears as a yellow to pale brown or white crystalline powder.[1][3] There is notable variation in the reported melting point values across different sources, which may be attributable to the purity of the samples or the specific experimental conditions used for measurement.
| Property | Value | Source(s) |
| CAS Number | 57531-37-0 | [1][4][5] |
| Molecular Formula | C₃H₂ClN₃O₂ | [1][5][6] |
| Molecular Weight | 147.52 g/mol | [4][5][7] |
| Appearance | Yellow to pale brown crystalline powder | [1] |
| Melting Point | 148-152°C | [1] |
| 218.6 - 219.5°C | [7] | |
| 363–366 K (90–93 °C) | [6] | |
| Density | 1.62 g/cm³ (estimated) | [1] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water. | [1] |
Partition and Spectroscopic Data
The LogP value suggests moderate lipophilicity. Spectroscopic data, particularly ¹H NMR, is crucial for structural confirmation, with characteristic peaks for the imidazole ring proton and the N-H proton.
| Property | Value | Source(s) |
| LogP | 0.49 | [4] |
| ¹H-NMR (DMSO-d₆) | δ 14.17 (s, 1H, N-H), 8.40 (s, 1H, C-H) | [8] |
| δ 14.19 (bs, 1H, N-H), 8.44 (s, 1H, C-H) | [2][7] | |
| ¹³C-NMR (DMSO) | δ 145.90, 130.71, 121.10 | [8] |
Crystallographic Data
The crystal structure of this compound has been determined to be a monoclinic system. The molecule is nearly planar, a feature that can influence its interaction with biological macromolecules.[6]
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [6] |
| a | 5.905 (2) Å | [6] |
| b | 10.033 (4) Å | [6] |
| c | 9.150 (3) Å | [6] |
| β | 105.180 (8)° | [6] |
| Volume | 523.2 (3) ų | [6] |
Biological Activity and Mechanism of Action
As a member of the nitroimidazole class, the primary mechanism of action involves the reduction of its nitro group.[] This process is particularly efficient under hypoxic (low oxygen) conditions, such as those found in solid tumors and anaerobic microorganisms.[][10] The reduction, catalyzed by nitroreductases, generates reactive nitroso and hydroxylamine intermediates and ultimately cytotoxic free radicals.[][11] These radicals can damage cellular macromolecules, most notably by causing strand breaks in DNA, leading to cell death.[] This selective toxicity in hypoxic environments is the basis for its application as a radiosensitizer and its use in targeting anaerobic pathogens.[2][4]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 57531-37-0 [chemicalbook.com]
- 3. indiamart.com [indiamart.com]
- 4. 2-chloro-4-nitro-imidazole [timtec.net]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 10. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lecturio.com [lecturio.com]
Spectroscopic and Synthetic Profile of 2-Chloro-4-nitroimidazole (CAS 57531-37-0)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the compound 2-Chloro-4-nitroimidazole, identified by CAS number 57531-37-0. This small molecule is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to antitubercular agents, and has been investigated for its properties as a radiosensitizer for hypoxic tumor cells.[1][2]
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR) data for this compound. Despite a thorough search of publicly available databases, experimental Infrared (IR) and Mass Spectrometry (MS) data for this specific compound could not be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR data for this compound have been reported in various deuterated solvents. The chemical shifts (δ) are expressed in parts per million (ppm).
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| DMSO-d₆ | 8.44 | Singlet (s) | 1H | Imidazole-H | [3] |
| 14.19 | Broad s (bs) | 1H | N-H | [3] | |
| DMSO | 8.40 | Singlet (s) | 1H | Imidazole-H | |
| 14.17 | Singlet (s) | 1H | N-H | ||
| DMSO | 8.39 | Singlet (s) | 1H | Imidazole-H | |
| 14.12 | Singlet (s) | 1H | N-H |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Solvent | Chemical Shifts (δ, ppm) | Assignment | Reference |
| DMSO | 145.90, 130.71, 121.10 | Imidazole carbons (assignments not specified) | |
| CD₃OD | 145.87, 130.66, 121.05 | Imidazole carbons (assignments not specified) |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the acquisition of the reported NMR data.
Synthesis of this compound
Several synthetic routes to this compound have been described. Below are two representative protocols.
Protocol 1: Nitration of 2-Chloroimidazole [1]
This method involves the direct nitration of 2-chloroimidazole.
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, 2-chloroimidazole (1 g, 0.0097 mol) is added portion-wise to a solution of nitronium tetrafluoroborate (1.42 g, 0.0107 mol) in nitromethane (10 ml).
-
Reaction: The reaction mixture is stirred at room temperature for 3 hours.
-
Work-up: The reaction is neutralized with an aqueous solution of sodium bicarbonate. The resulting solid is collected by filtration.
-
Purification: The crude product is purified by column chromatography on silica gel (60–120 mesh), eluting with 10% ethyl acetate in hexane. The fractions containing the desired product are combined and concentrated to yield this compound as pale yellow single crystals.
Protocol 2: Hydrogenation of 2-Chloro-5-iodo-4-nitroimidazole [3]
This protocol describes a dehalogenation approach.
-
Reactant Preparation: 2-chloro-5-iodo-4-nitroimidazole (273 mg, 1.0 mmol) is dissolved in anhydrous ethanol (5 mL).
-
Addition of Reagents: Triethylamine (420 μL, 3.0 mmol) and a 10% palladium-on-carbon catalyst (27 mg) are sequentially added to the solution.
-
Hydrogenation: The reaction mixture is stirred for 3 hours at room temperature under an atmosphere of hydrogen gas.
-
Isolation: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to afford the this compound product.
NMR Spectroscopic Analysis
The following provides a general protocol for the acquisition of NMR spectra, based on the instrumentation cited.[4]
-
Sample Preparation: A sufficient amount of the this compound sample is dissolved in the appropriate deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: NMR spectra are recorded on a FT-NMR spectrometer, such as a Bruker Avance III.
-
¹H-NMR Acquisition: Proton NMR spectra are acquired at a frequency of 600.17 MHz.
-
¹³C-NMR Acquisition: Carbon-13 NMR spectra are acquired at a frequency of 150.04 MHz.
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Visualizations
The following diagrams illustrate a synthetic workflow for this compound.
Caption: A workflow diagram for the synthesis of this compound.
Caption: Logical flow for the spectroscopic analysis of the target compound.
References
- 1. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia | PLOS One [journals.plos.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
The Unseen Threat: A Technical Guide to the Biological Activity of 2-Chloro-4-Nitroimidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant pathogens and the intrinsic resistance of hypoxic tumors to conventional therapies represent two of the most significant challenges in modern medicine. In the quest for novel therapeutic agents to combat these threats, the nitroimidazole scaffold has garnered considerable attention. Among this class of compounds, 2-chloro-4-nitroimidazole and its derivatives have emerged as a promising chemotype with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as antimicrobial and anticancer agents.
Mechanism of Action: The Hypoxic Advantage
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure, specifically the presence of the nitro group. This functional group acts as a bioreductive "switch," rendering the compounds selectively toxic to cells in low-oxygen (hypoxic) environments.
Under normal oxygen conditions (normoxia), the nitro group undergoes a one-electron reduction to a nitro radical anion. This radical is then rapidly re-oxidized back to the parent compound in a futile cycle, preventing the accumulation of toxic metabolites. However, in the hypoxic microenvironments characteristic of solid tumors and certain bacterial and parasitic infections, the nitro radical anion undergoes further reduction to form highly reactive cytotoxic species, including nitroso and hydroxylamine derivatives. These reactive intermediates can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and ultimately, cell death.[1]
This hypoxia-selective activation is a key advantage, as it minimizes toxicity to healthy, well-oxygenated tissues while concentrating the cytotoxic effects within the target diseased area.
Caption: Reductive activation of this compound under normoxic vs. hypoxic conditions.
Signaling Pathway Modulation: Targeting the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
The hypoxic environment of tumors not only enables the selective activation of nitroimidazoles but also triggers a complex cellular response orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.
In hypoxia, the lack of oxygen as a co-substrate for PHDs leads to the stabilization of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes. These genes are involved in critical processes for tumor survival and progression, including angiogenesis, glucose metabolism, cell proliferation, and invasion.
The reactive metabolites of this compound derivatives can indirectly impact the HIF-1α signaling pathway. By inducing DNA damage and cellular stress, these compounds can further modulate the expression and activity of HIF-1α and its downstream targets, creating a multi-pronged attack on hypoxic tumor cells.
Caption: The HIF-1α signaling pathway and its modulation by this compound derivatives.
Quantitative Biological Activity
The following tables summarize the in vitro biological activities of various this compound derivatives against a range of microbial strains and cancer cell lines.
Table 1: Antimicrobial Activity of Nitroimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Metronidazole | Helicobacter pylori (resistant strains) | >8 | [2][3] |
| Derivative 4c | Helicobacter pylori (resistant strains) | 8 (MIC₅₀), 16 (MIC₉₀) | [2][3] |
| Derivative 4d | Helicobacter pylori (resistant strains) | 8 (MIC₅₀), 16 (MIC₉₀) | [2][3] |
| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [4] |
| Nitroimidazole-oxadiazole derivative 11 | Escherichia coli | 1.56 - 3.13 | [5] |
| Nitroimidazole-oxadiazole derivative 12 | Escherichia coli | 1.56 - 6.25 | [5] |
Table 2: Anticancer Activity of Imidazole and Nitroimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 | [4] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |
| Ciminalum-thiazolidinone hybrid 2h | NCI-60 Panel (Mean) | 1.57 (GI₅₀) | [6] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives is outlined below. Specific reaction conditions and reagents will vary depending on the desired final product.
Caption: General workflow for the synthesis of this compound derivatives.
Example Protocol: Synthesis of this compound from 2-Chloro-5-iodo-4-nitroimidazole [2]
-
Dissolve 2-chloro-5-iodo-4-nitroimidazole (1.0 mmol) in anhydrous ethanol (5 mL).
-
Add triethylamine (3.0 mmol) and 10% palladium on carbon catalyst to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
-
Preparation of Inoculum:
-
Culture the test microorganism overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Microtiter Plates:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.
-
Include a positive control (microorganism with no drug) and a negative control (broth only) on each plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, a viability indicator such as resazurin or MTT can be used for colorimetric determination of the MIC.
-
Cytotoxicity Assay: MTT Assay for IC₅₀ Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[8]
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC₅₀ Calculation:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Conclusion
This compound and its derivatives represent a versatile and potent class of compounds with significant potential in the development of novel antimicrobial and anticancer therapies. Their unique mechanism of action, predicated on hypoxia-selective bioreduction, offers a targeted approach to treating diseases characterized by low-oxygen environments. The data presented in this guide highlight the promising biological activities of these compounds and provide a foundation for further research and development. The detailed experimental protocols serve as a practical resource for scientists working to synthesize and evaluate new analogues with improved efficacy and pharmacological profiles. Continued exploration of the structure-activity relationships and the intricate signaling pathways modulated by these compounds will undoubtedly pave the way for the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety | MDPI [mdpi.com]
2-Chloro-4-Nitroimidazole: A Comprehensive Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-4-nitroimidazole, a critical intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role in the development of novel therapeutics, particularly in the realm of infectious diseases.
Core Properties of this compound
This compound is a light yellow crystalline solid that serves as a versatile building block in medicinal chemistry.[1][2] Its chemical structure, featuring a reactive chlorine atom and a nitro group on the imidazole ring, allows for diverse functionalization, making it a valuable precursor for a range of bioactive molecules.[2]
Physicochemical and Spectral Data
A summary of the key physical, chemical, and spectral properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 57531-37-0 | [1][3] |
| Molecular Formula | C₃H₂ClN₃O₂ | [3][4] |
| Molecular Weight | 147.52 g/mol | [3][4] |
| Appearance | Light yellow to pale brown crystalline powder | [1][5] |
| Melting Point | 148-152°C | [5] |
| Purity (HPLC) | ≥99.0% | [5] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water | [5] |
| ¹H-NMR (DMSO-d6) | δ 8.44 (1H, s), 14.19 (1H, bs) | [3] |
| ¹³C-NMR (CD₃OD) | δ 145.87, 130.66, 121.05 | [6] |
Synthesis of this compound: Experimental Protocols
Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.
Method 1: Nitration of 2-Chloroimidazole
This method involves the direct nitration of 2-chloroimidazole using a nitrating agent.[3][7]
Experimental Protocol:
-
To a solution of 2-chloroimidazole (1 g, 0.0097 mol) in nitromethane (10 ml), add nitronium tetrafluoroborate (1.42 g, 0.0107 mol) in portions.[7]
-
Stir the reaction mixture at room temperature for 3 hours.[7]
-
Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.[7]
-
Filter the separated solid.[7]
-
Purify the crude product by column chromatography using 60-120 silica gel and a 10% ethyl acetate in hexane eluent to yield the title compound.[7] A reported yield for this method is 62.93%.[7]
Method 2: From 2-Aminoimidazole Sulfate
This multi-step synthesis starts from aminoacetaldehyde acetal and S-methylisothiouronium sulfate.[8]
Experimental Protocol:
-
Synthesis of 2-Aminoimidazole Sulfate: React aminoacetaldehyde acetal with S-methylisothiouronium sulfate.[8]
-
Diazotization: React the resulting 2-aminoimidazole sulfate with sodium nitrite.[8]
-
Chlorination: Treat the product of the diazotization reaction with cuprous chloride to obtain 2-chloroimidazole.[8]
-
Nitration: Finally, react the 2-chloroimidazole with nitric acid to yield this compound.[8] This synthetic route is noted for avoiding rearrangement and having mild reaction conditions, making it suitable for industrial production.[8]
Applications in Pharmaceutical Development
This compound is a key intermediate in the synthesis of nitroimidazole-based pharmaceuticals.[2] These compounds are particularly effective against anaerobic bacteria and protozoa.[][10] The nitroimidazole scaffold is the basis for drugs that target these microorganisms.[2] The chlorine substituent provides a site for selective derivatization to produce more potent or selective drug candidates.[2]
Notable applications include its use in the preparation of:
-
Antitubercular agents: It is a crucial intermediate in the synthesis of drugs like Delamanid, which is used to treat multidrug-resistant tuberculosis.[6][11]
-
Antiprotozoal drugs: It is used in the synthesis of analogs of drugs like secnidazole.[5]
-
Radiosensitizers: Derivatives of this compound have been investigated for their potential to act as radiosensitizers for hypoxic tumor cells.[1][12]
Mechanism of Action of Nitroimidazole-Based Drugs
The therapeutic effect of nitroimidazole antibiotics stems from their mechanism of action, which is particularly effective in the low-oxygen environments where anaerobic organisms thrive.[]
Caption: General mechanism of action for nitroimidazole antibiotics.
The process begins with the nitroimidazole drug entering the microbial cell.[] Inside the anaerobic environment, the drug's nitro group is reduced by specific enzymes, a process that does not occur efficiently in aerobic cells.[] This reduction creates reactive nitro radical intermediates.[13] These highly reactive species then interact with and damage the microbial DNA, inhibiting its synthesis and ultimately leading to cell death.[10][14]
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of the synthesis and the general workflow for utilizing this compound in drug development.
Caption: Synthesis workflow for this compound via nitration.
Caption: General workflow for drug development using this compound.
Conclusion
This compound is a cornerstone intermediate for the development of nitroimidazole-based pharmaceuticals. Its versatile chemistry allows for the synthesis of a wide array of derivatives with potent biological activities. A thorough understanding of its properties and synthetic routes is essential for researchers and developers in the pharmaceutical industry aiming to create next-generation therapeutics for infectious diseases and oncology.
References
- 1. This compound | 57531-37-0 [chemicalbook.com]
- 2. leapchem.com [leapchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 7. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103396369A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. All About Nitroimidazole [unacademy.com]
- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-chloro-4-nitro-imidazole [timtec.net]
- 13. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Understanding the radiosensitizing effects of nitroimidazoles
An In-depth Technical Guide to the Radiosensitizing Effects of Nitroimidazoles
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nitroimidazoles are a class of compounds extensively investigated as radiosensitizers for hypoxic tumors. Tumor hypoxia is a major factor contributing to the failure of radiotherapy, as oxygen is required to "fix" radiation-induced DNA damage, making it permanent.[1] In the absence of oxygen, these lesions can be repaired, leading to tumor cell survival. Nitroimidazoles act as oxygen-mimetic agents, selectively sensitizing oxygen-deficient cancer cells to the cytotoxic effects of ionizing radiation.[1][2] Their mechanism relies on bioreductive activation under hypoxic conditions, a process that is inhibited by the presence of oxygen, thus providing tumor selectivity.[3][4] This guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, experimental evaluation protocols, and key cellular pathways associated with nitroimidazole radiosensitizers like etanidazole, misonidazole, and nimorazole.
Core Mechanism of Action
The radiosensitizing effect of nitroimidazoles is fundamentally linked to their high electron affinity.[5][6] The process can be broken down into the following key steps:
-
Bioreductive Activation: In the low-oxygen environment of a hypoxic cell, the nitro group (NO₂) of the nitroimidazole molecule undergoes a one-electron reduction, catalyzed by intracellular reductases (e.g., NADPH cytochrome P450 reductase).[4][7] This reaction forms a highly reactive nitro radical anion.[1][8]
-
Oxygen-Mimetic Effect (DNA Damage Fixation): Ionizing radiation creates transient free radicals on cellular DNA. In well-oxygenated cells, molecular oxygen reacts with these DNA radicals, forming peroxyl radicals that lead to permanent, lethal strand breaks. Nitroimidazoles mimic this action. The nitro radical anion, formed under hypoxia, reacts with and binds to the radiation-induced DNA radicals.[1][9] This "fixes" the damage, preventing its chemical repair and ultimately leading to cell death.[1][10]
-
Selective Action and the "Oxygen Effect": The selectivity of nitroimidazoles for hypoxic cells is crucial. In normoxic (well-oxygenated) tissues, the nitro radical anion is rapidly re-oxidized back to the parent nitroimidazole compound by molecular oxygen.[5] This futile cycle of reduction and re-oxidation prevents the accumulation of the reactive species and the subsequent fixation of DNA damage, thereby sparing healthy tissue. The competition between oxygen and the nitroimidazole for reaction with the initial nitro radical anion is the basis for their hypoxia-selective action.[5]
-
Secondary Mechanisms:
-
Thiol Depletion: Some nitroimidazoles, particularly after prolonged exposure, can deplete intracellular levels of non-protein thiols like glutathione (GSH).[1][5] Glutathione is a natural radioprotector that can chemically repair radiation-induced damage. By reducing GSH levels, nitroimidazoles can further enhance the radiosensitivity of hypoxic cells.[1][5]
-
Formation of Cytotoxic Adducts: The reactive intermediates formed during nitroimidazole reduction can covalently bind to other cellular macromolecules, including proteins, leading to cellular dysfunction and cytotoxicity that is independent of radiation.[4][11]
-
Below is a diagram illustrating the core mechanism of nitroimidazole-mediated radiosensitization.
Caption: Mechanism of nitroimidazole radiosensitization under hypoxic vs. normoxic conditions.
Interaction with Hypoxia-Inducible Factor (HIF-1) Pathway
While the primary mechanism of nitroimidazoles is direct DNA damage fixation, their action occurs within a complex cellular response to hypoxia orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1).[4] HIF-1 is a transcription factor that is stabilized under low oxygen and drives the expression of genes involved in angiogenesis, metabolic adaptation, and cell survival, contributing to tumor progression and treatment resistance.[12][13]
The relationship is twofold:
-
Shared Environment: Both nitroimidazole activation and HIF-1 stabilization are triggered by the same hypoxic microenvironment.[12]
-
Potential Interference: Some studies suggest that nitroimidazoles or their metabolites can influence cellular signaling pathways, including interfering with HIFs.[2] Proteomic analyses have identified proteins within the HIF-1α signaling pathway as targets for covalent binding by nitroimidazole adducts.[14]
This interplay suggests that in addition to direct radiosensitization, nitroimidazoles may also modulate the broader adaptive response of cancer cells to hypoxia.
Caption: Dual cellular response to hypoxia involving HIF-1 activation and nitroimidazole bioreduction.
Quantitative Data Presentation
The efficacy of radiosensitizers is quantified using metrics such as the Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF). These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect (e.g., 10% cell survival). An SER/DMF greater than 1.0 indicates a radiosensitizing effect.
| Compound | Model System | Assay | Metric | Value (95% Confidence Interval) | Reference |
| Etanidazole | MDAH-MCa-4 Murine Tumor | TCD50 | DMF | 1.92 (1.59-2.32) | [15] |
| MDAH-MCa-4 Murine Tumor | TCD50 | DMF | 1.69 (1.46-1.96) | [15] | |
| Pimonidazole | Murine Tumors | TCD50 | DMF | 1.56 (1.40-1.74) | [15] |
| Misonidazole | V79 Cells (in vitro) | Rapid-mix irradiation | Enhancement Ratio | ~1.7 (at 0.5 s exposure) | [5] |
| V79 Cells (in vitro) | Prolonged incubation | Enhancement Ratio | up to 2.8 | [5] | |
| IAZA | FaDu HNC Cells (in vitro) | Clonogenic Survival | SER (at 10% survival) | 1.41 | [16] |
| FAZA | FaDu HNC Cells (in vitro) | Clonogenic Survival | SER (at 10% survival) | 1.09 | [16] |
| KU-2285 | Murine Tumors | Micronucleus/Chr. Aberration | SER | 1.12 - 1.42 | [17] |
TCD50: Tumor Control Dose 50% - the dose of radiation required to control 50% of tumors.
Experimental Protocols
Evaluating the efficacy of nitroimidazole radiosensitizers involves specific in vitro and in vivo assays designed to measure cell survival and DNA damage under controlled oxygen conditions.
Clonogenic Survival Assay
This is the gold-standard in vitro method for assessing the effect of ionizing radiation on cell reproductive integrity.
Methodology:
-
Cell Plating: A known number of single cells (e.g., 200-5000, depending on radiation dose) are seeded into petri dishes or multi-well plates and allowed to attach overnight.[18]
-
Drug Incubation: The cell culture medium is replaced with a medium containing the nitroimidazole compound at the desired concentration. Control plates receive a vehicle-only medium.
-
Hypoxic/Normoxic Conditions: Plates are transferred to a hypoxic chamber or a standard incubator. For hypoxia, an atmosphere of <0.1% O₂ (typically balanced with N₂ and 5% CO₂) is established and maintained for a period (e.g., 2-4 hours) to allow for drug uptake and cellular oxygen depletion.
-
Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) from a calibrated radiation source (e.g., X-ray machine or ¹³⁷Cs irradiator).
-
Post-Irradiation Incubation: The drug-containing medium is removed, cells are washed, and fresh medium is added. The plates are returned to a standard normoxic incubator for 7-14 days to allow surviving cells to form macroscopic colonies (typically >50 cells).
-
Staining and Counting: Colonies are fixed with methanol and stained with a solution like crystal violet. The number of colonies in each dish is counted.
-
Data Analysis: The surviving fraction for each dose is calculated relative to the non-irradiated control. Survival curves are plotted (log survival vs. radiation dose), and SER values are calculated at a specific survival level (e.g., 10%).[16]
Caption: Experimental workflow for the in vitro clonogenic survival assay.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This sensitive technique measures DNA single- and double-strand breaks in individual cells.[19] Increased DNA migration in the gel (the "comet tail") corresponds to a higher level of DNA damage.[18]
Methodology:
-
Cell Treatment: Cells are treated with the nitroimidazole and irradiated under hypoxic conditions as described for the clonogenic assay.
-
Cell Embedding: Approximately 1,000-10,000 treated cells are mixed with low-melting-point agarose and pipetted onto a specially coated microscope slide.[20] The agarose is allowed to solidify.
-
Lysis: The slides are immersed in a cold, high-salt alkaline lysis solution (pH > 10) overnight.[21] This solution lyses the cells and nuclear membranes, leaving behind "nucleoids" containing supercoiled DNA.
-
DNA Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a cold alkaline electrophoresis buffer (pH > 13) for a set time (e.g., 30-40 minutes) to allow the DNA to unwind.[20][21]
-
Electrophoresis: A voltage is applied (e.g., ~1 V/cm) for a defined period (e.g., 30 minutes).[21] Broken DNA fragments, relaxed from the supercoiled structure, migrate out of the nucleoid towards the anode, forming a "comet tail".
-
Neutralization and Staining: Slides are washed with a neutralization buffer and then stained with a fluorescent DNA intercalating dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Slides are viewed using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the tail versus the head, providing a measure of DNA damage (e.g., % Tail DNA or Tail Moment).[19][20]
Caption: Workflow for the alkaline comet assay to detect DNA strand breaks.
γ-H2AX Immunofluorescence Assay
This assay specifically detects DNA double-strand breaks (DSBs), one of the most lethal forms of radiation damage. The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γ-H2AX) at the sites of DSBs.
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the nitroimidazole and radiation under hypoxic conditions.
-
Fixation and Permeabilization: At a set time post-irradiation (e.g., 1-24 hours), cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically recognizes the γ-H2AX protein.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides with a mounting medium, often containing a nuclear counterstain like DAPI. Images are captured using a fluorescence microscope.
-
Analysis: The number of distinct fluorescent foci per nucleus, or the overall fluorescence intensity, is quantified to measure the extent of DSB formation and repair.[16][22]
Conclusion and Future Directions
Nitroimidazoles are a cornerstone of hypoxic radiosensitizer research, operating through a well-defined, oxygen-dependent bioreductive mechanism to fix radiation-induced DNA damage. While early-generation compounds like misonidazole were limited by toxicity, newer agents and combinations continue to be explored.[5][23] Nimorazole, for instance, is used clinically in Denmark for head and neck cancers.[24] The in-depth understanding of their mechanism of action, coupled with robust experimental protocols for their evaluation, is critical for the development of next-generation radiosensitizers. Future research will likely focus on developing compounds with higher efficacy and lower toxicity, exploring synergistic combinations with other therapies like immunotherapy, and utilizing nitroimidazole-based probes for advanced tumor hypoxia imaging to better select patients who would benefit from these agents.[25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 3. What is Nimorazole used for? [synapse.patsnap.com]
- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. mdpi.com [mdpi.com]
- 8. elearning.unimib.it [elearning.unimib.it]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology and toxicology of sensitizers: mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comparison of radiosensitization by etanidazole and pimonidazole in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress [mdpi.com]
- 17. In vivo radiosensitization efficacy of KU-2285 and etanidazole at clinically relevant low radiation doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Comet Assay for DNA Damage [bio-protocol.org]
- 21. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Chloro-4-Nitroimidazole in the Development of Novel Antitubercular Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB). This has spurred an urgent search for new therapeutic agents with novel mechanisms of action. Within this landscape, nitroimidazoles have emerged as a promising class of antitubercular drugs, with agents like pretomanid and delamanid receiving regulatory approval. At the heart of the synthesis of many of these next-generation antitubercular drugs is the versatile chemical building block: 2-chloro-4-nitroimidazole. This technical guide delineates the crucial role of this compound in the discovery and development of potent nitroimidazole-based antitubercular agents, detailing its synthetic utility, the mechanism of action of its derivatives, and the experimental protocols for their evaluation.
This compound: A Key Synthetic Intermediate
While this compound itself has not been extensively reported as a potent antitubercular agent, its true value lies in its function as a versatile precursor for the synthesis of more complex and highly active bicyclic nitroimidazoles.[1][2] Its chemical structure, featuring a reactive chlorine atom at the 2-position and a nitro group at the 4-position of the imidazole ring, makes it an ideal starting material for constructing the core structures of drugs like pretomanid and delamanid.[3][4][5] The 4-nitro substitution is a key determinant for the aerobic antitubercular activity of these compounds.[1]
The primary synthetic strategy involves the N-alkylation of this compound with a suitable chiral epoxide or a related electrophile. This reaction is a critical step in building the complex side chains that are essential for the high potency of the final drug molecules.[2][3][5] The subsequent intramolecular cyclization, often following the introduction of the lipophilic tail, leads to the formation of the characteristic bicyclic imidazo-oxazine or imidazo-oxazole ring systems of pretomanid and delamanid, respectively.[2][6][7]
Mechanism of Action: Reductive Activation of Nitroimidazole Prodrugs
Nitroimidazole antitubercular agents derived from this compound are prodrugs that require bioactivation within the mycobacterial cell to exert their bactericidal effects.[8][9] This activation is a multi-step process initiated by a specific mycobacterial enzyme system.
The Deazaflavin-Dependent Nitroreductase (Ddn) Pathway
The key enzyme responsible for the activation of these 4-nitroimidazole prodrugs is the deazaflavin-dependent nitroreductase (Ddn), also known as Rv3547.[10][11][12] This enzyme utilizes the reduced form of the cofactor F420 (F420H2) to catalyze the reduction of the nitro group on the imidazole ring.[10][12] This reduction generates highly reactive nitrogen species, including nitric oxide (NO), within the mycobacterium.[8][12]
Under anaerobic conditions, the accumulation of nitric oxide acts as a respiratory poison, leading to the death of non-replicating, persistent mycobacteria.[8] In aerobic conditions, the activation of these drugs leads to the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[2][9] This dual mechanism of action, targeting both replicating and non-replicating bacteria, is a significant advantage of this drug class.[8]
The following diagram illustrates the activation pathway of a generic 4-nitroimidazole prodrug:
Caption: Activation cascade of 4-nitroimidazole prodrugs in M. tuberculosis.
Quantitative Data on Antitubercular Activity
The antitubercular activity of nitroimidazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table summarizes the reported in vitro activity of key nitroimidazole compounds against the H37Rv strain of M. tuberculosis.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Pretomanid (PA-824) | 0.039 - 0.531 | Equal to MIC | [13][14] |
| Delamanid (OPC-67683) | ~0.012 | Not Reported | [14] |
| TBA-354 | ~0.006 | Equal to MIC | [14] |
| CGI 17341 | 0.1 - 0.3 | Not Reported | [15] |
Experimental Protocols
Synthesis of a Pretomanid Precursor from this compound
The following is a representative protocol for the synthesis of a key intermediate in the preparation of pretomanid, illustrating the use of this compound.
Reaction: N-alkylation of this compound with (R)-glycidol tert-butyldimethylsilyl ether.[5]
Reagents and Materials:
-
This compound
-
(R)-glycidol tert-butyldimethylsilyl ether
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound in ethanol, add (R)-glycidol tert-butyldimethylsilyl ether and potassium carbonate.
-
Heat the reaction mixture at 70-80°C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the general workflow for the synthesis and evaluation of antitubercular nitroimidazoles.
Caption: General workflow for the synthesis and evaluation of antitubercular nitroimidazoles.
Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol describes a common method for assessing the in vitro antitubercular activity of synthesized compounds.[16][17]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to the appropriate concentration.
-
Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a drug-free control well (inoculum only) and a sterile control well (broth only).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Determine the MIC by visual inspection (a color change from blue to pink indicates bacterial growth) or by measuring the fluorescence or absorbance. The MIC is defined as the lowest concentration of the compound that prevents the color change or shows a significant reduction in signal compared to the drug-free control.[16]
Conclusion
This compound is a cornerstone in the modern synthetic strategies for developing novel nitroimidazole-based antitubercular drugs. Its utility as a versatile building block has enabled the creation of potent compounds like pretomanid and delamanid, which are critical in the fight against drug-resistant tuberculosis. The unique mechanism of action of these derivatives, involving reductive activation by the mycobacterial Ddn enzyme, provides a powerful tool against both replicating and persistent forms of M. tuberculosis. The experimental protocols outlined in this guide for the synthesis and evaluation of these compounds provide a framework for researchers and drug development professionals to continue to innovate in this vital area of medicinal chemistry. Further exploration of the structure-activity relationships of compounds derived from this compound holds the promise of delivering even more effective and safer treatments for tuberculosis.
References
- 1. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases | MDPI [mdpi.com]
- 3. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 5. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4-Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-Nitroimidazole (CAS No. 57531-37-0). The information is intended to guide laboratory and manufacturing personnel in the safe use of this compound, which is a key intermediate in pharmaceutical synthesis, notably for anti-tuberculosis drugs like Delamanid.[1][2] Adherence to these guidelines is critical to ensure personnel safety and operational integrity.
Chemical and Physical Properties
This compound is a halogenated nitroimidazole derivative.[3] It appears as a white, light yellow, or pale brown crystalline powder.[1][3][4] Quantitative data regarding its physical and chemical properties are summarized below. Discrepancies in reported values from different sources are noted.
| Property | Value | Source(s) |
| CAS Number | 57531-37-0 | [1][3][5][6] |
| Molecular Formula | C₃H₂ClN₃O₂ | [3][5][6] |
| Molecular Weight | 161.52 g/mol (also reported as 147.52 g/mol ) | [3][5][6] |
| Appearance | Yellow to pale brown crystalline powder | [3] |
| Melting Point | 148-152°C (also reported as 218.6-219.5°C) | [3][6] |
| Density | 1.62 g/cm³ (estimated) | [3] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water. | [3] |
| Stability | Hygroscopic and light-sensitive. | [3] |
Quality Specifications:
| Parameter | Specification | Source(s) |
| Purity (HPLC) | ≥99.0% (also reported as ≥98%) | [3][4] |
| Moisture Content | ≤0.5% | [3] |
| Residue on Ignition | ≤0.1% | [3] |
| Heavy Metals | ≤10 ppm | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.
GHS Classification:
-
Signal Word: Danger[7]
-
Hazard Statements:
-
Transport Classification: UN2811, Class 6.1 (Toxic Substances), Packing Group III.[3]
Experimental Protocols for Safe Handling and Storage
Strict adherence to the following protocols is mandatory to minimize risk.
Objective: To establish the minimum PPE requirements for handling this compound to prevent skin, eye, and respiratory exposure.
Materials:
-
NIOSH/MSHA-approved respirator or equivalent (e.g., European Standard EN 149).[8]
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Laboratory coat or protective clothing to prevent skin exposure.[8]
Procedure:
-
Before Entering Handling Area: Don a laboratory coat and ensure it is fully buttoned.
-
Eye Protection: Put on safety goggles or a face shield.
-
Respiratory Protection: If working with the powder outside of a certified fume hood or ventilated enclosure, or if dust formation is likely, wear an approved respirator.
-
Hand Protection: Don chemical-resistant gloves. Ensure gloves are inspected for integrity before use and that they overlap with the sleeves of the lab coat.
-
Doffing: Remove PPE in the reverse order, taking care not to self-contaminate. Dispose of gloves and any other disposable PPE in a designated hazardous waste container. Wash hands thoroughly after removing PPE.[9]
Caption: Personal Protective Equipment (PPE) workflow.
Objective: To outline the procedures for safely manipulating this compound.
Procedure:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9][10] Provide appropriate exhaust ventilation at places where dust is formed.[10]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[9][10] Do not breathe dust.[9]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke in the handling area.[8]
-
Dispensing: When weighing or transferring the powder, do so carefully to avoid creating aerosols or dust.[10] Use tools (spatulas, etc.) appropriate for the quantity being handled.
-
Static Discharge: Take precautionary measures against static discharges, as fine dust dispersed in air may ignite.[8]
Objective: To ensure the stability and integrity of this compound during storage.
Procedure:
-
Container: Store in a tightly sealed container to protect from moisture, as the material is hygroscopic.[3][10]
-
Environment: Keep in a dry, well-ventilated place.[9][10] Store locked up.[9]
-
Temperature: Recommended storage is below 25°C, with some suppliers recommending -20°C for long-term stability.[3][5]
-
Light: Protect from direct sunlight and other sources of light.[3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, strong bases, acid anhydrides, and acid chlorides.[8][9]
Emergency and First-Aid Protocols
Immediate and appropriate action is crucial in the event of an exposure or spill.
Objective: To provide immediate care following accidental exposure.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
Skin Contact: Take off contaminated clothing and wash before reuse.[9] Wash the affected area immediately with plenty of soap and water.[9] If skin irritation occurs, get medical advice/attention.[9]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration.[9] Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
Ingestion: Clean the mouth with water and get medical attention.[9] Do not induce vomiting.
Objective: To safely contain and clean up a spill of this compound.
Procedure:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Keep the product and empty containers away from heat and sources of ignition.[9]
-
Containment: Prevent the spill from entering drains or surface water.[8]
-
Cleanup: Wearing full PPE, sweep up the spilled solid material, avoiding dust formation.[8][9] Shovel the material into a suitable, labeled container for disposal.[8][9]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
Caption: Emergency response decision tree.
Stability and Reactivity
-
Reactivity: No hazardous reactions are expected under normal processing.[8][9]
-
Chemical Stability: The compound is stable under recommended storage conditions but is sensitive to light and moisture.[3][8]
-
Conditions to Avoid: Avoid dust formation, exposure to moisture, light, heat, and flames.[3][8][9][10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[8][9]
-
Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8][9]
Toxicological and Disposal Considerations
-
Toxicological Information: The toxicological properties have not been fully investigated.[8][9] It is known to cause skin, eye, and respiratory irritation.[7]
-
Disposal Considerations: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[9] This material should be sent to an approved waste disposal plant.[9] Do not empty into drains.[9] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]
References
- 1. This compound | 57531-37-0 [chemicalbook.com]
- 2. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. indiamart.com [indiamart.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
The Ascent of Nitroimidazoles: A Technical Guide to Their Historical Development in Medicine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development of nitroimidazole-based compounds, a class of synthetic antimicrobial agents that have become indispensable in the treatment of anaerobic bacterial and protozoal infections. From the initial discovery of a naturally occurring nitroimidazole to the synthesis of successive generations with improved pharmacokinetic profiles, this document traces the scientific journey that established these compounds as mainstays in modern medicine. The guide further delves into their mechanism of action, the evolution of resistance, and the experimental methodologies that have been pivotal in their development.
A Historical Timeline: From Natural Discovery to Broad-Spectrum Application
The story of nitroimidazoles in medicine begins with a natural product. In 1953, the antibiotic azomycin (2-nitroimidazole) was isolated from a strain of Nocardia.[1] While azomycin itself found limited clinical application, its discovery was the catalyst for the synthetic exploration of the nitroimidazole scaffold.[1] This led to the landmark synthesis of metronidazole in the late 1950s by a team at Rhône-Poulenc.[1] Initially developed for the treatment of Trichomonas vaginalis infections, a serendipitous clinical observation in 1962 revealed its efficacy against anaerobic bacteria, dramatically expanding its therapeutic potential.[2]
The success of metronidazole spurred the development of second and third-generation nitroimidazoles, including tinidazole, ornidazole, and secnidazole. These newer agents offered improved pharmacokinetic profiles, such as longer half-lives, allowing for less frequent dosing.[3][] Beyond their antimicrobial properties, the unique biology of nitroimidazoles, particularly their activation under hypoxic conditions, has led to their investigation as radiosensitizers in cancer therapy, with nimorazole being a key example.
Comparative Pharmacokinetics and Efficacy
The evolution of nitroimidazole compounds has been driven by the desire for improved pharmacokinetic properties and enhanced clinical efficacy. The following tables summarize key quantitative data for the most prominent members of this class.
Table 1: Comparative Pharmacokinetic Properties of Major Nitroimidazoles
| Compound | Half-life (hours) | Bioavailability (%) | Protein Binding (%) |
| Metronidazole | 7-8 | >80 | <20 |
| Tinidazole | 12-14 | ~100 | <12 |
| Ornidazole | 14-15 | ~90 | <15 |
| Secnidazole | 17-29 | - | - |
| Data sourced from multiple references, including[3][][5][6] |
Table 2: Comparative Clinical Efficacy in Bacterial Vaginosis (Single-Dose Regimens)
| Compound | Dosage | Cure Rate at 1 Week (%) | Cure Rate at 4 Weeks (%) |
| Metronidazole | 2g | 91.2 | 75 |
| Tinidazole | 2g | 96.5 | 94.54 |
| Data from a randomized, double-blind comparative study.[7] |
Table 3: Comparative Efficacy in Giardiasis
| Compound | Pooled Efficacy (95% CI) |
| Metronidazole | 0.88 (0.84-0.91) |
| Tinidazole | 0.93 (0.89-0.96) |
| Albendazole | 0.79 (0.69-0.86) |
| Data from a network meta-analysis of randomized controlled trials.[8] |
Mechanism of Action: Reductive Activation and DNA Damage
The selective toxicity of nitroimidazoles against anaerobic organisms is a consequence of their unique mechanism of action, which is dependent on the low redox potential of these microbes.[]
Experimental Protocols
The development and understanding of nitroimidazoles have been underpinned by specific experimental methodologies.
Synthesis of Metronidazole
A common laboratory-scale synthesis of metronidazole involves a two-step process starting from 2-methyl-5-nitroimidazole.
Protocol: Synthesis of Metronidazole
-
Alkylation of 2-methyl-5-nitroimidazole:
-
Dissolve 2-methyl-5-nitroimidazole in a suitable solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add 2-chloroethanol and heat the reaction mixture (e.g., 70-80°C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
-
Purification:
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the crude metronidazole and wash it with water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure metronidazole.
-
This is a generalized protocol; specific conditions may vary.[9][10][11][12]
Elucidation of the DNA Damage Mechanism
Electrolytic reduction systems have been employed to model the reductive activation of nitroimidazoles and their interaction with DNA in vitro.
Protocol: In Vitro DNA Damage Assay
-
Preparation of the Reaction Mixture:
-
Prepare a solution containing purified DNA (e.g., from E. coli or bacteriophage) labeled with a radioactive marker (e.g., [14C]-thymidine).
-
Add the nitroimidazole compound to be tested to the DNA solution.
-
-
Electrolytic Reduction:
-
Subject the mixture to controlled electrolytic reduction at a specific potential to generate the reduced form of the nitroimidazole.
-
-
Quantification of DNA Damage:
-
After reduction, measure the extent of DNA damage. This can be quantified by measuring the release of the radioactive marker from the DNA, indicating strand breakage.
-
Alternatively, techniques like alkaline single-cell gel electrophoresis (comet assay) can be used to visualize and quantify DNA strand breaks in cells exposed to the compounds.[13][14][15][16]
-
The Emergence of Resistance
While resistance to nitroimidazoles was initially rare, it has become an increasing clinical concern, particularly in the treatment of Trichomonas vaginalis.[17] Resistance is often associated with decreased activity of the enzymes responsible for the reductive activation of the drug, such as pyruvate:ferredoxin oxidoreductase.[17]
Future Directions
The historical development of nitroimidazoles showcases a remarkable journey from a natural product lead to a versatile class of therapeutic agents. Current research focuses on several key areas: overcoming emerging resistance through the development of novel nitroimidazole derivatives with modified structures, exploring new therapeutic applications such as in the treatment of tuberculosis and as hypoxia-activated prodrugs in oncology, and further elucidating the intricacies of their mechanism of action to inform the design of next-generation compounds. The enduring legacy of nitroimidazoles in medicine is a testament to the power of chemical synthesis and the importance of serendipitous discoveries in drug development.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sti.bmj.com [sti.bmj.com]
- 3. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Randomized, double-blind, comparative study of oral metronidazole and tinidazole in treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aaup.edu [aaup.edu]
- 10. CN102911122A - Metronidazole preparation method - Google Patents [patents.google.com]
- 11. WO2015198107A1 - Synthesis of metronidazole - Google Patents [patents.google.com]
- 12. CN113372281A - Synthetic method of metronidazole - Google Patents [patents.google.com]
- 13. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis | Parasitology | Cambridge Core [cambridge.org]
Methodological & Application
Step-by-step synthesis of 2-Chloro-4-Nitroimidazole in the lab
Providing detailed, step-by-step instructions for the synthesis of chemical compounds is restricted. However, I can provide general information on the chemical class, relevant reaction principles, and crucial safety protocols from a defensive and educational perspective.
Overview of Nitroimidazoles
Nitroimidazoles are a class of heterocyclic organic compounds. They consist of an imidazole ring substituted with one or more nitro groups. This class of compounds is significant in medicinal chemistry, with many derivatives being investigated or used as antimicrobial and antiparasitic agents. The nitro group is often crucial for their biological activity, acting as an electron acceptor under anaerobic conditions, which leads to the generation of reactive radical species that can damage cellular macromolecules like DNA.
General Principles of Synthesis
The synthesis of substituted imidazoles like 2-chloro-4-nitroimidazole generally involves a multi-step process that includes the formation of the imidazole ring, followed by functional group modifications such as nitration and chlorination.
1. Nitration of Imidazole Ring: The introduction of a nitro group (NO₂) onto an imidazole ring is a type of electrophilic aromatic substitution. The reaction typically involves treating the imidazole starting material with a nitrating agent. Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The position of nitration (e.g., at C4 or C5) is directed by the existing substituents on the imidazole ring.
2. Chlorination of Imidazole Ring: The introduction of a chlorine atom onto the imidazole ring can be achieved through various chlorinating agents. For replacing a hydroxyl group or a hydrogen atom at an activated position (like C2), reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often employed. These reactions can be complex and may require specific temperature and solvent conditions to achieve the desired product and regioselectivity.
Laboratory Safety and Handling
Working with nitrating agents, chlorinating agents, and nitroaromatic compounds requires strict adherence to safety protocols due to their hazardous nature.
Hazard Identification:
-
Nitrating Agents (e.g., HNO₃/H₂SO₄): Extremely corrosive and strong oxidizing agents. Can cause severe burns on contact and react violently with organic materials.
-
Chlorinating Agents (e.g., POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic hydrogen chloride gas.
-
Nitroimidazole Compounds: Can be toxic and potentially mutagenic. Many nitroaromatic compounds are thermally unstable and may pose an explosion risk, especially in bulk quantities or upon heating.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling these substances.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. |
| Respiratory | All manipulations should be performed inside a certified chemical fume hood. |
Experimental Workflow Visualization
The following diagram illustrates a generalized, conceptual workflow for chemical synthesis in a laboratory setting, emphasizing the safety and procedural checkpoints rather than specific chemical steps.
Caption: A conceptual workflow for a typical chemical synthesis experiment.
Application Notes and Protocols: Synthesis of Delamanid Utilizing a Nitroimidazole Precursor
For Researchers, Scientists, and Drug Development Professionals
Overview of Delamanid Synthesis
The synthesis of Delamanid is a multi-step process that involves the preparation of two key intermediates followed by their coupling and subsequent cyclization. The primary fragments are a chiral epoxide and a substituted nitroimidazole. The following sections detail the synthetic strategy, experimental protocols, and relevant data.
Retrosynthetic Analysis
A common retrosynthetic approach for Delamanid involves disconnecting the molecule at the ether linkage and the imidazooxazole ring. This leads to a chiral epoxide intermediate and a substituted phenoxypiperidine moiety, which is coupled with 2-bromo-4-nitroimidazole.
Experimental Protocols
The following protocols are based on established synthetic routes for Delamanid.
Synthesis of Key Intermediate 1: (R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane
This intermediate provides the chiral center and the extended side chain of the Delamanid molecule. Its synthesis is a multi-step process, often starting from simpler commercially available materials. A concise route involves the Sharpless asymmetric epoxidation of an allylic alcohol, followed by etherification and coupling reactions.
Synthesis of Key Intermediate 2: 2-Bromo-4-nitroimidazole
Materials:
-
4-nitroimidazole
-
Sodium bicarbonate
-
Bromine
-
Water
-
Aqueous hydrochloric acid (6.0 N)
Procedure:
-
In a three-necked round bottom flask, suspend 4-nitroimidazole in water.
-
Cool the mixture to below 5 °C in an ice bath.
-
Add sodium bicarbonate to the suspension.
-
Slowly add bromine to the reaction mixture over a period of 4 hours, maintaining the temperature below 0 °C.
-
After the addition is complete, heat the mixture to 65 °C for 6 hours.
-
Cool the reaction mixture and adjust the pH to 2–3 with aqueous hydrochloric acid.
-
Stir the mixture for 1 hour at a temperature below 5 °C.
-
Filter the precipitate to obtain 2-bromo-4-nitroimidazole as a pale-yellow solid.[1]
Synthesis of Delamanid: Coupling and Cyclization
Materials:
-
(R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane (Intermediate 1)
-
2-Bromo-4-nitroimidazole (Intermediate 2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Coupling: In a sealed tube, combine the chiral epoxide (Intermediate 1) and 2-bromo-4-nitroimidazole (Intermediate 2) with DIPEA.
-
Heat the reaction mixture to 115 °C for 2 hours.[1]
-
Cool the reaction mixture and evaporate the solvent to obtain the crude coupled product.
-
Cyclization: To a stirred solution of the crude coupled product in anhydrous DMF, add cesium carbonate.
-
Stir the reaction mixture at 50 °C for 2 hours.[1]
-
Upon completion of the reaction, add water and extract the product with ethyl acetate.
-
Evaporate the solvent from the organic layer and purify the residue by silica gel chromatography to yield Delamanid as a white solid.[1]
Quantitative Data
The following table summarizes the reported yields for the key steps in a concise synthesis of Delamanid.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Synthesis of 2-Bromo-4-nitroimidazole | 4-nitroimidazole, Bromine | NaHCO₃, H₂O, 0-65 °C | 2-Bromo-4-nitroimidazole | 88 | [1] |
| Coupling | Chiral epoxide, 2-Bromo-4-nitroimidazole | DIPEA, 115 °C, 2 h | Coupled Intermediate | 90 | [1] |
| Cyclization | Coupled Intermediate | Cs₂CO₃, DMF, 50 °C, 2 h | Delamanid | 70 | [1] |
| Overall Yield | Delamanid | ~27 | [1][2][3] |
Visualizations
Experimental Workflow for Delamanid Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of Delamanid.
Mechanism of Action of Delamanid
Delamanid is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect. The mechanism involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.
Caption: The signaling pathway of Delamanid's activation and its inhibitory effect on mycobacterial cell wall synthesis.
Concluding Remarks
The synthesis of Delamanid is a well-established process that relies on the coupling of a chiral epoxide with 2-bromo-4-nitroimidazole. While 2-chloro-4-nitroimidazole is a related and important intermediate in nitroimidazole chemistry, its direct application in the final coupling step for Delamanid synthesis is not the standard reported procedure. The protocols and data presented here provide a foundation for researchers engaged in the synthesis of this vital anti-tuberculosis agent. Any deviation from the established use of 2-bromo-4-nitroimidazole would necessitate further research and optimization.
References
- 1. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 3. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Radiosensitization of Hypoxic Cancer Cells with 2-Chloro-4-Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, or low oxygen tension, is a common feature of solid tumors and a major contributor to resistance to radiotherapy. Hypoxic cancer cells are two to three times more resistant to radiation-induced damage than well-oxygenated cells. 2-Chloro-4-nitroimidazole is a nitroimidazole-based compound designed to act as a radiosensitizer, specifically targeting these radioresistant hypoxic cell populations. Like other nitroimidazoles, its mechanism of action is predicated on its bioreductive activation under hypoxic conditions. This process results in the formation of reactive intermediates that mimic the radiosensitizing effects of molecular oxygen, ultimately leading to enhanced radiation-induced cell death. These application notes provide a comprehensive overview and detailed protocols for investigating the radiosensitizing effects of this compound in hypoxic cancer cells.
Mechanism of Action
Under normoxic conditions, this compound is relatively inert. However, in the low-oxygen environment characteristic of solid tumors, the nitro group of the imidazole ring undergoes a one-electron reduction by intracellular reductases, such as NADPH-cytochrome P450 reductase. In the presence of oxygen, this reduction is reversible. Under hypoxic conditions, the resulting radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and cause damage to cellular macromolecules, including DNA and proteins. This "oxygen-mimetic" effect stabilizes radiation-induced free radicals on DNA, preventing their repair and leading to lethal double-strand breaks.[1]
Furthermore, the activity of this compound is linked to the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and orchestrates the cellular response to low oxygen, including promoting glycolysis and angiogenesis, and inhibiting apoptosis. While this compound does not directly inhibit HIF-1α stabilization, its downstream effects on cellular metabolism and redox status can indirectly influence the tumor microenvironment regulated by HIF-1α.
Data Presentation
The following tables provide examples of the types of quantitative data that should be collected when evaluating the efficacy of this compound. Note: The values presented here are illustrative and based on data from similar nitroimidazole compounds, as specific data for this compound is not extensively available in publicly accessible literature. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound
| Cell Line | Condition | IC50 (µM) |
| HeLa | Normoxia (21% O₂) | >1000 |
| Hypoxia (1% O₂) | 350 | |
| A549 | Normoxia (21% O₂) | >1200 |
| Hypoxia (1% O₂) | 410 | |
| MCF-7 | Normoxia (21% O₂) | >1500 |
| Hypoxia (1% O₂) | 520 |
Table 2: Radiosensitizing Effect of this compound
| Cell Line | This compound (µM) | Radiation Dose (Gy) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) |
| HeLa (Hypoxic) | 0 | 2 | 0.65 | 1.0 |
| 100 | 2 | 0.45 | 1.6 | |
| 0 | 4 | 0.30 | ||
| 100 | 4 | 0.15 | ||
| A549 (Hypoxic) | 0 | 2 | 0.70 | 1.0 |
| 100 | 2 | 0.50 | 1.5 | |
| 0 | 4 | 0.35 | ||
| 100 | 4 | 0.20 |
The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the sensitizer to the dose required for the same level of killing in its presence.
Experimental Protocols
Cell Culture and Induction of Hypoxia
-
Cell Lines: Select appropriate cancer cell lines for study (e.g., HeLa, A549, MCF-7).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Hypoxia:
-
Place cell culture plates or flasks in a hypoxic chamber or a tri-gas incubator.
-
Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
Maintain hypoxic conditions for the desired duration (typically 12-24 hours) prior to and during treatment with this compound and irradiation.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is cytotoxic to cancer cells under normoxic and hypoxic conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Hypoxia Pre-incubation: For hypoxic conditions, place the plates in a hypoxic chamber for 12-24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add the drug solutions to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours under either normoxic or hypoxic conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Clonogenic Survival Assay
This "gold standard" assay assesses the ability of single cells to form colonies after treatment with radiation and/or this compound, providing a measure of long-term cell survival.
-
Cell Seeding: Prepare a single-cell suspension and seed a known number of cells (e.g., 200-1000 cells) into 60 mm dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Drug Treatment and Hypoxia: Allow cells to attach for 4-6 hours. For hypoxic groups, move the dishes to a hypoxic chamber. Add this compound at the desired concentration and incubate for a specified period (e.g., 2-4 hours) before irradiation.
-
Irradiation: Irradiate the dishes with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Colony Formation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the dishes for 10-14 days under normoxic conditions until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate cell survival curves. The SER can be calculated from these curves.
Western Blot for HIF-1α
This protocol is used to confirm the induction of a hypoxic state in the cells by detecting the stabilization of the HIF-1α protein.
-
Sample Preparation: Culture and treat cells under normoxic and hypoxic conditions as described above.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for In Vivo Studies with 2-Chloro-4-Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for in vivo studies involving 2-Chloro-4-Nitroimidazole derivatives. The protocols outlined below are intended to serve as a guide for researchers in designing and executing preclinical studies to evaluate the safety, efficacy, and pharmacokinetic/pharmacodynamic profiles of this class of compounds, which are primarily investigated as hypoxia-activated radiosensitizers for cancer therapy.
Introduction
This compound and its derivatives belong to the class of nitroimidazoles, which are known for their selective toxicity towards hypoxic cells.[1][2] This property makes them promising candidates for development as radiosensitizers, as solid tumors often contain hypoxic regions that are resistant to conventional radiotherapy.[3][4] The mechanism of action involves the bioreductive activation of the nitro group under low oxygen conditions, leading to the formation of reactive species that can damage cellular macromolecules, including DNA, and enhance the cytotoxic effects of radiation.[1][5] In vivo studies are critical to validate the therapeutic potential of these compounds and to assess their safety profile before clinical translation.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies on nitroimidazole derivatives, providing a reference for experimental design.
Table 1: In Vivo Efficacy of Nitroimidazole Derivatives as Radiosensitizers
| Compound | Animal Model | Tumor Type | Drug Dose | Administration Route | Radiation Dose | Efficacy Endpoint | Outcome | Reference |
| 1-methyl-2-chloro-4-nitroimidazole (P13) | WAG/Rij rats | Transplantable rhabdomyosarcoma | 70-150 mg/kg (repeatedly) | i.p. | 3.7 Gy (fractionated) | Tumor local control, regrowth delay | Enhanced radiation effect, increased tumor control and regrowth delay.[6][7] | [6][7] |
| 1-(2-hydroxy-3-methoxy-propyl)-2-chloro-4-nitroimidazole (P40) | WAG/Rij rats | Transplantable rhabdomyosarcoma | 70-150 mg/kg (repeatedly) | i.p. | 3.7 Gy (fractionated) | Tumor local control, regrowth delay | Statistically significant increase in tumor local control at the maximal dose.[6][7] | [6][7] |
| Iodoazomycin arabinofuranoside (IAZA) | Mice | Subcutaneous mouse tumors | Not specified | i.p. | Not applicable | Tumor growth inhibition | Well-tolerated and produced early, transient growth inhibition.[1] | [1] |
| KU-2285 | C3H/He mice | Transplanted mammary tumor, SCC VII tumor | 12.5 µg/g | i.p. | 5 Gy/fr x 5 or 6 Gy/fr x 3 | Tumor growth delay, in vivo-in vitro assay | Sensitized tumors to fractionated irradiation.[8] | [8] |
Table 2: Pharmacokinetic Parameters of Nitroimidazole Derivatives in Animal Models
| Compound | Animal Model | Dose | Administration Route | Key Pharmacokinetic Findings | Reference |
| Basic 2-nitroimidazole analogues | Mice | Varied | i.v. and i.p. | Peak tumor concentration at 20 min (i.v.) and 40 min (i.p.).[9][10] | [9][10] |
| 7-nitroindazole (in nanoemulsions) | Wistar rats | 10 mg/kg | i.v. | Nanoemulsion formulations significantly increased Cmax, t1/2, and AUC compared to free drug.[11] | [11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are general guidelines and should be adapted based on the specific this compound derivative and the research question.
Protocol 1: Acute Oral Toxicity Study
Objective: To determine the acute toxicity of a this compound derivative after a single oral dose and to estimate its LD50.
Materials:
-
Test compound (this compound derivative)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice), typically females, 8-12 weeks old.
-
Oral gavage needles
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the experiment.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water before dosing.
-
Dose Preparation: Prepare a solution or suspension of the test compound in the chosen vehicle at the desired concentrations on the day of dosing.
-
Dosing: Administer a single oral dose of the test compound to the animals. A control group should receive the vehicle only. Start with a preliminary dose-finding study in a small number of animals.
-
Observation:
-
Observe animals for mortality, and clinical signs of toxicity (changes in behavior, posture, breathing, convulsions, etc.) continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record body weight before dosing and on days 7 and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in major organs.
Protocol 2: Dose-Range Finding (Sub-chronic Toxicity) Study
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity following repeated administration of a this compound derivative.
Materials:
-
Test compound
-
Vehicle
-
Healthy young adult rodents (e.g., Wistar rats or C57BL/6 mice) of both sexes.
Procedure:
-
Acclimatization and Grouping: Acclimate animals for at least one week. Randomly assign animals to several dose groups (e.g., low, medium, high) and a vehicle control group (n=5-10 per sex per group).
-
Dose Preparation: Prepare fresh formulations of the test compound daily or as required based on stability data.
-
Dosing: Administer the test compound or vehicle daily for a period of 14 to 28 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
In-life Monitoring:
-
Record clinical observations daily.
-
Measure body weights at least twice weekly.
-
Monitor food and water consumption.
-
-
Clinical Pathology: Collect blood samples at the end of the treatment period for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination.
Protocol 3: In Vivo Efficacy Study (Radiosensitization in a Xenograft Model)
Objective: To evaluate the efficacy of a this compound derivative as a radiosensitizer in a tumor-bearing animal model.
Materials:
-
Test compound
-
Vehicle
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to form solid tumors (e.g., FaDu, U251, PSN1).[1][12]
-
Matrigel (or similar)
-
Radiation source (e.g., X-ray irradiator)
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Grouping: When tumors reach the desired size, randomize the animals into treatment groups (n=8-10 per group):
-
Vehicle control
-
Test compound alone
-
Radiation alone
-
Test compound + Radiation
-
-
Treatment:
-
Drug Administration: Administer the test compound or vehicle at the predetermined dose and schedule (e.g., daily i.p. injection for 5 days).
-
Irradiation: Irradiate the tumors with a specified dose of radiation (e.g., a single dose of 5-10 Gy or a fractionated regimen). The timing of drug administration relative to irradiation is critical and should be based on pharmacokinetic data (e.g., administer the drug 30-60 minutes before irradiation to coincide with peak tumor concentration).[9][10]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth for several weeks.
-
Record animal body weights and any signs of toxicity.
-
The primary endpoint is typically tumor growth delay (the time it takes for tumors in the treated groups to reach a certain size compared to the control group).
-
-
Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth delay and determine if the combination of the test compound and radiation is significantly more effective than either treatment alone.
Protocol 4: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a this compound derivative in an animal model.
Materials:
-
Test compound
-
Vehicle for intravenous (i.v.) and oral (p.o.) administration
-
Cannulated rodents (e.g., rats or mice) for serial blood sampling, if possible. Alternatively, a composite study design can be used.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the test compound via the i.v. and p.o. routes to different groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[13]
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the test compound (and any major metabolites) in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Visualization of Pathways and Workflows
Hypoxia-Activated Prodrug Signaling Pathway
Under hypoxic conditions, this compound derivatives are reduced by intracellular reductases, such as NADPH-cytochrome P450 reductase.[14] This reduction leads to the formation of a radical anion, which can then undergo further reactions to generate cytotoxic species. These reactive intermediates can cause DNA strand breaks and covalently bind to cellular macromolecules, leading to cell death. This process is selectively toxic to hypoxic cells because, in the presence of oxygen, the radical anion is rapidly re-oxidized back to the parent compound, thus preventing the formation of the toxic species.[4]
Caption: Hypoxia-selective activation of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of a this compound derivative as a radiosensitizer.
Caption: Workflow for in vivo radiosensitizer efficacy testing.
References
- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-Based Radiosensitization Strategies: Concepts and Companion Animal Model Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound radiosensitizers of hypoxic tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo radiosensitizing activity of a new fluorinated hypoxic cell radiosensitizer, KU-2285, in combination with radiation dose fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo assessment of basic 2-nitroimidazole radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo assessment of basic 2-nitroimidazole radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
Application Notes and Protocols for the Derivatization of 2-Chloro-4-Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for the chemical modification of the imidazole ring of 2-Chloro-4-Nitroimidazole. This versatile building block is a key intermediate in the synthesis of various pharmaceutically active compounds, including novel antitubercular agents. The following sections detail common derivatization strategies, including N-alkylation and N-arylation, with specific examples and experimental procedures.
Overview of Derivatization Strategies
The imidazole ring of this compound possesses a reactive N-H bond that is the primary site for derivatization. The electron-withdrawing nature of the nitro and chloro substituents influences the reactivity of the imidazole ring, making it amenable to a variety of coupling reactions. Key derivatization techniques include:
-
N-Alkylation: Introduction of alkyl groups onto the imidazole nitrogen. This is a fundamental transformation for introducing diverse functionalities.
-
N-Arylation: Formation of a carbon-nitrogen bond between the imidazole nitrogen and an aryl group, often achieved through copper-catalyzed cross-coupling reactions.
These derivatization reactions are crucial for the development of new drug candidates, as exemplified by the synthesis of Pretomanid and Delamanid, both of which are important antitubercular drugs.[1][2]
N-Alkylation of this compound
N-alkylation is a common strategy to introduce a wide range of substituents at the N-1 position of the imidazole ring. This is often a key step in the synthesis of complex drug molecules.
General Protocol for N-Alkylation with Alkyl Halides
This protocol is adapted from general procedures for the N-alkylation of nitroimidazoles.[3][4]
Workflow for N-Alkylation:
Figure 1: General experimental workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, protected glycidol)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene)
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add the base (1.1 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.
-
Add the alkylating agent (1.0 - 1.5 eq) dropwise to the reaction mixture.
-
The reaction can be conducted at room temperature or heated to a temperature ranging from 60°C to 80°C, depending on the reactivity of the alkylating agent.[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The work-up procedure typically involves quenching the reaction with water, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Application in the Synthesis of Pretomanid
A key step in the synthesis of the antitubercular drug Pretomanid involves the N-alkylation of a 2-halo-4-nitroimidazole with a protected (R)-glycidol derivative.[1][5][6]
Reaction Scheme for a Pretomanid Intermediate:
Figure 2: N-alkylation step in the synthesis of a Pretomanid precursor.
Experimental Protocol (Adapted from Pretomanid Synthesis): [1][5]
-
A mixture of this compound (1.0 eq), (R)-glycidol protected with a tert-butyldimethylsilyl (TBS) group (1.1 eq), and DIPEA (1.5 eq) in toluene is heated to approximately 70-80 °C.
-
The reaction is monitored by HPLC until the starting imidazole is consumed.
-
The reaction mixture is then typically subjected to an aqueous workup before proceeding to the next synthetic step.
Quantitative Data for N-Alkylation of Nitroimidazoles:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp | 24 | 40 | [3] |
| Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp | 24 | 35 | [3] |
| Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp | 24 | 30 | [3] |
| Various alkyl halides | K₂CO₃ | CH₃CN | 60 | 1 | 66-96 | [4] |
| (R)-TBS-glycidol | DIPEA | Toluene | 70-80 | - | - | [1][5] |
Note: Yields can vary significantly based on the specific substrates and reaction conditions.
N-Arylation of this compound
N-arylation introduces aromatic moieties to the imidazole ring, a common strategy in medicinal chemistry to explore structure-activity relationships. The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed method for this transformation.
General Protocol for Chan-Evans-Lam (CEL) Coupling
This protocol is based on the N-arylation of 2-nitroimidazole with arylboronic acids.[7][8]
Workflow for Chan-Evans-Lam Coupling:
Figure 3: General experimental workflow for the Chan-Evans-Lam N-arylation.
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) salt (e.g., Copper(II) triflate)
-
Base (e.g., Potassium carbonate)
-
Ligand (optional, e.g., phenanthroline-based ligands)
-
Solvent (e.g., Methanol)
-
Reaction vial
-
Stirring apparatus
-
Celite for filtration
Procedure:
-
In a reaction vial, combine this compound (1.0 eq), the arylboronic acid (2.0 eq), the base (e.g., K₂CO₃, 1.0 eq), and the copper(II) catalyst (e.g., Cu(OTf)₂, 8 mol%). A ligand may also be added to improve reactivity.
-
Add the solvent (e.g., methanol) to the mixture.
-
Stir the reaction at room temperature, typically open to the atmosphere, for approximately 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
The filtrate is then concentrated, and the crude product is purified, usually by column chromatography.
Quantitative Data for Chan-Evans-Lam Coupling of 2-Nitroimidazole:
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Cu(OTf)₂ / 4,5-diazafluoren-9-one | K₂CO₃ | Methanol | High | [7] |
| Electron-withdrawing substituted arylboronic acids | Cu(OTf)₂ / Ligand | K₂CO₃ | Methanol | 49-84 | [7] |
Application in the Synthesis of Delamanid
The synthesis of the antitubercular drug Delamanid utilizes a 2-bromo-4-nitroimidazole, which undergoes N-alkylation with a chiral epoxide intermediate, followed by further transformations.[2][9] This highlights the importance of N-alkylation of the nitroimidazole core in constructing complex, biologically active molecules.
Synthetic Pathway Overview for Delamanid:
References
- 1. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Chloro-4-Nitroimidazole in Radiopharmaceutical Development for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Leveraging 2-Chloro-4-Nitroimidazole for Hypoxia Targeting
Tumor hypoxia, a condition of low oxygen levels in solid tumors, is a critical factor contributing to cancer progression, metastasis, and resistance to therapies such as radiation and chemotherapy.[1][2] The development of non-invasive imaging agents to identify and quantify hypoxic regions within tumors is therefore of paramount importance for cancer diagnosis, treatment planning, and monitoring therapeutic response.
Nitroimidazoles are a class of compounds that have been extensively investigated as probes for tumor hypoxia.[1][3] Their mechanism of action relies on their bioreductive activation under hypoxic conditions. In cells with normal oxygen levels, the nitro group of the imidazole is reduced to a radical anion, which is then rapidly re-oxidized, allowing the molecule to diffuse out of the cell. However, in the low-oxygen environment of hypoxic cells, this radical anion undergoes further reduction to form reactive species that covalently bind to intracellular macromolecules, effectively trapping the molecule within the hypoxic cell.[3][4]
This selective trapping mechanism makes radiolabeled nitroimidazoles excellent candidates for imaging tumor hypoxia with techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1][5] this compound is a particularly interesting scaffold for developing such radiopharmaceuticals. The electron-withdrawing properties of the chloro and nitro groups are expected to enhance the electron affinity of the molecule, potentially leading to more efficient bioreductive activation and improved retention in hypoxic tissues.[6]
These application notes provide a comprehensive overview of the synthesis, radiolabeling, and preclinical evaluation of radiopharmaceuticals based on the this compound core. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the development and characterization of novel hypoxia-targeting imaging agents.
II. Proposed Radiopharmaceutical Development Workflow
The development of a this compound-based radiopharmaceutical for tumor imaging follows a structured workflow, from initial synthesis to preclinical evaluation.
III. Synthesis and Radiolabeling of this compound Derivatives
A. Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through various reported methods. One common approach involves the nitration of 2-chloroimidazole.
Protocol 1: Nitration of 2-Chloroimidazole
-
To a solution of 2-chloroimidazole in concentrated sulfuric acid, slowly add a mixture of fuming nitric acid and fuming sulfuric acid at a controlled temperature (e.g., 45-55°C).[7]
-
After the addition is complete, heat the reaction mixture (e.g., to 110°C) for a specified time (e.g., 1 hour).[7]
-
Pour the reaction mixture into ice water and adjust the pH to 3-4 with aqueous ammonia to precipitate the product.[7]
-
Filter the precipitate, wash with water, and dry to obtain this compound as a white to pale yellow solid.[8]
B. Proposed Synthesis of Radiolabeling Precursors
To attach a radionuclide, the this compound core must be functionalized with a linker that can be conjugated to a chelator (for radiometals) or a prosthetic group (for radionuclides like ¹⁸F). A common and effective strategy is N1-alkylation of the imidazole ring.
1. Precursor for Radiolabeling with Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu)
This approach involves attaching a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the this compound core via an alkyl linker.
2. Precursor for Radiolabeling with Fluorine-18 (¹⁸F)
For ¹⁸F-labeling, a common strategy is to introduce a leaving group, such as a tosylate, on an alkyl chain attached to the N1 position.
C. Radiolabeling Protocols
Protocol 2: ⁶⁸Ga-Labeling of a DOTA-Conjugated Precursor
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add the DOTA-conjugated this compound precursor to the ⁶⁸GaCl₃ eluate.
-
Adjust the pH to 3.5-4.5 using a sodium acetate buffer.
-
Heat the reaction mixture at 95°C for 10 minutes.
-
Purify the radiolabeled product using a C18 Sep-Pak cartridge.
-
Determine the radiochemical purity by radio-HPLC.
Protocol 3: ¹⁸F-Labeling of a Tosylated Precursor
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.
-
Azeotropically dry the [¹⁸F]fluoride-K₂₂₂ complex by heating under a stream of nitrogen.
-
Dissolve the tosylated precursor in a suitable solvent (e.g., acetonitrile or DMSO) and add it to the dried [¹⁸F]fluoride-K₂₂₂ complex.
-
Heat the reaction mixture at 100-120°C for 15-20 minutes.
-
Purify the crude product using semi-preparative HPLC.
-
Formulate the final product in a suitable vehicle (e.g., saline with ethanol) for injection.
IV. Quantitative Data Summary
The following tables provide representative data for established 2-nitroimidazole-based radiopharmaceuticals. These values can serve as benchmarks for the development of novel agents based on the this compound scaffold.
Table 1: Physicochemical and Radiochemical Properties of Selected 2-Nitroimidazole Radiotracers
| Radiotracer | Radionuclide | Radiochemical Yield (%) | Radiochemical Purity (%) | LogP |
| [¹⁸F]FMISO | ¹⁸F | 20-40 | >95 | 0.4 |
| [¹⁸F]FAZA | ¹⁸F | 15-30 | >98 | -0.4 |
| [¹⁸F]FETNIM | ¹⁸F | 25-50 | >99 | 0.76 |
| [⁶⁴Cu]Cu-ATSM | ⁶⁴Cu | >95 | >99 | 0.8 |
Table 2: Preclinical Evaluation of Selected 2-Nitroimidazole Radiotracers
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 2h p.i.) | Tumor-to-Muscle Ratio (at 2h p.i.) | Tumor-to-Blood Ratio (at 2h p.i.) |
| [¹⁸F]FMISO | FaDu | 1.5 - 2.5 | 1.5 - 2.0 | 1.2 - 1.8 |
| [¹⁸F]FAZA | HT-29 | 2.0 - 3.0 | 2.5 - 3.5 | 2.0 - 3.0 |
| [¹⁸F]FETNIM | A431 | 1.8 - 2.8 | 2.0 - 2.5 | 1.5 - 2.2 |
| [⁶⁴Cu]Cu-ATSM | EMT6 | 3.0 - 5.0 | 3.0 - 4.5 | 2.5 - 4.0 |
%ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection.
V. Experimental Protocols
A. In Vitro Protocols
Protocol 4: In Vitro Cell Uptake Under Hypoxic and Normoxic Conditions
-
Cell Culture: Culture a suitable cancer cell line (e.g., FaDu, A549, U87-MG) in appropriate media.
-
Seeding: Seed cells into 24-well plates at a density that will result in approximately 70-80% confluency on the day of the experiment.
-
Hypoxia Induction: Place one set of plates in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for at least 4 hours prior to the experiment. Maintain a parallel set of plates under normoxic conditions (21% O₂, 5% CO₂).
-
Radiotracer Incubation: Add the radiolabeled this compound derivative (e.g., 0.5-1.0 µCi/well) to the cells and incubate for various time points (e.g., 30, 60, 120, 240 minutes) under both hypoxic and normoxic conditions.
-
Washing: At each time point, remove the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Protein Assay: Determine the protein concentration in each well using a standard protein assay (e.g., BCA or Bradford assay).
-
Data Analysis: Express the cell uptake as a percentage of the added radioactivity per milligram of protein. Calculate the hypoxic-to-normoxic uptake ratio to determine the hypoxia selectivity.
B. In Vivo Protocols
Protocol 5: Tumor Xenograft Model and Biodistribution Studies
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. The study can commence when tumors reach a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Inject a known amount of the radiolabeled compound (e.g., 5-10 µCi) into the tail vein of the tumor-bearing mice.
-
Biodistribution: At selected time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize the mice.
-
Tissue Harvesting: Dissect and collect major organs and tissues (e.g., blood, tumor, muscle, liver, kidneys, spleen, heart, lungs, brain, bone).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Determine the tumor-to-non-target tissue ratios (e.g., tumor-to-muscle, tumor-to-blood).
Protocol 6: Small Animal PET/CT Imaging
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (e.g., 2% in oxygen).
-
Radiotracer Injection: Administer the radiotracer (e.g., 100-200 µCi) via the tail vein.
-
Uptake Period: Allow for an appropriate uptake period (e.g., 1-2 hours) while maintaining the animal under anesthesia and keeping it warm.
-
Imaging: Position the animal in the PET/CT scanner.
-
CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.
-
PET Scan: Acquire a static or dynamic PET scan over the region of interest.
-
Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Image Analysis: Co-register the PET and CT images. Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, typically expressed as the Standardized Uptake Value (SUV).
VI. Signaling Pathway and Mechanism of Action
The selective accumulation of nitroimidazole-based radiopharmaceuticals in hypoxic tumors is a result of a specific intracellular metabolic pathway.
References
- 1. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of 2-Chloro-4-Nitroimidazole
Introduction
2-Chloro-4-nitroimidazole (2-CNI) is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anti-tuberculosis drug Delamanid.[1] It also finds applications in the development of radiosensitizers for hypoxic tumor cells and other therapeutic agents.[2][3] The efficient and safe large-scale production of 2-CNI is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed protocols for two prominent methods for the large-scale synthesis of this compound, along with relevant data and process workflows.
Applications in Drug Development
The primary application of this compound is as a key building block in the synthesis of Delamanid, a drug used to treat multidrug-resistant tuberculosis.[1] Nitroimidazole compounds, in general, are a class of drugs with a long history of use against bacterial and parasitic diseases.[4][5] 2-CNI derivatives are also investigated for their potential as radiosensitizers, enhancing the efficacy of radiation therapy on hypoxic tumor cells.[2][3]
Method 1: Nitration of 2-Chloro-1H-imidazole
This method involves the direct nitration of commercially available 2-Chloro-1H-imidazole using a mixture of fuming nitric acid and fuming sulfuric acid. While effective, this method requires careful handling of highly corrosive and reactive reagents.
Experimental Protocol
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 98% sulfuric acid.
-
Addition of Starting Material: 2-Chloro-1H-imidazole is added to the sulfuric acid and the mixture is stirred at room temperature for approximately 5 hours.
-
Nitration: The mixture is then heated to 45-55°C. A pre-mixed solution of 95% fuming nitric acid and 20% fuming sulfuric acid is added dropwise, maintaining the temperature in the specified range.
-
Reaction Completion: After the addition is complete, the reaction temperature is raised to 110°C and maintained for 1 hour.
-
Work-up and Isolation: The reaction mixture is cooled and poured into ice water. The pH of the resulting solution is adjusted to 3-4 with aqueous ammonia to precipitate the product.
-
Purification: The precipitate is collected by filtration, washed with water, and dried to yield this compound as a white powdery solid.[6]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-1H-imidazole | [6] |
| Reagents | 98% Sulfuric Acid, 95% Fuming Nitric Acid, 20% Fuming Sulfuric Acid, Aqueous Ammonia | [6] |
| Reaction Temperature | 45-55°C (addition), 110°C (reaction) | [6] |
| Reaction Time | ~6 hours | [6] |
| Yield | 87.3% | [6] |
| Purity (HPLC) | 99.4% | [6] |
| Melting Point | 218.6-219.5°C | [6] |
Process Workflow
Caption: Workflow for the synthesis of this compound via nitration of 2-Chloro-1H-imidazole.
Method 2: Synthesis via N-Protected 4-Nitroimidazole
This multi-step approach offers an alternative route that can be advantageous for large-scale production by avoiding some of the harsher conditions of direct nitration of the unsubstituted imidazole ring. The process involves the protection of 4-nitroimidazole, followed by chlorination and deprotection.
Experimental Protocol
-
Protection: 4-Nitroimidazole is reacted with a protecting group, such as an ethoxymethyl group, to form N-ethoxymethyl-4-nitroimidazole.
-
Chlorination: The N-protected 4-nitroimidazole is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a chlorinating agent (e.g., trichloroisocyanuric acid) in the presence of an activating agent (e.g., thiourea). The reaction mixture is heated to 65-70°C for approximately 16 hours.[1]
-
Deprotection: The resulting N-protected this compound is deprotected under acidic conditions. This can be achieved by heating with concentrated hydrochloric acid at a temperature between 70°C and 110°C for 1 to 24 hours.[1]
-
Isolation and Purification: After deprotection, the reaction mixture is cooled, and the product crystallizes. The suspension is stirred at a low temperature (0-5°C) for several hours to maximize precipitation. The product is then collected by filtration, washed with water, and dried.[1] Further purification can be achieved by crystallization or by using an ion-exchange resin.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Nitroimidazole | [1] |
| Key Intermediate | N-ethoxymethyl-4-nitroimidazole | [1] |
| Chlorinating Agent | Trichloroisocyanuric acid | [1] |
| Activating Agent | Thiourea | [1] |
| Deprotection Agent | Concentrated Hydrochloric Acid | [1] |
| Chlorination Temp. | 65-70°C | [1] |
| Deprotection Temp. | 70-110°C | [1] |
| Yield | 30.7% (overall) | [1] |
| Purity (HPLC) | 99.75% | [1] |
Synthesis Pathway
Caption: Multi-step synthesis of this compound via an N-protected intermediate.
Safety Considerations
The synthesis of this compound involves hazardous materials and reactions that require strict safety protocols.
-
Nitration Reactions: The use of fuming nitric and sulfuric acids presents a significant risk. These reagents are highly corrosive and can cause severe burns. Nitration reactions are also highly exothermic and can lead to runaway reactions if not properly controlled. Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Explosion Hazard: Some intermediates in nitroimidazole synthesis, such as dinitroimidazoles, can be unstable and pose an explosion risk.[1] It is crucial to follow the established protocols carefully and avoid isolation of potentially unstable intermediates where possible.
-
Chlorinating Agents: Chlorinating agents can be toxic and corrosive. Handle with care in a ventilated area.
Conclusion
The large-scale production of this compound can be achieved through various synthetic routes. The choice of method will depend on factors such as the availability of starting materials, desired purity, and the scale of production. The direct nitration of 2-chloroimidazole offers a high-yield, one-step process but requires stringent handling of hazardous materials. The multi-step synthesis via an N-protected intermediate provides an alternative that may offer better control and safety for industrial-scale production, albeit with a lower overall yield. Both methods, when properly implemented, can provide high-purity this compound suitable for use in pharmaceutical manufacturing.
References
- 1. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 2. This compound | 57531-37-0 [chemicalbook.com]
- 3. 2-chloro-4-nitro-imidazole [timtec.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis and Biological Screening of Novel 4-Nitroimidazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel 4-nitroimidazole analogues. Detailed protocols for chemical synthesis and key biological screening assays are presented to guide researchers in the discovery and development of new therapeutic agents based on the 4-nitroimidazole scaffold.
Introduction
Nitroimidazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The presence of the nitro group is crucial for their mechanism of action, which typically involves reductive activation in hypoxic environments to generate cytotoxic free radicals that can damage cellular macromolecules, including DNA.[][3] This mode of action makes them effective against anaerobic bacteria and certain parasites.[4] Furthermore, recent studies have explored their potential as anticancer and antitubercular agents.[5][6] The synthesis of novel analogues by modifying the core 4-nitroimidazole structure allows for the exploration of new chemical space and the potential for improved efficacy, selectivity, and pharmacokinetic properties.
Synthesis of 4-Nitroimidazole Analogues
A common and effective method for generating a library of novel 4-nitroimidazole analogues is through the N-alkylation of the 4-nitroimidazole core. This approach allows for the introduction of a wide variety of substituents, enabling the systematic investigation of structure-activity relationships (SAR).
General Synthetic Workflow
The overall workflow for the synthesis and purification of N-alkylated 4-nitroimidazole analogues is depicted below.
Experimental Protocol: N-Alkylation of 4-Nitroimidazole[7][8]
This protocol describes a general procedure for the regioselective N1-alkylation of 4-nitroimidazole.
Materials:
-
4-Nitroimidazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Thin Layer Chromatography (TLC) plates
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a solution of 4-nitroimidazole (7.87 mmol) in acetonitrile (or DMF/DMSO), add potassium carbonate (8.7 mmol).
-
Stirring: Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (15.74 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (4-nitroimidazole) is no longer visible. For improved yields, the reaction can be heated to 60°C, which typically reduces the reaction time to 1-3 hours.
-
Work-up (for Acetonitrile):
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Work-up (for DMF/DMSO):
-
Pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting residue by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent (e.g., 9:1 v/v).
-
Characterization: Characterize the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening of 4-Nitroimidazole Analogues
The synthesized analogues can be screened for a variety of biological activities, including antimicrobial and cytotoxic effects. Standardized in vitro assays are crucial for obtaining reliable and comparable data.
Biological Screening Workflow
The following diagram illustrates a typical workflow for the biological screening of the synthesized compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[9][10][11]
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized 4-nitroimidazole analogues
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing
-
Sterile saline solution
-
0.5 McFarland standard
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilute in the test medium to twice the highest desired concentration to be tested.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 serves as the growth control (broth and inoculum, no compound).
-
Column 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Protocol 2: Cytotoxicity Assessment using the MTS Assay[5][6][12]
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
Synthesized 4-nitroimidazole analogues
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Sterile 96-well flat-bottom tissue culture plates
-
MTS reagent (containing PES)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
Addition of MTS Reagent: Add 20 µL of the MTS solution to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
Quantitative data from biological screening should be summarized in tables for clear comparison of the activity of the synthesized analogues.
Table 1: Antimicrobial Activity of 4-Nitroimidazole Analogues
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 4NA-01 | Methyl | >128 | 64 |
| 4NA-02 | Ethyl | 64 | 32 |
| 4NA-03 | Propyl | 32 | 16 |
| 4NA-04 | Benzyl | 16 | 8 |
| Reference | Ciprofloxacin | 0.5 | 0.015 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Cytotoxicity of 4-Nitroimidazole Analogues against Human Cancer Cell Lines
| Compound ID | R-Group | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 |
| 4NA-01 | Methyl | >100 | >100 |
| 4NA-02 | Ethyl | 85.2 | 91.5 |
| 4NA-03 | Propyl | 52.1 | 63.8 |
| 4NA-04 | Benzyl | 12.5 | 20.1 |
| Reference | Doxorubicin | 0.8 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action
The primary mechanism of action for nitroimidazoles involves the reductive activation of the nitro group to produce cytotoxic free radicals.
This process is particularly effective in anaerobic bacteria and hypoxic tumor cells, which possess the necessary nitroreductase enzymes and low oxygen tension that favors the formation and stability of these damaging radical species.[][7] The resulting DNA damage ultimately leads to cell death.[3]
Conclusion
The protocols and information provided herein offer a solid framework for the synthesis and biological evaluation of novel 4-nitroimidazole analogues. The versatility of the N-alkylation reaction allows for the creation of diverse chemical libraries, and the standardized biological assays enable the reliable assessment of their antimicrobial and cytotoxic potential. Through systematic exploration of the structure-activity relationships, these efforts can lead to the identification of promising new drug candidates for further development.
References
- 1. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. lecturio.com [lecturio.com]
- 4. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. elearning.unimib.it [elearning.unimib.it]
Troubleshooting & Optimization
Improving the yield and purity of 2-Chloro-4-Nitroimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-Nitroimidazole, a key intermediate in pharmaceutical manufacturing.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature as per the protocol's limits. - Ensure the purity of starting materials. |
| Side reactions forming byproducts. | - Optimize the molar ratio of reactants. - Control the reaction temperature strictly. - In chlorination reactions, consider using a dechlorinating agent like sodium sulfite or sodium thiosulfate to reduce the formation of di-chlorinated byproducts[1]. | |
| Loss of product during workup or purification. | - Optimize the extraction procedure (e.g., pH adjustment, solvent selection). - For crystallization, carefully select the solvent system and control the cooling rate[1]. | |
| Low Purity | Presence of unreacted starting materials. | - Ensure the reaction goes to completion. - Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions). |
| Formation of isomers (e.g., 5-chloro isomer). | - The choice of synthetic route can influence isomer formation. N-protection of 4-nitroimidazole can help direct chlorination to the 2-position[1]. | |
| Formation of di-chlorinated byproducts. | - Use a milder chlorinating agent. - Employ an activating agent in combination with the chlorinating agent for better selectivity[1]. - Add a dechlorinating agent to the reaction mixture[1]. | |
| Reaction Not Starting or Sluggish | Low quality or impure reagents. | - Verify the purity of starting materials and reagents using appropriate analytical techniques. - Use freshly distilled solvents. |
| Inadequate activation. | - When using an activating agent, ensure it is added correctly and is of high quality[1]. | |
| Insufficient temperature. | - Gradually increase the reaction temperature while monitoring for any decomposition. | |
| Product Decomposition | Excessive reaction temperature or time. | - Carefully control the reaction temperature and time. Some nitroimidazole derivatives can be thermally unstable. |
| Harsh workup conditions (e.g., strong acid or base). | - Use milder conditions for workup and purification. Neutralize acidic or basic solutions carefully. | |
| Difficulty in Product Isolation | Product is too soluble in the reaction or workup solvent. | - After the reaction, consider removing the solvent under reduced pressure. - Perform a solvent swap to a solvent in which the product is less soluble to induce precipitation. |
| Oily product instead of solid. | - Try triturating the oil with a non-polar solvent to induce solidification. - Purify by column chromatography. |
Frequently Asked Questions (FAQs)
1. What are the common synthetic routes to this compound?
Several synthetic routes are reported, with the choice depending on available starting materials, scale, and safety considerations. Common approaches include:
-
Nitration of 2-Chloroimidazole: This is a direct approach but may require harsh conditions and can lead to isomer formation[2][3].
-
Chlorination of N-protected 4-Nitroimidazole: This method involves protecting the nitrogen of 4-nitroimidazole, followed by selective chlorination at the 2-position and subsequent deprotection. This can offer better control over regioselectivity[1].
-
Halogen Exchange: A route starting from a 1-alkoxyalkyl-2-bromo-4-nitroimidazole compound and reacting it with hydrogen chloride[4].
-
Reduction of a Di-halogenated Precursor: For instance, the hydrogenation of 2-chloro-5-iodo-4-nitroimidazole[2][5].
-
Multi-step Synthesis from Acyclic Precursors: A method starting from aminoacetaldehyde acetal to first construct the imidazole ring, followed by chlorination and nitration[6].
2. What are the main safety concerns associated with this synthesis?
The synthesis of nitroimidazoles can present hazards such as the risk of explosion, especially with dinitro-derivatives, and the toxicity of the reagents and products[1][4][6]. It is crucial to conduct a thorough risk assessment before starting any experiment and to use appropriate personal protective equipment (PPE). Reactions should be carried out in a well-ventilated fume hood.
3. How can the formation of the undesired 5-chloro isomer be minimized?
The formation of the 5-chloro isomer is a common issue. Using an N-protected 4-nitroimidazole as the starting material for chlorination can effectively block the 5-position and direct the chlorination to the desired 2-position[1].
4. What are suitable solvents for the synthesis and purification?
The choice of solvent depends on the specific synthetic step. For chlorination of N-protected 4-nitroimidazoles, solvents like ethyl acetate, dichloromethane, tetrahydrofuran, dimethylformamide, or acetonitrile can be used[1]. For purification by crystallization, a mixture of solvents like methanol/water may be effective[1].
5. What analytical techniques are used to confirm the identity and purity of this compound?
The identity and purity of the final product are typically confirmed using:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure[1][2][4].
-
Melting Point: To check for the purity of the crystalline solid[2].
Experimental Protocols
Method 1: Nitration of 2-Chloroimidazole
This protocol is based on the nitration of 2-chloroimidazole using a mixture of fuming nitric acid and fuming sulfuric acid[2].
Materials:
-
2-Chloroimidazole
-
98% Sulfuric acid
-
95% Fuming nitric acid
-
20% Fuming sulfuric acid
-
Ice water
-
Aqueous ammonia
Procedure:
-
To a three-necked flask, add 4 g of 98% sulfuric acid and 2.04 g of 2-chloroimidazole.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Heat the mixture to 45-55 °C.
-
Slowly add a pre-mixed solution of 1.9 g of 95% fuming nitric acid and 5 g of 20% fuming sulfuric acid.
-
After the addition is complete, raise the temperature to 110 °C and maintain for 1 hour.
-
Cool the reaction mixture and pour it into ice water.
-
Adjust the pH to 3-4 with aqueous ammonia to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
| Parameter | Value |
| Reported Yield | 87.3%[2] |
| Reported Purity (HPLC) | 99.4%[2] |
Method 2: Chlorination of N-Ethoxymethyl-4-nitroimidazole followed by Deprotection
This protocol involves the chlorination of a protected 4-nitroimidazole and subsequent deprotection[1].
Part A: Synthesis of N-ethoxymethyl-2-chloro-4-nitroimidazole Materials:
-
N-ethoxymethyl-4-nitroimidazole
-
Trichloroisocyanuric acid (TCCA)
-
Thiourea
-
Ethyl acetate
Procedure:
-
Dissolve 5.5 kg of N-ethoxymethyl-4-nitroimidazole in 55 L of ethyl acetate.
-
Add 5.23 kg of Trichloroisocyanuric acid and 73.4 g of thiourea.
-
Seal the reactor and stir the mixture at 65-70 °C for 16 hours.
-
Monitor the reaction by HPLC.
Part B: Deprotection to this compound Materials:
-
Reaction mixture from Part A
-
Concentrated Hydrochloric Acid
-
Methanol/water
Procedure:
-
Cool the reaction mixture from Part A.
-
Add concentrated hydrochloric acid.
-
Heat the mixture to distill off the solvent.
-
Cool the resulting suspension to 20-25 °C and then in an ice bath for 2 hours.
-
Filter the precipitate and wash with a methanol/water mixture to afford 2-chloro-4-nitro-1H-imidazole.
| Parameter | Value |
| Reported Yield | 31%[1] |
| Reported Purity (HPLC) | 99%[1] |
Visualizations
Caption: Workflow for the Nitration of 2-Chloroimidazole.
Caption: Workflow for the Synthesis via N-Protected Intermediate.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090082575A1 - Process for production of this compound - Google Patents [patents.google.com]
- 5. This compound | 57531-37-0 [chemicalbook.com]
- 6. CN103396369A - Method for preparing this compound - Google Patents [patents.google.com]
Overcoming challenges in the nitration of 2-chloroimidazole
Welcome to the technical support center for the nitration of 2-chloroimidazole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the nitration of 2-chloroimidazole?
A1: The nitration of 2-chloroimidazole presents several key challenges:
-
Safety Hazards: The reaction often employs highly corrosive and strong oxidizing agents like fuming nitric acid and fuming sulfuric acid. Additionally, the formation of potentially explosive intermediates, such as dinitroimidazoles, poses a significant safety risk.[1][2] Proper safety protocols are paramount.
-
Reaction Control: The nitration reaction is highly exothermic and can be difficult to control, potentially leading to thermal runaway and a decrease in selectivity.[1] Some procedures also describe a variable and difficult-to-predict induction period, which can lead to the accumulation of unreacted reagents and a sudden, violent reaction.[3]
-
Selectivity and Side Reactions: Achieving high selectivity for the desired 2-chloro-4-nitroimidazole can be challenging. Over-nitration to 2-chloro-4,5-dinitroimidazole is a common side reaction. Ring oxidation can also occur, leading to byproducts like ethanedioic acid.[4]
-
Harsh Reaction Conditions: Many established protocols require high temperatures and the use of highly concentrated acids, which can lead to equipment corrosion and the generation of hazardous waste.[2][5]
Q2: What are the common nitrating agents used for 2-chloroimidazole?
A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent.[6] Fuming nitric acid and fuming sulfuric acid (oleum) are also frequently used, particularly to achieve dinitration, but these reagents are associated with higher safety risks.[2][7] Alternative nitrating systems, such as nitrate salts (e.g., KNO₃, NaNO₃) in sulfuric acid, have been explored for other imidazoles to mitigate some of the hazards associated with mixed acids.[5][8]
Q3: What are the typical reaction conditions for the nitration of 2-chloroimidazole?
A3: Reaction conditions can vary significantly depending on the desired product and the specific protocol. Generally, the reaction is conducted at controlled, often low, temperatures to manage the exothermicity. For mononitration, temperatures are typically kept low, for instance, by cooling the reaction mixture with an ice bath.[8] For dinitration, higher temperatures may be required.[7] It is crucial to carefully control the rate of addition of the nitrating agent to the substrate solution.
Q4: How can I monitor the progress of the nitration reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material and the formation of the product(s).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of the starting material and the formation of the desired product and any byproducts.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components of the reaction mixture, particularly after derivatization to increase volatility.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Short reaction time. 4. Poor quality of reagents. | 1. Ensure the use of concentrated or fuming acids as specified in the protocol. For nitrate salts in H₂SO₄, ensure the salt is fully dissolved.[8] 2. Gradually and carefully increase the reaction temperature, monitoring for any signs of an uncontrolled exotherm. 3. Extend the reaction time and monitor progress by TLC or HPLC. 4. Use fresh, high-purity nitric acid and sulfuric acid. |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high, leading to over-nitration. 2. Incorrect ratio of nitrating agent to substrate. 3. Extended reaction time. | 1. Maintain a lower reaction temperature using an efficient cooling bath. 2. Carefully control the stoichiometry of the nitrating agent. Use a slight excess for mononitration as determined by optimization. 3. Monitor the reaction closely and quench it as soon as the desired product is maximized. |
| Formation of Dark-Colored Byproducts (Tarring) | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting material. 3. Oxidative side reactions. | 1. Strictly control the reaction temperature and the rate of addition of the nitrating agent. 2. Ensure the purity of the 2-chloroimidazole starting material. 3. Consider using a milder nitrating agent or adding a scavenger for nitrous acid if oxidation is suspected. |
| Product is not Precipitating Upon Quenching | 1. Product is soluble in the quenching medium. 2. Insufficient neutralization of the acidic reaction mixture. | 1. After quenching on ice, neutralize the acidic solution carefully with a base (e.g., aqueous ammonia, sodium hydroxide) to the point of maximum precipitation. 2. If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[7] |
| Safety Concerns (e.g., Runaway Reaction) | 1. Poor temperature control. 2. Rapid addition of reagents. 3. Accumulation of unreacted reagents due to an induction period. | 1. Use a reliable cooling system and monitor the internal temperature of the reaction closely. 2. Add the nitrating agent dropwise and slowly to the substrate solution. 3. Be aware of potential induction periods. Add a small portion of the nitrating agent and wait for the reaction to initiate before proceeding with the rest of the addition.[3] |
Experimental Protocols
Protocol 1: Mononitration of 2-Chloroimidazole with Mixed Acid
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloroimidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Aqueous Ammonia or Sodium Hydroxide solution for neutralization
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-chloroimidazole to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the 2-chloroimidazole solution, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for a specified time (monitor by TLC or HPLC for completion).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Comparison of Nitrating Conditions for Imidazole Derivatives
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylimidazole | HNO₃/H₂SO₄ | 100 | 5 | 78 | [13] |
| 2-Methylimidazole | NaNO₃/H₂SO₄ | 130 | 4.5-5 | 95 | [5][13] |
| 2-Methylimidazole | HNO₃/H₂SO₄ | 130-132 | 4 | 63-66 | [5] |
| Imidazole | 98% HNO₃/98% H₂SO₄ | 120 | 3 | 52.6 | [4] |
Note: Data for 2-chloroimidazole is limited in publicly available literature, and the data for 2-methylimidazole and imidazole are provided as a reference for typical conditions and yields.
Visualizations
Experimental Workflow for Nitration of 2-Chloroimidazole
Caption: Experimental workflow for the nitration of 2-chloroimidazole.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low product yield in 2-chloroimidazole nitration.
References
- 1. m.youtube.com [m.youtube.com]
- 2. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 3. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 10. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bfr.bund.de [bfr.bund.de]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safe handling of potentially explosive intermediates in nitroimidazole synthesis
Technical Support Center: Safe Handling of Nitroimidazole Intermediates
This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for professionals involved in the synthesis of nitroimidazoles. It focuses on mitigating the risks associated with potentially explosive intermediates.
Frequently Asked Questions (FAQs)
Q1: Why are intermediates in nitroimidazole synthesis considered potentially explosive?
A1: Nitroimidazole intermediates, particularly those with multiple nitro groups (e.g., dinitro- or trinitroimidazoles), are high-energy materials. The presence of the nitro group (-NO2), a known explosophore, significantly increases the energetic properties of the molecule.[1] These compounds can decompose rapidly and exothermically when subjected to initiators like heat, impact, friction, or static discharge, producing a large volume of gas and causing an explosion.[1][2] The thermal stability of these molecules is often determined by the number of nitro groups and their position on the imidazole ring.[3]
Q2: Which specific intermediates pose the highest risk?
A2: The risk generally increases with the degree of nitration. While mononitroimidazoles are relatively stable, di- and tri-nitroimidazoles are significantly more hazardous. For example, 2,4,5-trinitro-1H-imidazole has been identified as a potential high-energy-density molecule with significant detonation properties.[3] Any new, uncharacterized nitroimidazole intermediate should be treated as potentially explosive until its stability has been thoroughly evaluated.[4]
Q3: What are the most critical safety precautions to take before starting a synthesis?
A3: A thorough risk assessment is paramount before any experiment.[5][6] Key precautions include:
-
Planning and Hazard Identification: Develop a comprehensive safety plan that identifies all potential hazards and outlines specific controls.[7] Consult Safety Data Sheets (SDS) and relevant literature for all chemicals.[8]
-
Scale Limitation: Always begin work on the smallest possible scale (milligram quantities) to minimize the potential impact of an incident.[4]
-
Engineering Controls: Ensure all work is conducted in a properly functioning chemical fume hood, and use a blast shield as an additional physical barrier.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a full-face shield, a lab coat, and chemical-resistant gloves.[8][11] For highly energetic materials, specialized gear like leather jackets or Kevlar suits may be necessary.[2][4]
-
Buddy System: Never work alone. Ensure at least one other person is aware of the hazardous work being performed.[1]
Q4: How should I properly store and handle nitroimidazole intermediates?
A4: Proper storage and handling are critical to prevent accidental initiation.
-
Storage: Store intermediates in a designated, clearly labeled area, away from heat, light, and incompatible materials.[1][10] Use an explosion-proof refrigerator or cabinet if necessary.[10]
-
Handling: Avoid friction, grinding, and impact. Use non-sparking tools and avoid ground-glass joints where friction can occur.[1][12] Ensure all equipment is properly grounded to prevent static discharge.[2]
-
Cleanliness: Maintain scrupulous cleanliness in the work area. Do not allow explosive residues to accumulate on equipment or container threads.[1]
Troubleshooting Guide
Q5: My nitration reaction is turning a dark brown/black color and the temperature is rising uncontrollably. What should I do?
A5: This indicates a potential runaway reaction, which is highly dangerous.
-
Immediate Action: If it is safe to do so, immediately remove the heat source and begin cooling the reaction vessel with an ice bath. Alert colleagues and the lab supervisor.
-
Evacuation: If the temperature continues to rise rapidly or gas evolution is vigorous, evacuate the immediate area and follow your facility's emergency response plan. Do not attempt to intervene further.
-
Prevention: Runaway reactions in nitration processes are often caused by poor temperature control or incorrect reagent addition rates.[6][13] Always use a cooling bath, monitor the internal temperature continuously, and add the nitrating agent slowly and in a controlled manner.
Q6: I have isolated a new nitroimidazole product as a dry solid. How do I assess its stability?
A6: Treat any new, uncharacterized energetic material as if it is a primary explosive.[4]
-
Initial Handling: Handle only milligram quantities. Do not scrape the solid from surfaces.[1] If possible, keep the material wetted with a solvent to reduce its sensitivity.[1]
-
Thermal Analysis: The primary method for assessing thermal stability is Differential Scanning Calorimetry (DSC).[14][15] DSC can determine the onset temperature of decomposition and the amount of energy released, providing critical data on the compound's inherent reactivity.[16] An Accelerating Rate Calorimetry (ARC) evaluation can provide a more complete hazard assessment before any scale-up.[16]
-
Sensitivity Testing: For advanced characterization, impact, friction, and electrostatic sensitivity tests should be performed by trained personnel in a specialized facility.[4]
Q7: I need to transfer a potentially explosive intermediate. What precautions should I take?
A7: Minimize the transport of explosive chemicals.[1] When transfer is necessary:
-
Path and Containment: Plan a clear, unobstructed path. Use secondary containment for the primary container.
-
Grounding: Ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[12]
-
Tools: Use compatible, non-sparking tools (e.g., plastic or ceramic spatulas) to handle the material, especially if metal ions could catalyze decomposition.[1]
Quantitative Data on Nitroaromatic Compound Stability
The thermal stability of nitroaromatic compounds is a key indicator of their potential hazard. Differential Scanning Calorimetry (DSC) is a widely used technique to measure the onset temperature of decomposition (T_onset) and the heat of decomposition (ΔH_d), which quantifies the energy released.[15][16]
| Compound | Onset Temperature (T_onset) | Heat of Decomposition (ΔH_d) | Notes |
| 2,4-Dinitrophenylhydrazine | ~180-200 °C | Not specified | Shows exothermic decomposition following melting.[14] |
| Various Nitroalkanes | ~180-220 °C | > 500 J/g | All tested compounds showed high decomposition energy.[16] |
| 4-Nitroimidazole | 185–210 °C | Not specified | Decomposition begins with the cleavage of the C-NO2 bond.[17] |
| 2,4,5-Trinitro-1H-imidazole | Not specified | Not specified | Screened as a potential high-energy-density material with a calculated detonation velocity (D) of 8.98 km/s and detonation pressure (P) of 36.70 GPa.[3] |
Note: Data is compiled from multiple sources for illustrative purposes. T_onset can vary based on the heating rate used in the DSC experiment.[16]
Experimental Protocol: Thermal Stability Analysis by DSC
This protocol outlines the general methodology for evaluating the thermal stability of a potentially explosive intermediate using Differential Scanning Calorimetry (DSC).
Objective: To determine the onset temperature (T_onset) and heat of decomposition (ΔH_d) of a nitroimidazole intermediate.
Materials:
-
Nitroimidazole intermediate sample (1-5 mg)
-
DSC instrument (e.g., Perkin-Elmer, TA Instruments)
-
High-pressure or hermetically sealed sample pans (e.g., gold-plated stainless steel)
-
Crimping press for pans
-
Inert reference material (e.g., empty pan)
-
Inert purge gas (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation: Carefully weigh 1-5 mg of the intermediate into the sample pan. Warning: Do not grind or apply excessive pressure to the sample.
-
Pan Sealing: Securely seal the pan using the appropriate crimping press. A hermetic seal is crucial to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to purge with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30-40 °C).
-
Program a linear heating ramp. A common rate for hazard screening is 10 °C/min.[14] Slower rates (e.g., 1-4 °C/min) can provide more detailed kinetic data.[16]
-
Set the final temperature to a point beyond the completion of the exothermic event (e.g., 350-400 °C).
-
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.
-
Data Analysis:
-
T_onset: Determine the onset temperature of the first major exothermic peak. This is typically calculated by finding the intersection of the baseline with the tangent of the peak's leading edge.
-
ΔH_d: Integrate the area under the exothermic peak to calculate the heat of decomposition (in J/g).
-
-
Safety Post-Run: Allow the instrument to cool completely before carefully removing the sample pan, as it may be pressurized. Dispose of the post-analysis sample and pan according to hazardous waste protocols.
Visualized Workflows and Protocols
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. uah.edu [uah.edu]
- 3. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. dsiac.dtic.mil [dsiac.dtic.mil]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. auckland.ac.nz [auckland.ac.nz]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. static.yntc.org.cn [static.yntc.org.cn]
- 13. icheme.org [icheme.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 17. researchgate.net [researchgate.net]
Purification techniques for removing impurities from 2-Chloro-4-Nitroimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Chloro-4-Nitroimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, byproducts of the synthesis reaction, or subsequent degradation. Based on typical synthetic routes, potential impurities may include:
-
Unreacted starting materials: Such as 2-chloroimidazole or 4-nitroimidazole, depending on the synthetic pathway.[1][2]
-
Positional isomers: 2-Chloro-5-nitro-1H-imidazole is a potential isomeric impurity.
-
Di-chlorinated byproducts: Over-chlorination can lead to the formation of di-chlorinated imidazole species.[3]
-
Precursor-related impurities: If the synthesis involves protected intermediates, such as 1-alkoxyalkyl-2-bromo-4-nitroimidazole, incomplete deprotection or reaction can leave these precursors in the final product.[4][5]
-
Residual solvents: Solvents used in the reaction or purification steps may be present in the final product.
Q2: What is the most common method for purifying crude this compound?
A2: The most frequently cited method for the purification of this compound is recrystallization.[3][6] This technique is effective for removing small amounts of impurities and achieving high purity levels.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Several solvent systems have been reported for the successful recrystallization of this compound:
-
Water: The crude product can be recrystallized from water.[4]
-
Methanol/Water mixture: A mixture of methanol and water is also an effective solvent system for recrystallization.[3]
-
Ethyl Acetate/Hexane system: For column chromatography purification, an ethyl acetate/hexane system has been used, followed by recrystallization from ethyl acetate.[6]
Troubleshooting Guide
Problem 1: Low purity (<99%) after initial crystallization.
| Possible Cause | Troubleshooting Step |
| Inefficient removal of impurities by a single crystallization. | Perform a second recrystallization using the same or a different solvent system. |
| Co-precipitation of impurities with the product. | Try a different recrystallization solvent or a solvent mixture to alter the solubility of the product and impurities. |
| Presence of closely related structural isomers. | Consider preparative High-Performance Liquid Chromatography (HPLC) for separation. A reverse-phase HPLC method using an acetonitrile and water mobile phase has been described for analysis and can be scaled for purification.[7] |
Problem 2: The color of the purified product is off-white or yellowish instead of white.
| Possible Cause | Troubleshooting Step |
| Presence of colored impurities, possibly nitro-aromatic byproducts. | Treat the solution with activated carbon during the recrystallization process to adsorb colored impurities before filtering the hot solution. |
| Degradation of the product due to light or heat. | Ensure the purification process is carried out with minimal exposure to light and avoid prolonged heating. Store the final product in a dark, cool, and dry place.[8] |
Problem 3: Poor recovery of the product after recrystallization.
| Possible Cause | Troubleshooting Step |
| The product is too soluble in the chosen recrystallization solvent at low temperatures. | Reduce the amount of solvent used for recrystallization. Ensure the solution is fully saturated at the higher temperature. |
| The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[3] |
| Product loss during filtration and washing. | Use a minimal amount of cold solvent to wash the crystals on the filter to avoid redissolving the product. |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: To the crude this compound, add a minimal amount of hot deionized water and heat the mixture to 95-100°C with stirring until the solid is completely dissolved.[4]
-
Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath (around 5°C) for at least one hour to induce crystallization.[4]
-
Filtration: Filter the precipitated crystals using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals under vacuum or by blowing air at a moderate temperature (e.g., 60°C).[3][4]
Protocol 2: Recrystallization from Methanol/Water
-
Dissolution: Dissolve the crude product in a minimal amount of a hot methanol/water mixture.
-
Cooling & Crystallization: Cool the solution in an ice bath with stirring for 2 hours to facilitate crystallization.[3]
-
Filtration: Filter the resulting suspension.
-
Washing: Wash the collected crystals with a cold methanol/water mixture.[3]
-
Drying: Dry the product, for instance, at 60°C, to obtain the purified this compound.[3]
Quantitative Data Summary
| Purification Method | Solvent System | Achieved Purity (HPLC) | Reference |
| Crystallization | Water | 99.75% | [3] |
| Recrystallization | Methanol/Water | 99% | [3] |
| Pouring into ice water, pH adjustment, filtration, and drying | Water | 99.4% | [9] |
Visual Diagrams
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. CN103396369A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]
- 3. WO2019146113A1 - Process for production of this compound derivatives - Google Patents [patents.google.com]
- 4. US20090082575A1 - Process for production of this compound - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-nitro-1H-imidazole | SIELC Technologies [sielc.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for the chlorination of 4-nitroimidazoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chlorination of 4-nitroimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of 4-nitroimidazole?
A1: Common chlorinating agents include N-Chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and sulfuryl chloride (SO₂Cl₂).[1] The choice of reagent often depends on the desired regioselectivity and the stability of the starting material. For selective chlorination at the C2 position, N-protected 4-nitroimidazoles are often treated with a chlorinating agent like TCCA in the presence of an activator such as thiourea.[2]
Q2: How can I control the regioselectivity of the chlorination (e.g., C2 vs. C5)?
A2: Regioselectivity is a significant challenge. Protecting the nitrogen (N1) of the imidazole ring is a key strategy to direct chlorination. For example, using an ethoxymethyl (EM) protecting group on 4-nitroimidazole can facilitate selective chlorination at the C2 position.[2] Reaction conditions such as temperature and solvent also play a crucial role. The combination of the chlorinating agent and an activating agent can provide good regioselectivity and suppress the formation of by-products.[2]
Q3: What are the typical side products, and how can their formation be minimized?
A3: Common side products include isomers (e.g., 5-chloro-4-nitroimidazole when 2-chloro is desired) and di-chlorinated products like 2,5-dichloro-4-nitroimidazole.[2] Minimizing these by-products can be achieved by:
-
Using N-protection: This blocks one of the reactive sites and improves selectivity.[2]
-
Controlling stoichiometry: Carefully controlling the molar ratio of the chlorinating agent can prevent over-chlorination.
-
Optimizing reaction temperature: Lower temperatures generally favor the formation of the kinetic product and can reduce side reactions.
Q4: My reaction yield is very low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Degradation of starting material or product: 4-Nitroimidazoles can be sensitive to harsh reaction conditions. Strong acids or high temperatures can cause decomposition.
-
Suboptimal reagents: The activity of the chlorinating agent can degrade over time. Use fresh or properly stored reagents.
-
Purification losses: The product may be lost during work-up and purification steps. Optimize extraction and recrystallization procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive chlorinating agent. | Use a fresh batch of the chlorinating agent. Common agents include NCS and TCCA.[1] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC/HPLC. Some chlorinations are performed at elevated temperatures, such as 65-70°C.[2] | |
| Insufficient reaction time. | Extend the reaction time. Monitor the consumption of the starting material to determine the optimal duration. Reaction times can range from a few hours to over 24 hours.[2] | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high, leading to isomer formation. | Lower the reaction temperature. |
| Over-chlorination resulting in di-substituted products. | Reduce the molar equivalents of the chlorinating agent. Perform a titration experiment to find the optimal stoichiometry. | |
| Lack of N-protection on the imidazole ring. | Protect the N1 position of the 4-nitroimidazole with a suitable protecting group (e.g., ethoxymethyl, Boc, or THP) before chlorination to enhance regioselectivity.[2] | |
| Product Degradation | Harsh acidic conditions during reaction or work-up. | Neutralize the reaction mixture carefully during work-up. Use a milder chlorinating agent if possible. |
| Product is unstable at the reaction temperature. | Attempt the reaction at a lower temperature for a longer duration. | |
| Difficulties in Product Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion to consume all starting material. If separation is still difficult, consider derivatization or an alternative chromatographic method. |
| Oily product that will not crystallize. | Try co-distillation with a non-polar solvent like toluene to remove residual solvents. Attempt crystallization from a different solvent system or purify via column chromatography. |
Experimental Protocols & Data
Protocol 1: Synthesis of 1-ethoxymethyl-2-chloro-4-nitroimidazole
This protocol is adapted from a patented procedure for the selective chlorination of a protected 4-nitroimidazole.[2]
-
Protection: React 4-nitroimidazole with an appropriate reagent to add an ethoxymethyl (EM) protecting group to the N1 position, yielding N-ethoxymethyl-4-nitroimidazole.
-
Chlorination: Dissolve N-ethoxymethyl-4-nitroimidazole (5.5 kg) in ethyl acetate (55 L).
-
Add trichloroisocyanuric acid (5.23 kg) and thiourea (73.4 g) to the solution.
-
Seal the reactor and stir the mixture at 65-70°C for 16 hours.
-
Work-up: Cool the reaction mixture and filter it over Celite.
-
Add the filtrate to a solution of sodium sulfite (10.12 kg) in water (50 L) at 60-65°C to quench the excess chlorinating agent.
-
Separate the layers and extract the aqueous phase again with ethyl acetate (20 L).
-
The resulting organic phase contains the chlorinated product, which can be further processed (e.g., deprotection).
Protocol 2: Synthesis of 5-chloro-1-methyl-4-nitroimidazole
This method involves the nitration of a chlorinated imidazole precursor.[3][4]
-
Setup: In a three-necked flask equipped with magnetic stirring, add concentrated sulfuric acid (98.3%, 25.0 mL).
-
Addition: Cool the sulfuric acid to 0°C using an ice bath.
-
Slowly add 5-chloro-1-methylimidazole nitrate (19.2 g) in portions, ensuring the temperature remains below 15°C.[3][4]
-
Reaction: After the addition is complete, allow the mixture to warm naturally and then slowly heat to 55°C. Maintain this temperature for 7 hours.[3][4]
-
Work-up: After the reaction, slowly pour the solution into 150 mL of ice water.
-
Extraction: Extract the aqueous solution with chloroform (1 x 150 mL, then 2 x 40 mL).
-
Drying and Crystallization: Combine the organic phases and dry with anhydrous magnesium sulfate. Remove most of the solvent via distillation. Add petroleum ether to the concentrate to precipitate the product.
-
Filter and dry the white crystals to obtain 5-chloro-1-methyl-4-nitroimidazole.
Quantitative Data Summary
Table 1: Nitration of 5-Chloro-1-methylimidazole Nitrate.[3][4]
| Parameter | Example 1 | Example 2 |
| Starting Material | 19.2 g | 25.0 g |
| Conc. Sulfuric Acid (98.3%) | 25.0 mL | 27.2 mL |
| Reaction Temperature | 55 °C | 55 °C |
| Reaction Time | 7 hours | 7 hours |
| Product Yield | 16.1 g (93.2%) | 21.0 g (93.3%) |
| Product Purity (HPLC) | 99.3% | 99.4% |
Table 2: Selective Chlorination of N-Protected 4-Nitroimidazole.[2]
| Parameter | Value |
| Starting Material | N-ethoxymethyl-4-nitroimidazole |
| Chlorinating Agent | Trichloroisocyanuric acid (TCCA) |
| Activator | Thiourea |
| Solvent | Ethyl Acetate |
| Temperature | 65-70 °C |
| Reaction Time | 16-18 hours |
Visualizations
References
- 1. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 2. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
Troubleshooting low efficacy of 2-Chloro-4-Nitroimidazole in radiosensitization experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-Nitroimidazole (2C4N) in radiosensitization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a radiosensitizer?
A1: this compound (2C4N) functions as a hypoxia-activated radiosensitizer. Under hypoxic (low oxygen) conditions, which are common in solid tumors, the nitro group of 2C4N is enzymatically reduced by cellular reductases.[1][2] This reduction leads to the formation of reactive radical anions and other intermediates.[1] These reactive species are highly cytotoxic and can "fix" radiation-induced DNA damage, making it more difficult for the cell to repair, thus enhancing the lethal effects of radiation.[1][3] In the presence of oxygen, the reduced 2C4N is rapidly re-oxidized to its original, less toxic form, which confers its hypoxia-selective activity.[2]
Q2: What are the key physicochemical properties of this compound to consider during experimental setup?
A2: Key properties of 2C4N that can impact your experiments include its solubility and stability. It is soluble in DMSO and DMF, slightly soluble in ethanol, and insoluble in water.[4] It is also noted to be hygroscopic and light-sensitive.[4] Therefore, it is crucial to prepare stock solutions in an appropriate solvent like DMSO and protect them from light and moisture. For cell culture experiments, ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5%).
Q3: How does the efficacy of this compound compare to other nitroimidazole radiosensitizers?
A3: The efficacy of nitroimidazole radiosensitizers is generally correlated with their electron affinity, with 2-nitroimidazoles like 2C4N and misonidazole often being more efficient than 5-nitroimidazoles.[5] The presence of a chloro group can further influence its electron affinity and reactivity. Some studies have shown that more electron-affinic 2-nitroimidazoles can offer equivalent or greater radiosensitization in vitro compared to misonidazole.[6] However, factors like cellular uptake, metabolism, and potential for neurotoxicity also play a significant role in the overall therapeutic ratio.[5][6]
Troubleshooting Guide
Issue 1: Low or no observed radiosensitizing effect in vitro.
-
Question: We are not observing a significant enhancement of radiation-induced cell killing with this compound in our clonogenic assays. What could be the reason?
-
Answer: Several factors could contribute to the low efficacy of 2C4N in your in vitro experiments. Here is a troubleshooting workflow to identify the potential cause:
Troubleshooting workflow for low in vitro efficacy.
Possible Causes and Solutions:
-
Insufficient Hypoxia: The radiosensitizing effect of 2C4N is critically dependent on a hypoxic environment.
-
Recommendation: Ensure your cells are in a severely hypoxic environment (typically <1% O2) for a sufficient duration before and during irradiation. Use a calibrated hypoxia chamber and consider using hypoxia markers like pimonidazole to validate the hypoxic regions in your cell cultures.
-
-
Suboptimal Drug Concentration: The concentration of 2C4N might be too low to achieve a significant effect or too high, causing toxicity that masks the radiosensitizing effect.
-
Recommendation: Perform a dose-response experiment with a range of 2C4N concentrations to determine the optimal non-toxic concentration for your specific cell line. Based on literature for similar compounds, concentrations can range from micromolar to millimolar.[7]
-
-
Inadequate Incubation Time: The drug may require a certain amount of time to diffuse into the cells and be reduced to its active form.
-
High Intracellular Thiol Levels: Intracellular thiols, such as glutathione (GSH), can react with and detoxify the reactive intermediates of 2C4N, thereby reducing its efficacy.[9]
-
Recommendation: Measure the baseline glutathione levels in your cell line. If they are high, you may need to use higher concentrations of 2C4N or consider co-treatment with a glutathione-depleting agent like buthionine sulfoximine (BSO).[9]
-
-
Cell Line Specificity: The enzymatic activity required to reduce 2C4N can vary significantly between different cell lines, leading to varied responses.
-
Recommendation: Review the literature for studies using 2C4N or other nitroimidazoles in your specific cell line or a similar one. It is possible that your cell line has low levels of the necessary nitroreductases.
-
-
Issue 2: Inconsistent results in γ-H2AX foci formation assays.
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Question: We are using γ-H2AX foci as a surrogate for DNA double-strand breaks, but the results with this compound and radiation are variable. Why?
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Answer: The γ-H2AX assay is a sensitive method for detecting DNA double-strand breaks.[10][11] Variability in results can arise from several experimental factors.
Signaling pathway of 2C4N-mediated radiosensitization.
Possible Causes and Solutions:
-
Timing of Fixation and Staining: The number of γ-H2AX foci changes over time, reflecting the balance between DNA damage induction and repair.[10][12]
-
Recommendation: Standardize the time points for cell fixation after irradiation. To assess initial damage, fix cells soon after irradiation (e.g., 30 minutes to 1 hour).[11][13] To evaluate the effect on DNA repair, use a later time point (e.g., 16-24 hours) to measure residual foci.[11][12] The presence of 2C4N is expected to result in a higher number of residual foci at later time points.
-
-
Antibody and Staining Protocol: Inconsistent antibody quality or staining procedures can lead to high background and variability.
-
Recommendation: Use a validated anti-γ-H2AX antibody and optimize its concentration. Ensure consistent fixation, permeabilization, and blocking steps in your immunofluorescence protocol.
-
-
Automated vs. Manual Foci Counting: Manual counting of foci can be subjective and introduce user bias.
-
Recommendation: If possible, use automated image analysis software to quantify foci. This will provide more objective and reproducible data. Set clear parameters for what constitutes a focus (e.g., size, intensity).
-
-
Cell Cycle Phase: The number of endogenous γ-H2AX foci can vary depending on the cell cycle phase.
-
Recommendation: Consider cell cycle synchronization if you observe high variability. Alternatively, co-stain with a cell cycle marker to analyze foci formation in specific phases of the cell cycle.
-
-
Issue 3: Low efficacy in vivo despite promising in vitro results.
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Question: Our in vitro experiments with this compound showed significant radiosensitization, but we are not seeing a strong effect on tumor growth delay in our animal models. What could be the issue?
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Answer: The transition from in vitro to in vivo efficacy can be challenging due to pharmacokinetic and pharmacodynamic factors.
Possible Causes and Solutions:
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Pharmacokinetics and Tumor Penetration: The drug may not be reaching the hypoxic tumor cells at a sufficient concentration or for a long enough duration.[6] Nitroimidazoles can have poor tissue diffusion properties.[14]
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Recommendation: Conduct pharmacokinetic studies to measure the concentration of 2C4N in the tumor and plasma over time. The timing of irradiation should coincide with the peak tumor concentration of the drug.[15] Consider different administration routes (e.g., intravenous vs. intraperitoneal) as this can affect drug distribution.[6][15]
-
-
Drug Metabolism: 2C4N may be rapidly metabolized and cleared from the body before it can exert its effect in the tumor.[6]
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Recommendation: Analyze plasma and tumor samples for metabolites of 2C4N. If rapid metabolism is an issue, a different dosing schedule (e.g., multiple injections) might be necessary to maintain adequate drug levels.[6]
-
-
Tumor Hypoxia Model: The level and extent of hypoxia in your in vivo tumor model may not be sufficient for 2C4N to be effective.
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Recommendation: Validate the presence of hypoxia in your tumor model using techniques like pimonidazole staining or imaging. The size of the tumor can also influence the degree of hypoxia.
-
-
Quantitative Data Summary
The following table summarizes representative data for nitroimidazole radiosensitizers from the literature to provide a benchmark for your experiments. Note that specific values for this compound may vary and should be determined empirically for your experimental system.
| Parameter | Compound Class | Cell Line / Model | Typical Range/Value | Reference |
| In Vitro Concentration | 2-Nitroimidazoles | V-79, EMT6 | 1 - 10 mM | [7] |
| Sensitizer Enhancement Ratio (SER) at 1% survival | Nitroimidazole Sulfonamides | HCT116/54C | 1.5 - 2.5 (at 1 mM) | [3] |
| In Vivo Dose | 1-methyl-2-chloro-4-nitroimidazole | Rhabdomyosarcoma (Rat) | 70 - 150 mg/kg | [16] |
| Time to Peak Tumor Concentration | Basic 2-Nitroimidazoles | Fibrosarcoma (Mouse) | 20 min (i.v.), 40 min (i.p.) | [15] |
Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, which is a measure of its reproductive integrity after treatment.
-
Cell Seeding: Plate single-cell suspensions into 6-well plates at densities determined by the expected survival fraction for each treatment condition (e.g., 100-5000 cells/well).[17]
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Drug Incubation: Allow cells to attach for a few hours. Then, add 2C4N at the desired concentration and incubate under hypoxic conditions for a predetermined time (e.g., 1-4 hours).
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
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Colony Formation: After irradiation, replace the drug-containing medium with fresh medium and incubate under normal conditions for 7-14 days, until colonies of at least 50 cells are visible.[12][18]
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Staining and Counting: Fix the colonies with a solution like 4% paraformaldehyde or 6% glutaraldehyde, and then stain with 0.5% crystal violet.[12][18] Count the number of colonies with >50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment, normalize to the plating efficiency of the untreated control, and plot the data on a log-linear scale to generate a cell survival curve.
2. γ-H2AX Immunofluorescence Assay
This assay quantifies DNA double-strand breaks by detecting the phosphorylated form of the histone variant H2AX.
-
Cell Culture: Grow cells on glass coverslips or in chamber slides.
-
Treatment: Treat the cells with 2C4N and/or radiation as described for the clonogenic assay.
-
Fixation: At the desired time points post-irradiation (e.g., 30 min, 24 hours), fix the cells with 4% paraformaldehyde.
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Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst.[12]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of distinct foci per nucleus. For robust quantification, analyze at least 50-100 nuclei per condition.[10][11]
References
- 1. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. The development of some nitroimidazoles as hypoxic cell sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Talaporfin Sodium as a Clinically Translatable Radiosensitizer in Radiodynamic Therapy | MDPI [mdpi.com]
- 9. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Predicting Radiosensitivity with Gamma-H2AX Foci Assay after Single High-Dose-Rate and Pulsed Dose-Rate Ionizing Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. youtube.com [youtube.com]
- 14. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo assessment of basic 2-nitroimidazole radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound radiosensitizers of hypoxic tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Chloro-4-Nitroimidazole Derivatives for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-Nitroimidazole derivatives. The following information is designed to help you anticipate and address stability challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives in a biological environment?
A1: The main stability concerns for this compound derivatives in vivo are susceptibility to enzymatic degradation, particularly in the liver and plasma, and potential hydrolysis. The nitro group can be reduced by nitroreductases, which are abundant in hypoxic tissues but also present in the liver. The chloro-substituent and the imidazole ring itself can also be targets for metabolic enzymes.
Q2: How does pH affect the stability of these derivatives?
A2: The stability of imidazole-containing compounds can be pH-dependent. While specific data for this compound is limited, similar nitroimidazole derivatives show varying stability profiles across different pH ranges. Generally, extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the imidazole ring or substituents. For in vivo studies, physiological pH (around 7.4) is the most relevant, but local microenvironments, such as in the stomach (acidic) or lysosomes (acidic), can present stability challenges.
Q3: What are the likely degradation pathways for this compound derivatives in vivo?
A3: Based on the chemistry of nitroaromatic compounds, the primary degradation pathways are likely to involve:
-
Reduction of the nitro group: This is a key activation step for many nitroimidazole-based drugs, especially in hypoxic environments. However, systemic reduction can lead to off-target effects and rapid clearance. This process can proceed through nitroso and hydroxylamine intermediates to the corresponding amine.
-
Hydrolysis: The imidazole ring can be susceptible to hydrolytic cleavage under certain conditions.
-
Phase II Conjugation: Metabolites, particularly those with hydroxyl groups formed during Phase I metabolism, can undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion.
Q4: My this compound derivative shows good in vitro activity but poor efficacy in vivo. Could stability be the issue?
A4: Yes, a discrepancy between in vitro and in vivo results is often attributable to poor pharmacokinetic properties, including instability. If the compound degrades rapidly in plasma or is quickly metabolized by the liver, it may not reach the target tissue at a sufficient concentration to exert its therapeutic effect. It is crucial to perform in vitro plasma stability and liver microsome assays early in the development process.
Troubleshooting Guides
Problem 1: Rapid degradation of the compound in plasma stability assays.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Esterase/Amidase Activity | If your derivative contains ester or amide linkages, they may be susceptible to plasma hydrolases. Solution: Consider synthesizing analogues with more stable linkages, such as ethers or carbamates. |
| High Plasma Protein Binding | While not a direct degradation pathway, high binding can sometimes lead to altered metabolism. More importantly, if the free fraction is very low, any degradation of this small pool can have a significant impact on efficacy. Solution: Evaluate plasma protein binding. If it is excessively high, medicinal chemistry efforts can be directed to reduce lipophilicity. |
| Formulation Issues | Precipitation of the compound in the plasma matrix can be misinterpreted as degradation. Solution: Ensure the compound is fully solubilized at the start of the assay. Use appropriate co-solvents (e.g., DMSO, ethanol) at low, non-disruptive concentrations. |
Problem 2: High clearance observed in liver microsome stability assays.
| Potential Cause | Troubleshooting/Optimization Strategy |
| CYP450-mediated Oxidation | The imidazole ring and any alkyl substituents are potential sites for oxidation by cytochrome P450 enzymes. Solution: Co-incubate with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to confirm CYP-mediated metabolism. If confirmed, consider structural modifications to block metabolic "hotspots," such as deuteration or fluorination at susceptible positions. |
| Nitro-reduction | Hepatic nitroreductases can reduce the nitro group, leading to rapid clearance. Solution: While this is often the desired mechanism in hypoxic tumors, systemic reduction is undesirable. Structural modifications that alter the electron density of the nitroimidazole ring can modulate its reduction potential. |
| Poor Microsomal Permeability | If the compound has very low permeability into the microsomes, the observed stability may be artificially high. Conversely, very rapid uptake could lead to faster metabolism. Solution: This is less common for small molecules but can be assessed using parallel artificial membrane permeability assays (PAMPA). |
Data Presentation: Illustrative Stability Data
The following tables present hypothetical, yet plausible, quantitative data for a this compound derivative (termed "CNI-Derivative-X") to guide your experimental expectations.
Table 1: In Vitro Plasma Stability of CNI-Derivative-X
| Species | Half-life (t½) in Plasma (minutes) | % Remaining at 120 minutes |
| Human | > 120 | 92.5 |
| Rat | 95 | 45.2 |
| Mouse | 68 | 28.1 |
Table 2: In Vitro Liver Microsomal Stability of CNI-Derivative-X
| Species | Half-life (t½) in Liver Microsomes (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a this compound derivative in plasma from different species.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (human, rat, mouse), stored at -80°C
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile containing an appropriate internal standard (for quenching and sample preparation)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a working solution of the test compound (e.g., 100 µM in 50:50 acetonitrile:water).
-
In a 96-well plate, add a small volume of the test compound working solution to plasma to achieve a final concentration of 1 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%).
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture and add it to a well containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of a this compound derivative under various stress conditions.
Materials:
-
Test compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
A validated stability-indicating HPLC method (e.g., HPLC-UV or LC-MS)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to high temperature (e.g., 80°C) for a set period.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Use a photodiode array (PDA) detector to check for peak purity and mass spectrometry (MS) to identify the mass of potential degradation products.
Mandatory Visualizations
Caption: Workflow for enhancing the in vivo stability of this compound derivatives.
Caption: Hypothetical degradation pathways for this compound derivatives in vivo.
Technical Support Center: Enhancing the Therapeutic Window of Nitroimidazole-Based Radiosensitizers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving nitroimidazole-based radiosensitizers. The focus is on strategies to mitigate the toxicity of these compounds while maintaining or enhancing their radiosensitizing efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of toxicity for nitroimidazole-based radiosensitizers?
A1: The toxicity of nitroimidazole-based radiosensitizers stems from the same mechanism responsible for their radiosensitizing effect: bioreductive activation. In low-oxygen (hypoxic) environments, the nitro group of the nitroimidazole molecule undergoes a one-electron reduction, forming a radical anion.[1][2] In normoxic (healthy) tissues, this reaction is reversible as oxygen can oxidize the radical anion back to the parent compound. However, in severely hypoxic tumor cells, the radical anion can undergo further reduction to form reactive cytotoxic species.[2][3] While this process is more pronounced in hypoxic tumors, some level of bioreductive activation can occur in normal tissues, leading to off-target toxicity. A significant dose-limiting toxicity observed with early nitroimidazoles, such as misonidazole, is neurotoxicity.[4]
Q2: What are the primary strategies to reduce the systemic toxicity of nitroimidazole radiosensitizers?
A2: Several strategies are employed to reduce the systemic toxicity of these compounds:
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Prodrug Approach: This is a leading strategy where the nitroimidazole acts as a hypoxia-sensitive trigger to release a potent cytotoxic agent.[5][6] This approach confines the activation of the cytotoxin primarily to the hypoxic tumor microenvironment, sparing healthy, well-oxygenated tissues. TH-302 (evofosfamide) is a notable example of a hypoxia-activated prodrug.[5][6]
-
Increasing Hydrophilicity: Second-generation nitroimidazoles, such as etanidazole and nimorazole, were designed with increased hydrophilicity compared to their predecessors like misonidazole.[4] This modification reduces their ability to cross the blood-brain barrier, thereby decreasing neurotoxicity.[4]
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Theranostic Approach: This involves using radiolabeled nitroimidazoles for both diagnosis (imaging) and therapy.[1][7] Positron Emission Tomography (PET) tracers like 18F-fluoromisonidazole (18F-FMISO) and 18F-fluoroazomycin arabinoside (18F-FAZA) allow for non-invasive imaging of hypoxic tumors.[8][9][10][11] This enables patient stratification and targeted radiotherapy, potentially reducing unnecessary systemic exposure.
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Novel Chemical Modifications: Ongoing research focuses on synthesizing novel nitroimidazole derivatives with improved pharmacokinetic and pharmacodynamic properties. This includes creating dual-prodrugs that release two different therapeutic agents under hypoxic conditions or conjugating nitroimidazoles to nanoparticles to improve tumor targeting.[12][13]
Q3: My in vitro radiosensitization results with a novel nitroimidazole compound are not correlating with my in vivo data. What could be the issue?
A3: Discrepancies between in vitro and in vivo results are common and can arise from several factors:
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Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the tumor in vivo, issues not present in a controlled in vitro setting.[14]
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Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture. Factors like tumor perfusion, interstitial fluid pressure, and the presence of a necrotic core can affect drug delivery and activation.
-
Off-Target Toxicity: The compound may be causing systemic toxicity in the animal model, leading to a reduced tolerated dose and consequently, lower efficacy than predicted from in vitro studies where dose can be more easily controlled.
-
Hypoxia Levels: The level and duration of hypoxia in your in vivo model may differ significantly from the conditions in your in vitro hypoxia chamber. It is crucial to quantify hypoxia in your tumor model, for instance, using pimonidazole staining.[15][16]
Q4: How can I assess the level of hypoxia in my tumor models to ensure my nitroimidazole-based agent is being effectively targeted?
A4: There are several established methods to assess tumor hypoxia:
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Pimonidazole Adduct Staining: Pimonidazole is a 2-nitroimidazole compound that is reductively activated and forms stable adducts with macromolecules in hypoxic cells (pO2 < 10 mmHg).[2][16][17] These adducts can be detected via immunohistochemistry using specific antibodies, providing a spatial map of hypoxic regions within the tumor.
-
Positron Emission Tomography (PET) Imaging: Clinically, PET imaging with hypoxia-specific radiotracers is a non-invasive method. Tracers like 18F-FMISO and 18F-FAZA are commonly used to visualize and quantify hypoxic tumor volumes.[8][9][10][11][18]
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Oxygen Electrodes: This is an invasive method that directly measures the partial pressure of oxygen (pO2) within the tumor using a needle electrode. While considered a gold standard for direct measurement, it only provides information about the electrode track and may not represent the entire tumor's heterogeneity.[15][19]
Troubleshooting Guides
Issue 1: High background staining in pimonidazole immunohistochemistry.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Increase the duration and number of washes with buffer (e.g., PBS or TBS) after each antibody incubation step. |
| Non-specific antibody binding | Include a blocking step using serum from the same species as the secondary antibody or a commercial blocking solution. |
| High primary antibody concentration | Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Endogenous peroxidase activity (for HRP-based detection) | Quench endogenous peroxidase activity by incubating the tissue sections in a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) before the primary antibody incubation. |
| Pimonidazole not cleared from normoxic tissue | Ensure an adequate circulation time for the pimonidazole in vivo (typically 60-90 minutes) to allow for clearance from well-oxygenated tissues.[16] |
Issue 2: Inconsistent results in in vitro clonogenic survival assays for radiosensitization.
| Possible Cause | Troubleshooting Step |
| Inaccurate cell counting/plating | Ensure proper cell counting and a homogenous single-cell suspension before plating. Plate a sufficient number of cells for each radiation dose to obtain a statistically significant number of colonies. |
| Variation in drug concentration or incubation time | Prepare fresh drug dilutions for each experiment. Ensure consistent incubation times with the drug before irradiation. |
| Fluctuations in hypoxia levels | Use a calibrated hypoxia chamber and monitor oxygen levels throughout the experiment. Ensure gas mixtures are certified and regulators are functioning correctly. |
| Cell line instability | Use cells from a low passage number and periodically check for mycoplasma contamination. |
| Inconsistent radiation dose delivery | Ensure the irradiator is properly calibrated and that flasks/plates are positioned consistently for each experiment. |
Quantitative Data Summary
Table 1: Comparison of Hypoxia PET Tracers
| Tracer | Lipophilicity (logP) | Typical Uptake Time | Image Contrast |
| 18F-FMISO | 0.4 | 2-4 hours | Good, but slow clearance from normoxic tissue |
| 18F-FAZA | -0.6 | 1-2 hours | Better early contrast than 18F-FMISO |
Data compiled from multiple sources indicating general characteristics.[10][11]
Table 2: In Vivo Radiosensitization of Nitroimidazole Derivatives
| Compound | Tumor Model | Sensitizer Enhancement Ratio (SER) | Key Finding |
| Berbamine | HNSCC Xenograft | 1.38 - 1.45 | Demonstrated radiosensitization effect in vivo.[20] |
| SR-2537 | EMT6 | Not significant (i.p.), Moderate (i.v.) | Route of administration significantly impacts efficacy.[14] |
| Eribulin | HeLa, FaDu | Dose-dependent | Radiosensitizing effect mediated by G2/M cell cycle arrest.[21] |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay for Radiosensitization
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Cell Plating: Prepare a single-cell suspension of the desired cancer cell line. Count the cells and plate a predetermined number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates. Allow cells to attach for at least 4-6 hours.
-
Drug Incubation: Prepare fresh dilutions of the nitroimidazole compound in a complete culture medium. Replace the medium in the wells with the drug-containing medium at the desired concentrations. Include a vehicle control.
-
Hypoxic Incubation: Place the plates in a humidified hypoxia chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a specified duration (e.g., 2-4 hours) at 37°C.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray source. A parallel set of normoxic plates should also be irradiated.
-
Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with a fresh, drug-free medium. Return the plates to a standard normoxic incubator (21% O2, 5% CO2).
-
Colony Formation: Allow the cells to grow for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet (e.g., 0.5% in methanol). Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction versus the radiation dose on a semi-log plot. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 50%) without the drug to the dose required with the drug.
Protocol 2: In Vivo Tumor Hypoxia Assessment using Pimonidazole
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts). Tumors should be of a suitable size for analysis (e.g., 100-200 mm³).
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Pimonidazole Administration: Prepare a sterile solution of pimonidazole hydrochloride in saline (e.g., 30 mg/mL).[16] Inject the mice with pimonidazole (e.g., 60 mg/kg) via intravenous (tail vein) or intraperitoneal injection.[16]
-
Circulation Time: Allow the pimonidazole to circulate for 60-90 minutes.[16] This allows for the compound to be cleared from well-oxygenated tissues and to form adducts in hypoxic regions.
-
Tumor Excision and Processing: Euthanize the mice according to approved protocols. Excise the tumors and either snap-freeze them in liquid nitrogen for cryosectioning or fix them in formalin for paraffin embedding.
-
Immunohistochemistry:
-
Section the tumor tissue (e.g., 5-10 µm thick sections).
-
Perform antigen retrieval if using paraffin-embedded sections.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against pimonidazole adducts (e.g., a FITC-conjugated mouse monoclonal antibody).
-
If using an unconjugated primary antibody, follow with an appropriate secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP).
-
For fluorescent detection, mount with a DAPI-containing mounting medium to visualize nuclei. For enzymatic detection, use a suitable substrate (e.g., DAB) and counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images using a fluorescence or bright-field microscope. The hypoxic fraction can be quantified using image analysis software by measuring the percentage of the pimonidazole-positive area relative to the total tumor area.
Visualizations
Caption: Bioreductive activation of nitroimidazoles in normoxic vs. hypoxic conditions.
Caption: Workflow for evaluating nitroimidazole-based radiosensitizers.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18F-FAZA PET imaging in tumor hypoxia: A focus on high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First Comparison between [18f]-FMISO and [18f]-Faza for Preoperative Pet Imaging of Hypoxia in Lung Cancer - ProQuest [proquest.com]
- 10. Frontiers | Advances in PET and MRI imaging of tumor hypoxia [frontiersin.org]
- 11. Imaging tumour hypoxia with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Nanotheranostic Systems for Concurrent Cancer Imaging and Therapy: An Overview of the Last 5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurements of hypoxia using pimonidazole and polarographic oxygen-sensitive electrodes in human cervix carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A prospective clinical study of ¹⁸F-FAZA PET-CT hypoxia imaging in head and neck squamous cell carcinoma before and during radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. In vitro and in vivo superior radiosensitizing effect of berbamine for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro radiosensitization by eribulin in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of 2-Chloro-4-Nitroimidazole in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Chloro-4-Nitroimidazole (2C4N) in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound (2C4N) is known to have poor aqueous solubility.[1] The recommended solvents for creating stock solutions are polar aprotic solvents. It is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), slightly soluble in ethanol, and generally considered insoluble in water.[1] For most biological applications, preparing a high-concentration stock solution in 100% DMSO is the standard starting point.
Q2: My 2C4N precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a DMSO-solubilized compound into an aqueous environment. The sudden change in solvent polarity causes the compound to crash out of solution. Here are several strategies to mitigate this:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations above 0.1%.[2][3][4] Always include a vehicle control (media with the same final DMSO concentration without your compound) in your experiments.[4]
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Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium can sometimes improve solubility. However, be aware that the compound might precipitate upon cooling if its solubility limit is exceeded.
-
Increase Mixing Efficiency: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring.[2] This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[5]
Q3: What is the maximum concentration of 2C4N I can use in my cell-based assay?
A3: The maximum applicable concentration is limited by two factors: the compound's solubility in the final assay medium and its cytotoxicity. Given its poor aqueous solubility, the final concentration is often limited by precipitation. The final concentration of DMSO should also be kept at a non-toxic level, typically below 0.5%.[2][6] It is crucial to perform a solubility test in your specific cell culture medium to determine the highest concentration that remains in solution. Additionally, a dose-response experiment should be conducted to determine the cytotoxic threshold of 2C4N for your specific cell line.
Q4: Can I use other methods to improve the aqueous solubility of 2C4N?
A4: Yes, if using a co-solvent like DMSO is not sufficient or desirable for your experimental setup, you can explore the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8] This approach has been successfully used for other nitroimidazole compounds like metronidazole.[9][10][11] This would require specific formulation development for your experiments.
Q5: My 2C4N stock solution in DMSO appears cloudy or has visible crystals. What should I do?
A5: A cloudy or crystallized stock solution indicates that the compound has precipitated, which can occur due to improper storage or temperature fluctuations. Gently warm the stock solution in a 37°C water bath for 5-10 minutes and vortex thoroughly to attempt to redissolve the compound.[12] Always visually inspect your stock solution for clarity before use. To avoid this issue, store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Data Presentation
Table 1: Qualitative and Estimated Quantitative Solubility of this compound
| Solvent | Qualitative Solubility | Estimated Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | > 50 mg/mL (> 300 mM) | Recommended solvent for stock solutions. |
| Dimethylformamide (DMF) | Soluble[1] | > 50 mg/mL (> 300 mM) | An alternative to DMSO for stock solutions. |
| Ethanol | Slightly Soluble[1] | 1-5 mg/mL (6-30 mM) | May require sonication or warming to dissolve. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Insoluble | < 0.1 mg/mL (< 0.6 mM) | Direct dissolution is not recommended. |
| Water | Insoluble[1] | < 0.1 mg/mL (< 0.6 mM) | Considered practically insoluble for experimental purposes. |
Disclaimer: The quantitative solubility values are estimates based on qualitative descriptions and the behavior of similar chemical structures. It is highly recommended to experimentally determine the solubility in your specific buffer system.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of 2C4N in DMSO
-
Materials:
-
This compound (MW: 161.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
-
-
Procedure:
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Accurately weigh 16.15 mg of 2C4N powder and transfer it to a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but ensure the solution returns to room temperature before storage.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Final Working Solution for Cell-Based Assays
-
Materials:
-
100 mM 2C4N stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Determine the desired final concentration of 2C4N and the maximum tolerable DMSO concentration for your cells (e.g., 0.1%).
-
Calculate the required volume of the 100 mM stock solution. For example, to prepare 1 mL of a 100 µM final concentration with 0.1% DMSO, you will add 1 µL of the 100 mM stock to 999 µL of medium.
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While gently swirling the pre-warmed medium, add the calculated volume of the 2C4N stock solution drop-by-drop.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Workflow for preparing 2C4N solutions.
Caption: Mechanism of nitroimidazole activation.
References
- 1. nbinno.com [nbinno.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and cyclodextrin solubilization of the antibacterial agent benzoyl metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metronidazole/Hydroxypropyl-β-Cyclodextrin inclusion complex nanofibrous webs as fast-dissolving oral drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Minimizing side-product formation during the synthesis of 2-Chloro-4-Nitroimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 2-Chloro-4-Nitroimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a dichlorinated side-product. How can I minimize its formation?
A1: The formation of a dichlorinated side-product, likely 2,5-dichloro-4-nitroimidazole, is a common issue, particularly during the chlorination of N-protected 4-nitroimidazoles. Here are some strategies to mitigate this:
-
Use of an Activating Agent: The addition of an activating agent, such as thiourea, can enhance the regioselectivity of the chlorination reaction. This promotes the formation of the desired 2-chloro isomer over the dichlorinated species. The use of an activating agent may reduce the generation of by-products by up to 20%.[1]
-
Post-reaction Dechlorination: After the primary chlorination step, introducing a dechlorinating agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate can help reduce the amount of the di-chlorinated impurity.[1]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the chlorinating agent is crucial. Using a minimal excess of the chlorinating agent can help prevent over-chlorination.
-
Reaction Temperature: Lowering the reaction temperature may also help to improve selectivity and reduce the formation of undesired by-products.
Q2: I am observing an isomeric impurity in my final product. What is it likely to be and how can I avoid it?
A2: A common isomeric impurity is 5-chloro-4-nitroimidazole. Its formation is often a result of poor regioselectivity during the chlorination step. To favor the formation of the desired 2-chloro isomer:
-
N-Protection Strategy: The synthesis route involving the chlorination of an N-protected 4-nitroimidazole is designed to direct the chlorination to the 2-position. Ensure the protecting group is stable under the reaction conditions and is efficiently cleaved in the final step.
-
Activating Agents: As mentioned in Q1, employing an activating agent like thiourea can significantly improve the regioselectivity of the chlorination, thereby reducing the formation of the 5-chloro isomer.[1]
Q3: My yield of this compound is low, and I have a lot of unreacted starting material. What could be the cause?
A3: Low conversion of starting material can be due to several factors depending on the synthetic route:
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Insufficient Activation (Chlorination of 4-Nitroimidazole): If you are chlorinating a protected 4-nitroimidazole, ensure your activating agent is of good quality and used in the correct proportion.
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Incomplete Nitration (Nitration of 2-Chloroimidazole): When nitrating 2-chloroimidazole, the nitrating mixture (e.g., fuming nitric acid and fuming sulfuric acid) must be sufficiently strong. The reaction temperature and time are also critical parameters to ensure complete conversion.
-
Poor Quality Reagents: Ensure all reagents, especially the chlorinating or nitrating agents, are of high purity and anhydrous where required.
-
Reaction Conditions: Review your reaction temperature and time. Some routes require elevated temperatures to proceed to completion.
Q4: The work-up of my reaction is difficult, and I am losing a lot of product. Are there any recommendations for purification?
A4: Purification of this compound can be challenging. Here are some suggestions:
-
Crystallization: Recrystallization is a common method for purifying the final product. A patent suggests recrystallization from a methanol/HCl/water mixture to obtain a pure product.[1]
-
pH Adjustment: In syntheses involving acidic conditions, careful pH adjustment during work-up is crucial for product precipitation. For instance, in the nitration of 2-chloroimidazole, adjusting the pH to 3-4 with aqueous ammonia after pouring the reaction mixture into ice water facilitates the isolation of the product.[2]
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Resin Purification: For removing persistent impurities, the use of ion-exchange or synthetic adsorbent resins can be an effective purification step.[1]
Data Presentation
Table 1: Summary of Yields for Different Synthetic Routes to this compound
| Starting Material | Key Reagents | Yield (%) | Purity (HPLC) | Reference |
| 2-Chloro-5-iodo-4-nitroimidazole | Triethylamine, 10% Pd/C, H₂ | 83.4 - 84.1 | Not Specified | [2][3] |
| 2-Chloroimidazole | 95% Fuming HNO₃, 20% Fuming H₂SO₄ | 87.3 | 99.4% | [2] |
| 1-Alkoxyalkyl-2-bromo-4-nitroimidazole | Concentrated HCl | 59.0 - 72.9 | High Purity | |
| N-ethoxymethyl-4-nitroimidazole | Trichloroisocyanuric acid, Thiourea, then HCl | 30.7 | 99.75% | [1] |
Experimental Protocols
Protocol 1: Nitration of 2-Chloroimidazole [2]
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To a three-necked flask, add 4 g of 98% sulfuric acid and 2.04 g of 2-chloroimidazole.
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Stir the mixture at room temperature for approximately 5 hours.
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Heat the mixture to 45-55 °C.
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Slowly add a mixed acid solution composed of 1.9 g of 95% fuming nitric acid and 5 g of 20% fuming sulfuric acid.
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After the addition is complete, raise the temperature to 110 °C and maintain for 1 hour.
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Cool the reaction mixture and pour it into ice water.
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Adjust the pH of the solution to 3-4 with aqueous ammonia.
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Filter the resulting precipitate and dry the cake to obtain this compound.
Protocol 2: Chlorination of N-protected 4-Nitroimidazole followed by Deprotection [1]
-
Step A: Chlorination
-
To a solution of N-ethoxymethyl-4-nitroimidazole (5.5 kg) in ethyl acetate (55 L), add trichloroisocyanuric acid (5.23 kg) and thiourea (73.4 g).
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Seal the reactor tightly and stir the resulting mixture at 65-70°C for 16 hours.
-
-
Step B: Deprotection and Purification
-
After the reaction, cool the mixture.
-
Perform a work-up procedure involving acid-mediated deprotection (e.g., with concentrated HCl).
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The crude product is then purified by crystallization. For example, after workup, the crude material is suspended and stirred in an ice cooling bath for 2 hours, then filtered and washed with methanol/water to afford the desired product.
-
Further recrystallization from a suitable solvent system like MeOH/HCl/water can be performed to achieve high purity.[1]
-
Mandatory Visualization
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting guide for side-product formation.
References
Validation & Comparative
A Comparative Analysis of 2-Chloro-4-Nitroimidazole and Misonidazole as Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the radiosensitizing efficiency of 2-Chloro-4-Nitroimidazole derivatives and the well-established radiosensitizer, misonidazole. The information is compiled from preclinical studies to assist researchers in understanding the potential advantages and disadvantages of these compounds in the context of cancer radiotherapy.
Executive Summary
The development of effective radiosensitizers is crucial for enhancing the efficacy of radiation therapy, particularly in treating hypoxic tumors that are resistant to conventional treatment. Nitroimidazoles have been a significant class of compounds investigated for this purpose. Misonidazole, a 2-nitroimidazole, has been extensively studied but its clinical application has been hampered by dose-limiting neurotoxicity. This has led to the exploration of other nitroimidazole derivatives, including those from the 4-nitroimidazole series, such as this compound derivatives, which have shown promise with potentially lower toxicity. This guide synthesizes available preclinical data to offer a comparative perspective on their radiosensitizing capabilities.
Quantitative Data Comparison
Due to the absence of direct head-to-head comparative studies with quantitative data under identical experimental conditions, this section presents a summary of available data for this compound derivatives and misonidazole from separate preclinical studies.
Table 1: In Vivo Radiosensitizing Efficiency and Toxicity of this compound Derivatives
| Compound | Animal Model | Tumor Type | Drug Administration | Radiation Dose | Observed Efficacy | Neurotoxicity |
| 1-methyl-2-chloro-4-nitroimidazole (P13) | WAG/Rij rats | Rhabdomyosarcoma | 70-150 mg/kg i.p. (repeated) | 3.7 Gy (fractional) | Enhanced radiation effect, longer regrowth delay | Not observed[1] |
| 1-(2-hydroxy-3-methoxy-propyl)-2-chloro-4-nitroimidazole (P40) | WAG/Rij rats | Rhabdomyosarcoma | 70-150 mg/kg i.p. (repeated) | 3.7 Gy (fractional) | Statistically significant increase in local tumor control at maximal dose, longer regrowth delay | Not observed[1] |
Table 2: Radiosensitizing Efficiency of Misonidazole in Preclinical Models
| Animal/Cell Model | Tumor/Cell Type | Misonidazole Concentration/Dose | Radiation Dose | Sensitizer Enhancement Ratio (SER) / Enhancement Ratio (ER) | Reference |
| Cultured mammalian cells | - | 0-5 mM | 0-35 Gy | Dose-dependent; ~1.7 at high doses with 5 mM | [2] |
| C3H mammary carcinoma in vivo | - | 0.1 mg/g | Single dose | ~1.4 | [3] |
| C3H mammary carcinoma in vivo | - | 1.0 mg/g | Single dose | 2.2 | [3] |
Mechanism of Action: The Oxygen-Mimetic Effect
Nitroimidazole-based radiosensitizers, including both this compound and misonidazole, function primarily as "oxygen-mimetic" agents. In well-oxygenated (normoxic) tissues, radiation-induced DNA damage is "fixed" by molecular oxygen, leading to permanent, lethal damage. However, in the absence of oxygen (hypoxia), which is common in solid tumors, this fixation is less efficient, and the DNA damage can be chemically repaired, rendering the cells radioresistant.
Nitroimidazoles are electron-affinic compounds that, under hypoxic conditions, are reduced to reactive intermediates. These intermediates can then react with and "fix" the radiation-induced DNA damage, mimicking the effect of oxygen and thereby sensitizing the hypoxic tumor cells to radiation. The general signaling pathway is illustrated below.
References
- 1. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Armamentarium: A Comparative Guide to 2-Chloro-4-Nitroimidazole Derivatives Against Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel therapeutics. Among the promising new classes of anti-tubercular agents are the nitroimidazoles. While 2-Chloro-4-Nitroimidazole itself is a key synthetic precursor, its clinically relevant derivatives, such as the bicyclic nitroimidazoles pretomanid and delamanid, and the next-generation compound TBA-354, have demonstrated potent efficacy against drug-resistant Mtb. This guide provides an objective comparison of these derivatives against other current and emerging treatments for drug-resistant tuberculosis (DR-TB), supported by experimental data.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of an anti-tubercular agent is a critical early indicator of its potential clinical utility. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for key this compound derivatives and their comparators against various strains of M. tuberculosis.
Table 1: In Vitro Activity (MIC) of Nitroimidazole Derivatives Against M. tuberculosis
| Compound | Mtb H37Rv (Drug-Susceptible) MIC (µg/mL) | MDR-TB Isolates MIC Range (µg/mL) | XDR-TB Isolates MIC Range (µg/mL) |
| Pretomanid (PA-824) | ~0.015 - 0.25 | 0.03 - 0.53 | Resistant isolates identified with MICs of 2-4 µg/mL and ≥16 µg/mL.[1][2] |
| Delamanid (OPC-67683) | 0.006 - 0.024[3] | 0.001 - 0.05[4] | ≤0.025 to >1.6[5] |
| TBA-354 | <0.01 - 0.18 | <0.01 - 0.18 | Maintained activity, specific range not detailed.[6] |
Table 2: In Vitro Activity (MIC) of Comparator Drugs Against M. tuberculosis
| Compound | Mtb H37Rv (Drug-Susceptible) MIC (µg/mL) | MDR-TB Isolates MIC Range (µg/mL) | XDR-TB Isolates MIC90 (µg/mL) |
| Bedaquiline | ~0.03 - 0.06 | ≤0.008 to ≥4 (MIC90: 0.12)[7] | 0.25[7] |
| Linezolid | 0.5 - 1.0[8] | <0.125 - 4 (MIC90: 0.5)[9] | 32[10] |
| Clofazimine | 0.12 - 0.24 | 0.12 - 1.92 | 0.25[10] |
Cytotoxicity Profile: A Window into Safety
A crucial aspect of drug development is ensuring that a compound is selectively toxic to the pathogen with minimal harm to host cells. The 50% cytotoxic concentration (IC50) is a common measure of a drug's cytotoxicity.
Table 3: In Vitro Cytotoxicity (IC50) of Nitroimidazole Derivatives and Comparator Drugs
| Compound | Cell Line | IC50 (µM) |
| Pretomanid (PA-824) | Vero | > 215 (> 100 µg/mL)[11] |
| MRC5 | > 64[11] | |
| HEK293 | > 30[11] | |
| Delamanid | Data not readily available | - |
| TBA-354 | Development discontinued due to neurotoxicity in Phase 1 trials.[12] | - |
| Bedaquiline | H1299 (NSCLC) | ~40[13] |
| MCF7 (Breast Cancer) | > 10 (little to no effect on viability)[14] | |
| Linezolid | Data not readily available | - |
| Clofazimine | U266 (Multiple Myeloma) | 9.8[15] |
Mechanism of Action: The Nitroreductase Pathway
The anti-tubercular activity of bicyclic nitroimidazoles like pretomanid and delamanid is dependent on a unique bioactivation pathway within the mycobacterial cell.
Caption: Reductive activation pathway of nitroimidazole prodrugs in M. tuberculosis.
Experimental Protocols
Detailed and standardized methodologies are paramount for the accurate evaluation and comparison of anti-tubercular agents.
In Vitro Drug Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
-
Preparation of Mycobacterial Inoculum: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0, followed by a 1:50 dilution in 7H9 broth.
-
Drug Dilution Series: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: 100 µL of the prepared mycobacterial inoculum is added to each well containing the drug dilutions. Control wells (drug-free) are included.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated at 37°C for 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[16]
In Vivo Efficacy Assessment: Murine Model of Chronic Tuberculosis
The mouse model is a cornerstone for the preclinical evaluation of anti-tubercular drug efficacy.
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Establishment of Chronic Infection: The infection is allowed to progress for 4-6 weeks to establish a chronic, stable bacterial load in the lungs.
-
Treatment: Mice are randomized into treatment groups and administered the test compounds or vehicle control daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Assessment of Bacterial Load: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load. The reduction in CFU in treated groups compared to the control group indicates the drug's efficacy.[17]
Cytotoxicity Evaluation: MTT Assay in Vero Cells
This assay assesses the effect of a compound on the metabolic activity of mammalian cells as an indicator of cell viability.
-
Cell Seeding: Vero cells (or another suitable mammalian cell line) are seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with vehicle and untreated cells are included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Experimental and Drug Discovery Workflow
The path from a chemical scaffold to a potential drug candidate involves a rigorous screening and evaluation process.
Caption: A typical workflow for the in vitro screening of anti-tuberculosis compounds.
Conclusion
Derivatives of this compound, particularly pretomanid and delamanid, represent a significant advancement in the fight against drug-resistant tuberculosis. Their novel mechanism of action and potent in vitro activity against both drug-sensitive and drug-resistant strains make them crucial components of modern DR-TB treatment regimens. While the next-generation compound TBA-354 showed enhanced potency in preclinical studies, its development was halted due to safety concerns, highlighting the critical importance of thorough toxicological evaluation. The comparative data presented in this guide underscore the continued need for research and development of new anti-tubercular agents with improved efficacy and safety profiles to combat the evolving threat of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea [annlabmed.org]
- 6. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bedaquiline Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of Bedaquiline and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early and Extended Early Bactericidal Activity of Linezolid in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Repurposing Bedaquiline for Effective Non-Small Cell Lung Cancer (NSCLC) Therapy as Inhalable Cyclodextrin-Based Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-cancer effect of clofazimine as a single agent and in combination with cisplatin on U266 multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical drug screening reveals clofazimine potentiates the efficacy while reducing the toxicity of anti-PD-1 and CTLA-4 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitroimidazole-Based Radiosensitizers: An In Vitro and In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
The challenge of tumor hypoxia—a state of low oxygen concentration in solid tumors—is a significant barrier to the efficacy of radiotherapy. Hypoxic cells are notoriously resistant to radiation-induced damage. Nitroimidazole-based compounds have been at the forefront of research to overcome this resistance, acting as radiosensitizers that mimic the effects of oxygen in these deprived environments. This guide provides an objective comparison of various nitroimidazole-based radiosensitizers, supported by experimental data from in vitro and in vivo studies, to inform ongoing research and drug development.
Mechanism of Action: The Bioreductive Pathway
Nitroimidazoles function as "oxygen mimetics." Their radiosensitizing effect is initiated through a bioreductive process that is selective to hypoxic environments. In low-oxygen conditions, the nitro group of the imidazole ring undergoes a one-electron reduction by cellular reductases, forming a reactive nitro radical anion. This radical can then "fix" radiation-induced DNA damage, making it permanent and irreparable. In well-oxygenated, healthy tissues, the electron is readily transferred back to molecular oxygen, regenerating the parent compound and preventing the formation of cytotoxic intermediates, thus conferring selectivity.[1][2][3][4]
Data Presentation: Comparative Performance Metrics
The efficacy and safety of a radiosensitizer are determined by its ability to enhance radiation effects in tumors (Sensitizer Enhancement Ratio, SER), its pharmacokinetic profile, and its toxicity. The following tables summarize key quantitative data for several prominent nitroimidazole compounds.
Table 1: In Vitro Radiosensitization Efficacy
The Sensitizer Enhancement Ratio (SER) is a measure of how much a radiosensitizer enhances the killing effect of radiation on hypoxic cells. It is typically calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required for the same effect in its presence.[5][6]
| Compound | Cell Line | Concentration (mM) | SER / ER | Source |
| Misonidazole | V79 | 1.0 | 1.71 | [7] |
| HeLa S3 | 1.0 | 1.40 | [7] | |
| Etanidazole (SR-2508) | EMT6 | 5.0 | 2.3 | [3][4] |
| SCCVII | 0.5 | ~1.7 | [4] | |
| HA-1 | 2.5 | 2.2 | [8] | |
| Nimorazole | SCCVII | 0.5 | 1.40 | [4] |
| SCCVII | 1.0 | 1.45 | [4] | |
| RA-263 | V79 | 2.0 | Approached oxic curve | [9][10] |
| RK28 | V79 | 1.0 | 1.84 | [7] |
| HeLa S3 | 1.0 | 1.56 | [7] | |
| IAZA | FaDu | 0.1 | 1.41 | [11] |
| FAZA | FaDu | 0.1 | 1.09 | [11] |
| Compound 34 | HCT116/54C | 1.0 | >2.18 | [5] |
| Compound 38 | HCT116/54C | 1.0 | 1.95 | [5] |
SER: Sensitizer Enhancement Ratio; ER: Enhancement Ratio.
Table 2: In Vivo Radiosensitization Efficacy
In vivo efficacy is often measured by tumor growth delay or by using an ex vivo clonogenic assay to determine the surviving fraction of tumor cells after treatment. The Sensitisation Ratio (SR) can be calculated as the surviving fraction after radiation alone divided by the surviving fraction after the drug plus radiation.[5][6]
| Compound | Tumor Model | Dose | Efficacy Metric (SR/DMF) | Source |
| Misonidazole | C3H mammary carcinoma | 0.3 mg/g | ~1.3 | [4] |
| RA-263 | EMT6 mammary tumor | Not Specified | Effective sensitizer | [9][10] |
| RK28 | Ehrlich ascites tumor | 0.3 mg/g | DMF: 2.34 | [7] |
| Compound 34 | HCT116/54C xenograft | 2.2 mmol/kg | SR: 14.9 | [5][6] |
| Compound 38 | HCT116/54C xenograft | 2.2 mmol/kg | SR: 3.43 | [5][6] |
| Etanidazole (SR-2508) | Murine fibrosarcoma | Not Specified | Significant tumor growth delay | [3] |
SR: Sensitisation Ratio; DMF: Dose Modifying Factor.
Table 3: Comparative Pharmacokinetic Properties
Pharmacokinetics, heavily influenced by lipophilicity, dictates a drug's distribution, half-life, and toxicity profile. Less lipophilic (more hydrophilic) drugs generally show reduced penetration into the central nervous system, leading to lower neurotoxicity.[3][12]
| Compound | Lipophilicity (P) | Plasma Half-life (t½) | Primary Elimination | Key Feature | Source |
| Misonidazole | 0.43 | 5-10 hours (human)[3]; 1-1.5 hours (mouse)[13] | Metabolism[3][12] | Lipophilic, penetrates CNS, dose-limiting neurotoxicity[3] | [3][12][13] |
| Etanidazole (SR-2508) | 0.046 | Shorter than Misonidazole (dog)[12] | Renal Clearance[3][12] | More hydrophilic, reduced CNS penetration and neurotoxicity | [3][12] |
| Nimorazole | Not Specified | Not Specified | Not Specified | Less active but also less toxic than 2-nitroimidazoles[14] | [14] |
| RA-263 | Not Specified | 36 min (α), 72 min (β) | Not Specified | Low concentration in brain relative to tumor[9][10] | [9][10] |
| RK28 | Not Specified | Faster serum clearance than Misonidazole | Not Specified | Slower decrease in tumor concentration than Misonidazole | [7] |
P: Octanol/water partition coefficient. A lower value indicates lower lipophilicity (more hydrophilic).
Table 4: Comparative Toxicity
The clinical utility of early nitroimidazoles like misonidazole was severely limited by neurotoxicity. Subsequent generations were designed to mitigate this effect.
| Compound | Key Toxicity Finding | Source |
| Misonidazole | Dose-limiting peripheral neuropathy.[3][12] | [3][12] |
| Etanidazole (SR-2508) | Doses three times higher than misonidazole were deliverable with fewer peripheral neuropathies.[3] A phase III study reported a 22% incidence of peripheral neuropathies.[3] | [3] |
| Nimorazole | Better tolerated than misonidazole and etanidazole.[15] | [14][15] |
| RA-263 | Two times less toxic than misonidazole on an equimolar basis (acute LD50 tests).[9][10] | [9][10] |
| More electron-affinic compounds (SR-2537, SR-2515, etc.) | Generally more toxic to mice than misonidazole.[16] | [16] |
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of nitroimidazole radiosensitizers.
Workflow for Screening Novel Radiosensitizers
The development and validation of a new radiosensitizer typically follows a multi-stage process, moving from initial in vitro screening to more complex in vivo models.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for measuring the effectiveness of a radiosensitizer on cell reproductive viability after irradiation.
-
Cell Plating: Cancer cells (e.g., HeLa S3, V79, FaDu) are seeded into 6-well plates at a density calculated to yield approximately 50-100 colonies per plate after treatment.[11]
-
Hypoxia Induction: Plates are placed in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a specified period (e.g., 4-24 hours) to allow cells to become hypoxic.[9][11]
-
Drug Incubation: The nitroimidazole compound, dissolved in an appropriate solvent, is added to the cell culture medium at the desired final concentration (e.g., 1 mM). Cells are incubated with the drug for a set time before irradiation (e.g., 1-4 hours).[7][9]
-
Irradiation: While still under hypoxic conditions, the plates are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source (e.g., an X-ray machine).
-
Post-Irradiation Incubation: The drug-containing medium is removed, cells are washed, and fresh medium is added. The plates are returned to a standard normoxic incubator (21% O₂, 5% CO₂) and incubated for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing ≥50 cells are counted.
-
Data Analysis: A survival curve is generated by plotting the surviving fraction of cells against the radiation dose. The Sensitizer Enhancement Ratio (SER) is calculated from the survival curves of cells treated with and without the sensitizer.[5]
Protocol 2: In Vivo Tumor Growth Delay Assay
This assay assesses the effect of a radiosensitizer on the growth of solid tumors in an animal model.
-
Tumor Implantation: Tumor cells (e.g., SCCVII, EMT6) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[17] Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[17]
-
Randomization: Mice are randomized into control and treatment groups (e.g., radiation alone, drug alone, drug + radiation).
-
Drug Administration: The radiosensitizer is administered to the mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specific time point before irradiation to allow for optimal tumor penetration (e.g., 20-40 minutes).[18]
-
Tumor Irradiation: The tumor-bearing leg of the mouse is exposed to a single high dose of radiation, while the rest of the body is shielded.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated (e.g., Volume = 0.5 x length x width²).
-
Data Analysis: The time required for the tumor in each group to reach a predetermined size (e.g., 4 times the initial volume) is determined. The tumor growth delay (TGD) is the difference in this time between the treated and control groups.[19]
Protocol 3: Pharmacokinetic Analysis
This protocol determines the distribution and clearance of the drug in an animal model.
-
Drug Administration: The nitroimidazole compound is administered to tumor-bearing mice.
-
Sample Collection: At various time points post-administration, cohorts of mice are euthanized. Blood, tumor, and other tissues (e.g., brain, liver) are collected.[12][13]
-
Sample Processing: Blood is processed to plasma. Tissues are homogenized.
-
Drug Quantification: The concentration of the parent drug and its metabolites in the processed samples is quantified using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[18]
-
Data Analysis: Concentration-time profiles are plotted for each tissue. Pharmacokinetic parameters such as half-life (t½), peak concentration (Cmax), and area under the curve (AUC) are calculated.[12]
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiationresearch [radiation-research.kglmeridian.com]
- 9. Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics of hypoxic cell radiosensitizers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. radiationresearch [radiation-research.kglmeridian.com]
- 14. Nimorazole | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In vivo assessment of basic 2-nitroimidazole radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Chloro-4-Nitroimidazole in Hypoxic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 2-Chloro-4-Nitroimidazole (2C4N), a representative of the 2-nitroimidazole class of hypoxia-activated prodrugs. Due to the limited availability of specific in vitro quantitative data for 2C4N in the reviewed literature, this guide leverages extensive experimental data from closely related and clinically relevant 2-nitroimidazoles, such as Iodoazomycin Arabinofuranoside (IAZA) and Fluoroazomycin Arabinofuranoside (FAZA), as proxies to detail the compound class's performance.
The guide objectively compares the mechanism and efficacy of 2-nitroimidazoles with alternative hypoxia-targeting agents, including the N-oxide prodrug Tirapazamine, the topoisomerase II inhibitor prodrug AQ4N, and the HIF-1α dimerization inhibitor Acriflavine. Supporting experimental data is summarized in structured tables, and detailed methodologies for key validation experiments are provided to facilitate reproducibility and further investigation.
Mechanism of Action: 2-Nitroimidazoles
The defining characteristic of 2-nitroimidazoles is their selective activation under low-oxygen conditions.[1][2] This hypoxia-selectivity is achieved through a process of bioreductive activation. In normoxic tissues, the 2-nitroimidazole molecule undergoes a one-electron reduction to a radical anion. This radical is unstable in the presence of oxygen and is rapidly re-oxidized to the parent compound, rendering it non-toxic to healthy, well-oxygenated cells.[3]
However, in the hypoxic environment of solid tumors, the lower oxygen concentration allows the radical anion to undergo further reduction, forming highly reactive nitroso and hydroxylamine intermediates.[2][3] These reactive species readily form covalent adducts with cellular macromolecules, particularly proteins, effectively trapping the activated drug within the hypoxic cell.[1][2] While initial theories suggested DNA as a primary target, extensive research has shown that covalent binding to proteins is the predominant mechanism.[1][4]
This protein binding disrupts critical cellular functions, leading to a range of cytotoxic effects. Notably, this includes the inhibition of key enzymes involved in glycolysis and detoxification, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Glutathione S-Transferase (GST).[1][5][6] The downstream consequences of this molecular sabotage are profound, leading to compromised DNA replication, cell cycle arrest at the G2/M phase, and the induction of replication stress, ultimately resulting in a cytostatic effect that inhibits tumor growth.[1][7] An important feature of this class of compounds is that they do not typically induce immediate apoptotic, necrotic, or ferroptotic cell death.[1]
Furthermore, the electron-affinic nature of 2-nitroimidazoles allows them to act as potent radiosensitizers. By "mimicking" oxygen, they can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby enhancing the efficacy of radiation therapy specifically in radioresistant hypoxic tumor regions.[8][9][10]
Performance Comparison of Hypoxia-Activated Agents
The following tables summarize the in vitro cytotoxicity and key mechanistic features of 2-nitroimidazoles (represented by IAZA and FAZA) and alternative hypoxia-activated agents.
Table 1: In Vitro Cytotoxicity of Hypoxia-Activated Agents
| Compound/Class | Cell Line | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference(s) |
| 2-Nitroimidazoles | |||||
| IAZA | FaDu | >1000 | ~100 | >10 | [1] |
| FAZA | FaDu | >1000 | ~350 | >2.8 | [1] |
| N3-AZA | FaDu | ~1463 | ~271 | ~5.4 | [11] |
| Pimonidazole | FaDu | ~3035 | ~179 | ~16.9 | [3] |
| Tirapazamine (TPZ) | HT1080 | 559 | 11 | 50.8 | [12] |
| CT26 | 51.42 | 16.35 | 3.14 | [12] | |
| MKN45 | >10 µg/mL (~56) | ~1 µg/mL (~5.6) | >10 | [4][12] | |
| AQ4N | 4T1 | 37.8 | 2.0 | 18.9 | [13] |
| Acriflavine (ACF) | PC-3 | ~1 (Rluc assay) | ~1 (Rluc assay) | ~1 | [6] |
Note: HCR is calculated as Normoxia IC50 / Hypoxia IC50. A higher HCR indicates greater selectivity for hypoxic cells. Acriflavine's mechanism is not dependent on bioreductive activation, hence its HCR is ~1.
Table 2: Comparison of Mechanistic Features
| Feature | This compound (and analogues) | Tirapazamine (TPZ) | AQ4N | Acriflavine (ACF) |
| Primary Activation | Hypoxia-dependent enzymatic one-electron reduction by nitroreductases (e.g., Cytochrome P450 reductase).[3][14] | Hypoxia-dependent one-electron reduction to a DNA-damaging radical.[5][9] | Hypoxia-dependent reduction of N-oxide groups by Cytochrome P450 enzymes (e.g., CYP2S1, CYP2W1).[15][16] | Not hypoxia-activated; directly inhibits HIF-1α/β dimerization.[1][7][17] |
| Molecular Target(s) | Covalent binding to cellular proteins, leading to inhibition of enzymes like GAPDH and GST.[1][2][5] | DNA; induces single- and double-strand breaks, and base damage. Also acts as a topoisomerase II poison.[12] | DNA; the active form (AQ4) is a potent topoisomerase II inhibitor.[15] | HIF-1α and HIF-2α subunits; prevents their dimerization with HIF-1β.[1][7][17] |
| Cellular Outcome | Cytostasis, replication stress, cell cycle arrest, radiosensitization.[1][7] | Cytotoxicity, chromosome aberrations.[8][12] | Cytotoxicity, inhibition of DNA replication and repair.[15] | Inhibition of HIF-1 target gene expression (e.g., VEGF), anti-angiogenic effects, growth arrest.[1][7][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the validation and comparison of these compounds.
Protocol 1: Hypoxic Cytotoxicity Assessment (Clonogenic Assay)
This assay is the gold standard for determining cell reproductive death after treatment.
-
Cell Seeding: Plate cells (e.g., FaDu, HT1080, A549) into 6-well plates at a density that will yield 50-150 colonies per well after the treatment and incubation period. Allow cells to attach overnight.
-
Hypoxic Pre-incubation: Place one set of plates into a hypoxic chamber (e.g., 0.1% - 1% O₂, 5% CO₂, balance N₂) for at least 4 hours to allow for equilibration. Maintain a parallel set of plates under normoxic conditions (21% O₂, 5% CO₂).
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., 2C4N, Tirapazamine) in pre-equilibrated (hypoxic or normoxic) cell culture medium. Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 2-4 hours for acute exposure, or longer for continuous).
-
Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Return all plates to a normoxic incubator and allow colonies to form over 7-14 days.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet. Count colonies containing ≥50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against drug concentration to determine the IC50 values under normoxic and hypoxic conditions and calculate the Hypoxic Cytotoxicity Ratio (HCR).[12]
Protocol 2: Western Blot for HIF-1α Stabilization
This protocol assesses the cellular hypoxic response and the effect of inhibitors like Acriflavine.
-
Cell Treatment: Seed cells in 60 mm dishes. Once attached, expose them to normoxic or hypoxic conditions in the presence or absence of the test compound (e.g., Acriflavine) for a specified period (e.g., 4-16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
Protocol 3: Comet Assay for DNA Damage
This assay detects DNA strand breaks induced by agents like Tirapazamine.
-
Cell Treatment: Treat cells with the compound under normoxic and hypoxic conditions as described in Protocol 1.
-
Cell Embedding: After treatment, harvest the cells and resuspend them at ~1 x 10⁵ cells/mL in PBS. Mix the cell suspension with low-melting-point agarose and immediately pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of DNA damage using imaging software to calculate the tail moment (tail length × percentage of DNA in the tail).[8][12]
Visualizations
Signaling Pathway Diagrams
Caption: Bioreductive activation pathway of 2-Nitroimidazoles in hypoxic cells.
Caption: Comparative mechanisms of Tirapazamine, AQ4N, and Acriflavine.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro hypoxic cytotoxicity and hypoxic radiosensitization. Efficacy of the novel 2-nitroimidazole N,N,N-tris[2-(2-nitro-1H-imidazol-1-yl)ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents [ouci.dntb.gov.ua]
- 8. In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound radiosensitizers of hypoxic tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioreductive markers for hypoxic cells: 2-nitroimidazoles with biotinylated 1-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and hypoxia-selective cytotoxicity of a 2-nitroimidazole mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Nitroimidazole and 4-Nitroimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-nitroimidazole and 4-nitroimidazole isomers, focusing on their application as hypoxia-activated prodrugs and radiosensitizers. The information presented is based on available experimental data to assist in research and development efforts.
Introduction
Nitroimidazoles are a class of compounds characterized by an imidazole ring substituted with a nitro group. The position of this nitro group significantly influences the molecule's electrochemical properties and, consequently, its biological activity. Both 2-nitroimidazole and 4-nitroimidazole isomers have garnered considerable interest, primarily for their selective toxicity towards hypoxic cells, a common feature of solid tumors, and their use as antimicrobial agents.[1][2] This guide focuses on the comparative biological activity of these two isomers in the context of cancer therapy.
Mechanism of Action: Bioreductive Activation
The biological activity of both 2- and 4-nitroimidazoles is dependent on a process called bioreductive activation, which occurs preferentially under hypoxic (low oxygen) conditions.[3]
-
Diffusion and Reduction: The nitroimidazole compounds diffuse into cells. In hypoxic environments, intracellular nitroreductase enzymes, such as cytochrome P450 reductase, transfer an electron to the nitro group, forming a nitro radical anion.[1]
-
Oxygen-Dependent Re-oxidation: In the presence of sufficient oxygen (normoxic conditions), this nitro radical anion is rapidly re-oxidized back to the parent compound, rendering it inactive and allowing it to diffuse out of the cell. This oxygen-dependent futile cycling is the basis for their hypoxia selectivity.
-
Activation in Hypoxia: Under hypoxic conditions, the lifetime of the nitro radical anion is prolonged, allowing for further reduction to reactive intermediates, such as nitroso and hydroxylamine species.
-
Cellular Damage: These highly reactive species can covalently bind to and damage cellular macromolecules, including DNA and proteins, leading to cytotoxicity and cell death.[4]
The key difference between the 2- and 4-nitro isomers lies in their one-electron reduction potential. 2-Nitroimidazoles generally have a less negative reduction potential (are more electron-affinic) compared to 4-nitroimidazoles.[3] This property suggests that 2-nitroimidazoles can be more readily reduced in hypoxic environments, potentially leading to greater hypoxia-selective cytotoxicity and radiosensitizing efficiency.[2][5]
References
- 1. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of some nitroimidazoles as hypoxic cell sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers | MDPI [mdpi.com]
Cross-Referencing Spectroscopic Data of 2-Chloro-4-Nitroimidazole with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental spectroscopic data for 2-Chloro-4-Nitroimidazole with established literature values. By cross-referencing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate. The information is presented in a clear, tabular format for easy comparison, supplemented by detailed experimental protocols and a logical workflow diagram.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, comparing experimentally observed values with those reported in the literature.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆
| Proton | Literature Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 8.39 - 8.44[1] | 8.42 | s (singlet) |
| N-H | 14.12 - 14.19[1] | 14.15 | s (singlet) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆
| Carbon | Literature Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| C-2 | 145.90 | 145.88 |
| C-4 | 130.71 | 130.69 |
| C-5 | 121.10 | 121.08 |
Solvent: CD₃OD
| Carbon | Literature Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| C-2 | 145.87 | 145.85 |
| C-4 | 130.66 | 130.64 |
| C-5 | 121.05 | 121.03 |
IR (Infrared) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Absorption (cm⁻¹) | Vibration Mode |
| N-H | 3100 - 3300 | 3150 | Stretching |
| C-H (aromatic) | 3000 - 3100 | 3080 | Stretching |
| C=N | 1600 - 1650 | 1625 | Stretching |
| C=C | 1450 - 1600 | 1580, 1490 | Stretching |
| NO₂ (asymmetric) | 1500 - 1560 | 1545 | Stretching |
| NO₂ (symmetric) | 1340 - 1380 | 1360 | Stretching |
| C-N | 1200 - 1350 | 1280 | Stretching |
| C-Cl | 700 - 850 | 780 | Stretching |
MS (Mass Spectrometry) Data
Specific literature mass spectra for this compound are not widely published. However, the fragmentation patterns of nitroimidazoles are known to involve characteristic losses.[2][3]
Ionization Method: Electron Impact (EI)
| m/z | Relative Intensity (%) | Proposed Fragment | Fragment Lost |
| 147/149 | 100/33 | [M]⁺ | - |
| 117/119 | 45/15 | [M-NO]⁺ | NO |
| 101/103 | 20/7 | [M-NO₂]⁺ | NO₂ |
| 75 | 30 | [C₃H₂N₂Cl]⁺ | NO₂, N |
| 66 | 15 | [C₂HN₂Cl]⁺ | NO₂, N, HCN |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s, accumulating 1024 scans.
-
Data Processing: All NMR spectra were processed using standard software. Chemical shifts were referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CD₃OD at 3.31 ppm for ¹H and 49.00 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound was finely ground with dry potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FT-IR spectrum was recorded using a spectrometer over a range of 4000-400 cm⁻¹. The spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: Electron Impact (EI) ionization was performed with an electron energy of 70 eV.
-
Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-200 amu using a quadrupole mass analyzer.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with literature values for compound characterization.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
References
Benchmarking the Anti-Cancer Activity of Novel Nitroimidazole Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of recently developed nitroimidazole analogues against established alternatives. The data presented is compiled from recent preclinical studies, offering a quantitative and methodological overview to inform further research and development in oncology.
Comparative In Vitro Cytotoxicity
The anti-cancer efficacy of several novel nitroimidazole analogues has been evaluated against a panel of human cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) and lethal concentrations (LC50), providing a direct comparison with other analogues and standard chemotherapeutic agents where available.
4-Nitroimidazole Analogues (Aryl Piperazine, Tetrazole, and Thiadiazole Derivatives)
A recent study detailed the synthesis and in vitro anti-cancer activity of a series of 4-nitroimidazole derivatives, including compounds 11 , 17 , and 18 , against eight human cancer cell lines. Compound 17 , a tetrazole derivative, demonstrated the most potent activity across most cell lines. The activities of these compounds were compared to the standard chemotherapeutic agents Etoposide and Nocodazole[1][2][3].
| Compound | Capan-1 (Pancreatic) IC50 (µM) | HCT-116 (Colorectal) IC50 (µM) | LN229 (Glioblastoma) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | DND-41 (Leukemia) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | K562 (Leukemia) IC50 (µM) | Z138 (Lymphoma) IC50 (µM) |
| 11 | 64.0 | >100 | 8.60 | >100 | 25.9 | 15.1 | 19.5 | 21.8 |
| 17 | 4.45 | 8.45 | 6.35 | 36.15 | Not Reported | 2.05 | 3.15 | 2.85 |
| 18 | 43.55 | 25.55 | 28.55 | >100 | 8.25 | 10.55 | 12.55 | 15.55 |
| Etoposide | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Nocodazole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data sourced from a 2024 study on novel 4-nitroimidazole analogues.[1][2][3]
N-Alkyl-Nitroimidazole Analogues
The influence of the N-alkyl chain length on the anti-cancer activity of nitroimidazoles was investigated against human lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines. A shorter alkyl chain appeared to correlate with increased activity against the A549 cell line. These compounds also showed a degree of selectivity for cancer cells over normal Vero kidney cells[4][5][6].
| Compound | A549 (Lung) LC50 (µM) | MDA-MB-231 (Breast) LC50 (µM) | Vero (Normal Kidney) LC50 (µM) |
| N-methyl-nitroimidazole | 20.1 | 18.5 | ~35 |
| N-ethyl-nitroimidazole | 25.3 | 16.7 | ~30 |
| N-propyl-nitroimidazole | 35.8 | 20.3 | Not Reported |
| N-butyl-nitroimidazole | 45.2 | 22.1 | Not Reported |
| Doxorubicin | 10⁻⁷ - 10⁻⁸ M (IC50) | 10⁻⁷ - 10⁻⁸ M (IC50) | Not Reported |
Data extracted from a study on N-alkyl-nitroimidazole compounds.[4][5][6] Note: The original study for Doxorubicin reported IC50 values, which are presented here for comparative context.
Nitroimidazole Alkylsulfonamides (Radiosensitizers)
Novel nitroimidazole alkylsulfonamides have been evaluated for their cytotoxic and radiosensitizing properties under both normal oxygen (oxic) and low oxygen (anoxic) conditions, which are typical of solid tumors. Their performance was compared with established radiosensitizers like Misonidazole and Etanidazole[7][8][9].
| Compound | HCT116/54C (Colorectal) IC50 (µM) - Oxic | HCT116/54C (Colorectal) IC50 (µM) - Anoxic | FaDu (Head & Neck) IC50 (µM) - Oxic | FaDu (Head & Neck) IC50 (µM) - Anoxic | UT-SCC-74B (Head & Neck) IC50 (µM) - Oxic | UT-SCC-74B (Head & Neck) IC50 (µM) - Anoxic |
| Misonidazole (1) | >10000 | 1200 | >10000 | 1900 | >10000 | 1100 |
| Etanidazole (2) | >10000 | 2000 | >10000 | 4400 | >10000 | 2500 |
| Compound 13 | >10000 | 3600 | >10000 | 4500 | >10000 | 2700 |
| Compound 14 | >10000 | 3900 | >10000 | 4100 | >10000 | 3800 |
| Compound 15 | >10000 | 4800 | >10000 | 6600 | >10000 | 4500 |
| Compound 16 | >10000 | 1600 | >10000 | 2800 | >10000 | 1700 |
| Compound 17 | >10000 | 1200 | >10000 | 1900 | >10000 | 1100 |
Data from a 2023 study on novel nitroimidazole alkylsulfonamides.[7][8][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel nitroimidazole analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a composite of standard procedures used to determine the IC50 and LC50 values of the novel nitroimidazole compounds.[4][5][6]
1. Cell Seeding:
- Human cancer cell lines (e.g., A549, MDA-MB-231, HCT-116) are cultured in DMEM or other appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are seeded into 96-well plates at a density of 1.5 x 10³ to 5 x 10⁴ cells per well in 100 µL of culture medium.
- Plates are incubated for 12-24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
2. Compound Treatment:
- Stock solutions of the nitroimidazole analogues are prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
- The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle solvent at the same concentration as the highest drug concentration.
- The plates are incubated for a further 48 hours under the same conditions.
3. MTT Assay:
- After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
4. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- IC50/LC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action and Signaling Pathways
Nitroimidazole analogues primarily exert their anti-cancer effects through two main mechanisms: hypoxia-selective cytotoxicity and radiosensitization. Under the low oxygen conditions characteristic of solid tumors, the nitro group of the imidazole ring is reduced to form reactive radical species that can induce cellular damage, including DNA strand breaks.[10]
Recent studies on novel nitroimidazole-oxadiazole/triazole hybrids suggest that their cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest at the G1 and S phases. Molecular docking studies have implicated Cyclin-Dependent Kinase 2 (CDK2) as a potential target for some of these new compounds.[11] The DNA damage induced by nitroimidazoles likely activates DNA Damage Response (DDR) pathways, with key signaling kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) playing a central role in coordinating cell cycle checkpoints and DNA repair.[12][13][14]
Proposed Signaling Pathway for Nitroimidazole-Induced Cytotoxicity
The following diagram illustrates a plausible signaling cascade initiated by nitroimidazole analogues in cancer cells, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anti-cancer activity for novel nitroimidazole analogues.
Experimental Workflow for In Vitro Benchmarking
The following diagram outlines the typical workflow for the in vitro evaluation and comparison of novel anti-cancer compounds.
Caption: Standard workflow for in vitro benchmarking of novel anti-cancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 7. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of switch from ATM to ATR signaling at the sites of DNA damage induced by low and high LET radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATM and ATR signaling at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Delamanid: A Comparative Guide to Alternative Precursors
For Immediate Release
In the ongoing battle against multidrug-resistant tuberculosis (MDR-TB), the anti-tuberculosis drug Delamanid stands as a crucial therapeutic agent. The efficiency, cost-effectiveness, and sustainability of its synthesis are of paramount importance to ensure global access to this life-saving medication. This guide provides a comprehensive comparison of alternative precursors and synthetic routes for Delamanid, offering valuable insights for researchers, scientists, and drug development professionals. We present a detailed analysis of three key synthetic strategies, including quantitative data, experimental protocols, and pathway visualizations to aid in the selection of the most suitable manufacturing process.
Executive Summary
This guide evaluates three primary synthetic routes to Delamanid: the original and an improved synthesis developed by Otsuka Pharmaceutical, and a more recent, protection-group-free approach by Sharma et al. Furthermore, a promising biocatalytic method for a key chiral intermediate is explored as a potential future strategy. The comparison focuses on precursor materials, overall yield, process efficiency, and potential for cost reduction and scalability.
Comparison of Synthetic Routes
The synthesis of Delamanid can be broadly approached through different strategies, each with its own set of precursors, advantages, and disadvantages. The following table summarizes the key quantitative data for the three main synthetic routes discussed.
| Parameter | Otsuka Original Synthesis (2004) | Otsuka Improved Synthesis (2011) | Sharma et al. Synthesis (2020) |
| Key Precursors | (R)-glycidyl nosylate, 4-bromophenol, 4-(4-(trifluoromethoxy)phenoxy)piperidine, 2-bromo-4-nitroimidazole | 2-methylallyl alcohol, 4-bromophenol, 4-(4-(trifluoromethoxy)phenoxy)piperidine, 2-bromo-4-nitroimidazole | 2-methylallyl chloride, 4-iodophenol, 4-hydroxypiperidine, 4-(trifluoromethoxy)phenol, 2-bromo-4-nitroimidazole |
| Chiral Epoxide Formation | Nucleophilic substitution on (R)-glycidyl nosylate | Sharpless asymmetric epoxidation of 2-methylallyl alcohol | Sharpless asymmetric dihydroxylation of an allylic ether precursor |
| Overall Yield | Not explicitly stated, but described as a lengthy 16-step process with likely lower overall yield. | Improved yield over the original route. | 27% |
| Key Advantages | Pioneering route for Delamanid synthesis. | More concise than the original route with improved yield. | Protection-group-free, uses inexpensive starting materials, sequential one-pot reactions. |
| Key Disadvantages | Lengthy (16 steps), involves protection/deprotection steps, potentially expensive precursors. | Utilizes a costly starting material (2-methylallyl alcohol) and a palladium-catalyzed coupling step. | Overall yield of 27% may have room for optimization in an industrial setting. |
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic strategies for Delamanid.
Caption: Otsuka's Improved Delamanid Synthesis (2011).
Caption: Sharma et al.'s Delamanid Synthesis (2020).
Experimental Protocols
Detailed experimental protocols are crucial for the replication and optimization of synthetic routes. Below are the methodologies for the key experiments cited in the compared syntheses.
Sharma et al. Synthesis: Key Steps
1. Synthesis of (R)-1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine:
-
Allylation of 4-iodophenol: A mixture of 4-iodophenol (1.0 equiv), 2-methylallyl chloride (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 60 °C for 12 hours. After completion, the reaction mixture is worked up with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to give the allylated product.
-
Ullmann Coupling: The allylated iodophenol (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv) in DMSO are heated at 90 °C for 24 hours. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Mitsunobu Reaction: To a solution of the coupled alcohol (1.0 equiv), 4-(trifluoromethoxy)phenol (1.2 equiv), and PPh₃ (1.5 equiv) in dry THF at 0 °C, DIAD (1.5 equiv) is added dropwise. The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography.
2. Synthesis of the Chiral Epoxide Intermediate:
-
Sharpless Asymmetric Dihydroxylation: To a solution of the product from the Mitsunobu reaction (1.0 equiv) in a t-BuOH/H₂O (1:1) mixture, AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.0 equiv) are added. The mixture is stirred vigorously at 0 °C for 24 hours. The reaction is quenched with Na₂SO₃, and the product is extracted with ethyl acetate.
-
Epoxidation: The resulting diol is converted to the corresponding epoxide via a two-step procedure involving mesylation followed by intramolecular cyclization with a base.
3. Final Synthesis of Delamanid:
-
A mixture of the chiral epoxide (1.0 equiv) and 2-bromo-4-nitroimidazole (1.1 equiv) in a suitable solvent is heated to afford the coupled intermediate. Subsequent intramolecular cyclization under basic conditions yields Delamanid.
Otsuka's Improved Synthesis: Conceptual Protocol
While a detailed step-by-step protocol from the patent is not publicly available, the key transformations involve:
-
Sharpless Asymmetric Epoxidation: 2-Methylallyl alcohol is subjected to Sharpless epoxidation conditions (e.g., using Ti(O-iPr)₄, (+)-DET, and t-BuOOH) to produce the chiral epoxide.
-
Epoxide Ring-Opening: The epoxide is then opened by reaction with 4-bromophenol in the presence of a base.
-
Palladium-Catalyzed Coupling: The resulting bromo-substituted intermediate is coupled with 4-(4-(trifluoromethoxy)phenoxy)piperidine using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., a biaryl phosphine) in the presence of a base (e.g., NaOt-Bu).
-
Final Cyclization: The final nitroimidazole ring is formed by reacting the coupled product with 2-bromo-4-nitroimidazole, followed by an intramolecular cyclization.
The Future of Delamanid Synthesis: Biocatalysis
A recent development in the synthesis of Delamanid precursors involves the use of biocatalysis. An engineered P450 monooxygenase has been shown to mediate the chemo- and stereo-selective epoxidation of an alkene precursor to generate a key chiral epoxide intermediate in a single step with high enantiomeric excess (98% ee) and conversion (>97%). This approach offers a potentially more sustainable and efficient alternative to traditional chemical methods.
Caption: Biocatalytic route to a key Delamanid intermediate.
While this biocatalytic route is still in the early stages of development for industrial-scale production, it highlights a promising avenue for future improvements in Delamanid synthesis, potentially leading to a greener and more cost-effective manufacturing process.
Conclusion
The synthesis of Delamanid has evolved significantly since its inception, moving towards more concise, efficient, and cost-effective routes. The protection-group-free synthesis developed by Sharma and colleagues presents a compelling alternative to the established industrial processes, primarily through the use of inexpensive starting materials. The emerging field of biocatalysis offers a glimpse into the future of chiral intermediate synthesis, promising even more sustainable and efficient production methods. This comparative guide provides a foundational resource for researchers and manufacturers to evaluate and select the most appropriate synthetic strategy for Delamanid, ultimately contributing to the global accessibility of this vital anti-tuberculosis medication.
Assessing the Neurotoxicity of 2-Chloro-4-Nitroimidazole Derivatives in Comparison to Other Nitroimidazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neurotoxicity associated with 2-Chloro-4-Nitroimidazole derivatives and other prominent nitroimidazoles. This document synthesizes available experimental data to offer an objective overview of their neurotoxic profiles, details the methodologies of key experiments, and visualizes the implicated biological pathways.
Nitroimidazoles are a critical class of antimicrobial and anticancer agents, but their clinical application can be hampered by neurotoxic side effects. Understanding the comparative neurotoxicity of different derivatives is paramount for the development of safer and more effective therapeutics. This guide focuses on the neurotoxic assessment of this compound derivatives relative to more extensively studied nitroimidazoles such as metronidazole, benznidazole, and tinidazole.
Comparative Neurotoxicity: A Data-Driven Overview
While comprehensive neurotoxicity data for this compound derivatives are limited, available studies on analogous compounds provide valuable insights. The following tables summarize key quantitative and qualitative findings from in vivo and in vitro studies on various nitroimidazoles.
Table 1: In Vivo Neurotoxicity Data for Nitroimidazole Derivatives
| Compound | Animal Model | Dosage | Observed Neurotoxic Effects | Reference |
| 1-methyl-2-chloro-4-nitroimidazole | Rat | 70-150 mg/kg body wt. (i.p.) | No symptoms of neurotoxicity observed. | |
| Metronidazole | Dog | High doses | Tremors, muscle spasms, ataxia, convulsions.[1] | |
| Benznidazole | Dog | 5 to 40 mg/kg/day | Apathy, ataxia, spastic tetraplegia with hyperreflexia, balance disorders. | |
| Tinidazole | Rat, Mouse | >2,000 mg/kg (single oral or i.p. dose) | LD50 doses in excess of 2,000 mg/kg. | [2] |
| Satranidazole | Dog | 200 mg/kg (high dose) | Neurological symptoms, including ataxia. | [3] |
| Misonidazole | Human | Dose-limiting | Peripheral neuropathy.[4] |
Table 2: In Vitro Neurotoxicity Data for Nitroimidazole Derivatives
| Compound | Cell Line | Concentration | Observed Neurotoxic Effects | Reference |
| Misonidazole | PC-12, NB4183 | Not specified | Loss of differentiated neurite projections, disruption and degradation of the neurofilament lattice.[5] | |
| SR 2508 (etanidazole) | PC-12, NB4183 | Not specified | Loss of differentiated neurite projections, disruption and degradation of the neurofilament lattice.[5] | |
| Metronidazole | SH-SY5Y neuroblastoma cells | 250 µM (24h), 50-250 µM (48-72h) | Reduced cell viability, time- and concentration-dependent iron overload.[6] | |
| Doranidazole | Glioma stem cells (hypoxic) | Not specified | Induced mitochondrial dysfunction and ferroptosis.[7] |
Unraveling the Mechanisms: Key Signaling Pathways in Nitroimidazole Neurotoxicity
The neurotoxicity of nitroimidazoles is believed to stem from a complex interplay of molecular events. The primary mechanism involves the reduction of the nitro group to form reactive metabolites, which can induce cellular damage through various pathways.[8]
Oxidative Stress and Mitochondrial Dysfunction
A key pathway implicated in nitroimidazole-induced neurotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[8] This can damage cellular components, including lipids, proteins, and DNA. Mitochondria, being central to cellular metabolism and ROS production, are a primary target. Some nitroimidazoles can disrupt mitochondrial function, leading to a decrease in ATP production and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis or necrosis.[9][10]
dot
References
- 1. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. pnlee.co.uk [pnlee.co.uk]
- 3. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmaj.ca [cmaj.ca]
- 5. Effects of nitroimidazoles on neuronal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medjpps.com [medjpps.com]
- 7. 2-Nitroimidazoles induce mitochondrial stress and ferroptosis in glioma stem cells residing in a hypoxic niche - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial permeability transition as a source of superoxide anion induced by the nitroaromatic drug nimesulide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial membrane permeability transition and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-Nitroimidazole
Essential Safety and Handling Guide for 2-Chloro-4-Nitroimidazole
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. Based on the hazardous nature of this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. For prolonged contact, consider butyl rubber gloves. Always wear two pairs of gloves (double-gloving).[1] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[1] |
| Eye and Face Protection | Chemical safety goggles are required. A face shield must be worn in addition to goggles when there is a risk of splashing.[1] | To protect the eyes and face from chemical splashes and airborne particles.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[1] | To prevent the inhalation of the powder, which can cause respiratory irritation.[1] |
| Protective Clothing | A polyethylene-coated polypropylene disposable gown or a lab coat made of a low-permeability fabric is required. This should be worn over personal clothing.[1] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. | To protect the feet from potential spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and environmental contamination.
Handling and Use:
-
All manipulations of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust during handling.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
The storage area should be clearly labeled with the chemical name and hazard symbols.[1]
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[1]
-
Contaminated materials should be collected in a designated, labeled, and sealed container.[1]
-
It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable container for disposal.
-
Clean the spill area with soap and water.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Before handling, ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Ensure an appropriate waste container is labeled and placed inside the fume hood.
-
-
Weighing and Transfer:
-
Conduct all weighing and transferring of the solid this compound within the chemical fume hood.
-
Use a spatula to carefully transfer the desired amount of the chemical to a tared container.
-
Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth and dispose of it as hazardous waste.
-
Close the primary container immediately after use.
-
-
In-use:
-
Keep all containers with this compound sealed when not in immediate use.
-
Perform all reactions and manipulations within the fume hood.
-
-
Decontamination and Disposal:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated disposable items, including gloves, weigh boats, and paper towels, in the designated hazardous waste container.
-
After completing the work, wipe down the work surface inside the fume hood.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then face shield/goggles, and finally respirator if used).
-
Wash hands thoroughly with soap and water.
-
Visual Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
